10-Methylpentadecanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H66N7O17P3S |
|---|---|
Molecular Weight |
1005.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-methylpentadecanethioate |
InChI |
InChI=1S/C37H66N7O17P3S/c1-5-6-11-14-25(2)15-12-9-7-8-10-13-16-28(46)65-20-19-39-27(45)17-18-40-35(49)32(48)37(3,4)22-58-64(55,56)61-63(53,54)57-21-26-31(60-62(50,51)52)30(47)36(59-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,47-48H,5-22H2,1-4H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52) |
InChI Key |
CVMDBISBSXSKGN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Significance of 10-Methylpentadecanoyl-CoA: An In-depth Technical Guide
Disclaimer: Scientific literature extensively covers branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives; however, specific research on 10-Methylpentadecanoyl-CoA is limited. This guide synthesizes the broader knowledge of mid-chain methyl-branched fatty acyl-CoAs to infer the probable biological significance of this compound, supplemented with data on closely related molecules.
Introduction
This compound is the activated form of 10-methylpentadecanoic acid, a saturated branched-chain fatty acid (BCFA). As a coenzyme A (CoA) thioester, it represents a critical intermediate in cellular metabolism, poised for entry into various anabolic and catabolic pathways. BCFAs, while less abundant than their straight-chain counterparts, play crucial roles in modulating the physical properties of cell membranes and participating in cell signaling cascades. Their biological functions are of increasing interest in microbiology, nutrition, and pharmacology.
Biosynthesis and Metabolism
The biosynthesis of this compound originates from the metabolism of branched-chain amino acids and the subsequent action of fatty acid synthase (FASN). The pathway is analogous to that of straight-chain fatty acids, with the key difference being the utilization of a methyl-branched extender unit.
Biosynthesis Pathway:
The synthesis of a mid-chain branched fatty acid like 10-methylpentadecanoic acid likely involves the incorporation of methylmalonyl-CoA instead of malonyl-CoA during the elongation phase by FASN.
Metabolic Fate:
Once synthesized, this compound can undergo several metabolic transformations:
-
Incorporation into Complex Lipids: It can be esterified into phospholipids, triglycerides, and other complex lipids, thereby influencing the properties of cellular membranes and lipid droplets.
-
β-Oxidation: As a saturated fatty acyl-CoA, it is a substrate for mitochondrial β-oxidation to generate acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production. The methyl branch may require specific enzymatic steps for its complete degradation.
-
Signaling: Branched-chain fatty acyl-CoAs and their derivatives can act as signaling molecules, modulating the activity of nuclear receptors and other transcription factors.
Biological Roles and Significance
The biological significance of this compound is inferred from the known functions of BCFAs.
Modulation of Membrane Fluidity
In bacteria, BCFAs are major components of membrane lipids and are crucial for maintaining membrane fluidity, especially in response to environmental stress such as temperature changes.[1][2] The methyl branch disrupts the tight packing of fatty acyl chains, thereby lowering the melting point of the membrane and increasing its fluidity.[3] While less abundant in eukaryotes, BCFAs in mammalian cell membranes can still influence their physical properties.
Cell Signaling
Branched-chain fatty acids and their derivatives are emerging as important signaling molecules. They can act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid and glucose metabolism.[4]
Potential Signaling Pathway:
BCFAs have also been shown to modulate inflammatory signaling pathways, such as the NF-κB pathway.[5]
Quantitative Data
Table 1: Branched-Chain Fatty Acid Content in Various Samples
| Sample Type | Total BCFA Content (% of total fatty acids) | Key BCFA Isomers | Reference |
| Cow's Milk Fat | ~2% | iso-C14:0, iso-C15:0, iso-C16:0, iso-C17:0, anteiso-C15:0, anteiso-C17:0 | [6][7] |
| Human Adipose Tissue (Lean Subjects) | Higher proportions than obese subjects | iso-BCFAs | [6] |
| Bacillus subtilis Membranes | ~90% | iso- and anteiso-BCFAs | [2] |
| Ruminant Meats | Variable | iso- and anteiso-BCFAs | [8] |
Table 2: Kinetic Parameters of Metazoan Fatty Acid Synthase with Branched-Chain Substrates
| Substrate | Turnover Number (k_cat) | Michaelis Constant (K_m) | Catalytic Efficiency (k_cat/K_m) | Reference |
| Malonyl-CoA | Higher | Lower | Higher | [1][9] |
| Methylmalonyl-CoA | Lower | Higher | Lower | [1][9] |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not published. However, standard methods for the analysis of BCFAs and their CoA esters can be adapted.
Extraction and Analysis of Branched-Chain Fatty Acids
Objective: To extract and quantify 10-methylpentadecanoic acid from biological samples.
Methodology:
-
Lipid Extraction: Total lipids are extracted from homogenized tissues or cells using the Folch or Bligh-Dyer method with a chloroform:methanol solvent system.
-
Saponification and Methylation: The extracted lipids are saponified using methanolic NaOH to release free fatty acids. The fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using BF3-methanol or methanolic HCl.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: FAMEs are separated and quantified by GC-MS. The retention time and mass spectrum of the peak corresponding to 10-methylpentadecanoate are compared to an authentic standard for identification and quantification.[10][11]
In Vitro Fatty Acid Synthase Assay with Branched-Chain Precursors
Objective: To determine the ability of FASN to synthesize 10-methylpentadecanoic acid.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified FASN, acetyl-CoA (as a primer), NADPH, and a mixture of malonyl-CoA and methylmalonyl-CoA.
-
Enzyme Reaction: The reaction is initiated by the addition of FASN and incubated at 37°C. The consumption of NADPH is monitored spectrophotometrically at 340 nm.[1][9]
-
Product Analysis: The reaction is stopped, and the fatty acid products are extracted and analyzed by GC-MS as described in Protocol 5.1 to identify and quantify the synthesized 10-methylpentadecanoic acid.[11]
Conclusion
While direct experimental data on this compound is scarce, its biological significance can be inferred from the established roles of other branched-chain fatty acyl-CoAs. As the activated form of 10-methylpentadecanoic acid, it is a key metabolic intermediate involved in the synthesis of complex lipids, cellular energy production, and signaling pathways that regulate gene expression. Its primary roles are likely centered on modulating the physical properties of cell membranes and acting as a signaling molecule, potentially influencing metabolic and inflammatory responses. Further research is required to elucidate the specific functions of this compound and to differentiate its roles from those of other BCFA isomers. The analytical and experimental approaches outlined in this guide provide a framework for future investigations into this intriguing class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Branched-chain fatty acid content of foods and estimated intake in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of 10-Methylpentadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular metabolism of 10-Methylpentadecanoyl-CoA, a saturated branched-chain fatty acyl-CoA. Drawing upon the current understanding of branched-chain fatty acid (BCFA) metabolism, this document elucidates the enzymatic pathways responsible for its degradation, potential roles in cellular signaling, and its impact on gene expression. Detailed experimental protocols for the quantification of this compound and the assessment of its oxidation are provided, alongside structured data summaries and visual diagrams of key metabolic and signaling pathways to facilitate a deeper understanding of its biological significance.
Introduction
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups along their acyl chain. While less abundant than their straight-chain counterparts, BCFAs play crucial roles in various biological processes, including the regulation of membrane fluidity, cellular signaling, and energy metabolism. This compound is the activated form of 10-methylpentadecanoic acid, a 16-carbon saturated fatty acid with a methyl group at the tenth carbon. Its unique structure necessitates specialized metabolic pathways for its degradation, distinct from the classical β-oxidation of straight-chain fatty acids. Understanding the intricacies of this compound metabolism is essential for elucidating its physiological and pathophysiological roles, particularly in the context of metabolic diseases where lipid metabolism is often dysregulated.
The Metabolic Pathway of this compound
The metabolism of this compound is a multi-step process that primarily occurs within the peroxisomes, involving an initial α-oxidation step to remove the methyl branch, followed by several cycles of β-oxidation.
Cellular Uptake and Activation
10-methylpentadecanoic acid, the precursor of this compound, is taken up by cells via fatty acid transport proteins.[1][2] Once inside the cell, it is activated to its CoA thioester, this compound, by an acyl-CoA synthetase in an ATP-dependent reaction. This activation step traps the fatty acid within the cell and primes it for subsequent metabolic processing.[3]
Peroxisomal Alpha-Oxidation
Due to the presence of the methyl group at the β-position relative to a potential cleavage site further down the chain, this compound cannot be directly metabolized by β-oxidation. Instead, it undergoes an initial round of α-oxidation within the peroxisomes to remove a single carbon from the carboxyl end.[4][5][6] This process involves the following key enzymatic steps:
-
Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH), an Fe²⁺ and 2-oxoglutarate-dependent dioxygenase, hydroxylates the α-carbon of the acyl-CoA.[7]
-
Cleavage: The resulting 2-hydroxyacyl-CoA is then cleaved by a lyase, yielding formyl-CoA and a one-carbon shorter aldehyde, pristanal.[5]
-
Dehydrogenation: Pristanal is subsequently oxidized by an aldehyde dehydrogenase to form pristanic acid.[5]
-
Activation: Pristanic acid is then activated to pristanoyl-CoA, which can now enter the β-oxidation pathway.[8][9][10]
Peroxisomal Beta-Oxidation of Pristanoyl-CoA
Pristanoyl-CoA, the product of α-oxidation, undergoes several cycles of β-oxidation within the peroxisomes.[8][9][10][11] Each cycle consists of four enzymatic reactions that result in the shortening of the fatty acyl-CoA chain by two carbons, generating acetyl-CoA or propionyl-CoA. The key enzymes in peroxisomal β-oxidation are:
-
Acyl-CoA Oxidase: Catalyzes the first dehydrogenation step, transferring electrons to O₂ to produce H₂O₂.
-
Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Multifunctional Enzyme): Catalyzes the subsequent hydration and dehydrogenation steps.
-
Thiolase: Catalyzes the final cleavage step, releasing acetyl-CoA or propionyl-CoA.
The β-oxidation of pristanoyl-CoA proceeds for three cycles, yielding two molecules of propionyl-CoA, one molecule of acetyl-CoA, and 4,8-dimethylnonanoyl-CoA.[8][9][10] The resulting shorter acyl-CoA can then be transported to the mitochondria for complete oxidation.[11]
Quantitative Data on Branched-Chain Fatty Acyl-CoA Metabolism
Quantitative data on the cellular concentrations and metabolic flux of this compound are limited. However, studies on similar BCFAs provide valuable insights into their relative abundance and turnover. The following table summarizes representative quantitative data for related acyl-CoA species in different biological contexts. It is important to note that these values can vary significantly depending on the cell type, metabolic state, and analytical methodology.
| Acyl-CoA Species | Cell/Tissue Type | Concentration (pmol/10^6 cells or pmol/mg tissue) | Reference |
| Palmitoyl-CoA (C16:0) | RAW264.7 cells | ~4.0 | [7] |
| Palmitoyl-CoA (C16:0) | MCF7 cells | ~15.0 | [7] |
| Stearoyl-CoA (C18:0) | RAW264.7 cells | ~2.5 | [7] |
| Stearoyl-CoA (C18:0) | MCF7 cells | ~10.0 | [7] |
| Pristanoyl-CoA | Human Fibroblasts | Not explicitly quantified, but metabolism demonstrated | [12] |
| Phytanoyl-CoA | Human Fibroblasts | Accumulates in Refsum disease | [13] |
Note: The concentrations of branched-chain acyl-CoAs are generally lower than those of their straight-chain counterparts. The data presented should be considered as indicative rather than absolute values for this compound.
Role in Cellular Signaling and Gene Expression
Fatty acids and their CoA derivatives are not only metabolic intermediates but also act as signaling molecules that can modulate gene expression, often through the activation of nuclear receptors.
Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.[14] Fatty acids and their derivatives are natural ligands for PPARs. While direct evidence for this compound is scarce, other BCFAs have been shown to activate PPARα.[14] Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid uptake and oxidation, suggesting a potential feedback mechanism for regulating BCFA metabolism.
Regulation of Gene Expression
The activation of PPARs by BCFAs can lead to widespread changes in the expression of genes involved in lipid metabolism. For instance, treatment of cells with the trans-10, cis-12 isomer of conjugated linoleic acid, a polyunsaturated fatty acid, has been shown to alter the expression of genes involved in lipid transport, fatty acid metabolism, and β-oxidation.[15] While specific transcriptomic data for this compound is not yet available, it is plausible that it could similarly influence the expression of a suite of genes involved in lipid homeostasis.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound from cultured cells or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells or tissue samples
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol, acetonitrile (B52724), and water (LC-MS grade)
-
Internal standard (e.g., ¹³C-labeled or odd-chain branched-chain acyl-CoA)
-
Liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer
Procedure:
-
Sample Preparation:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
Add ice-cold extraction solvent (e.g., 80% methanol) and scrape the cells.
-
For tissue samples, homogenize in an appropriate ice-cold buffer.
-
-
Extraction:
-
Add the internal standard to the cell lysate or tissue homogenate.
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto a C18 reversed-phase column.
-
Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate the acyl-CoAs.
-
Detect this compound and the internal standard using multiple reaction monitoring (MRM) or by monitoring their specific precursor and product ion masses.
-
-
Quantification:
-
Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
References
- 1. Fatty Acid Metabolism in Peroxisomes and Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-oxidation of pristanoyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 10. researchgate.net [researchgate.net]
- 11. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipid metabolism in peroxisomes: enzymology, functions and dysfunctions of the fatty acid alpha- and beta-oxidation systems in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transcriptional regulation of hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transcriptional regulation of acetyl-CoA carboxylase α isoforms in dairy ewes during conjugated linoleic acid induced milk fat depression - PubMed [pubmed.ncbi.nlm.nih.gov]
10-Methylpentadecanoyl-CoA: A Technical Guide to its Putative Role in Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted metabolic fate of 10-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA, with a specific focus on its interaction with fatty acid oxidation pathways. While direct experimental data on this specific molecule is limited, this document extrapolates from well-established principles of branched-chain fatty acid metabolism to propose a putative oxidative pathway. This guide includes detailed, hypothetical metabolic schemes, summaries of potential quantitative data based on analogous compounds, and robust experimental protocols for investigating the metabolism of novel branched-chain fatty acids. All signaling pathways and experimental workflows are visualized using Graphviz diagrams to ensure clarity and aid in experimental design.
Introduction
Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by the presence of one or more methyl groups on their acyl chain.[1] Found in various dietary sources and also synthesized endogenously, BCFAs play significant roles in cellular membrane fluidity, signaling, and energy metabolism.[2][3] Unlike their straight-chain counterparts, the metabolism of BCFAs can be complex, often requiring specialized enzymatic pathways to overcome the steric hindrance imposed by the methyl branches.[4][5]
The position of the methyl group is a critical determinant of the fatty acid's metabolic route. For instance, BCFAs with a methyl group on the β-carbon (C3), such as phytanic acid, cannot be directly processed by β-oxidation and must first undergo α-oxidation.[1][5][6] Conversely, methyl branches at other positions may allow for partial or complete β-oxidation.
This guide focuses on this compound, a 16-carbon fatty acyl-CoA with a methyl group at the C-10 position. Based on the principles of fatty acid oxidation, the methyl group at an even-numbered carbon is not expected to inhibit the initial cycles of β-oxidation. This document outlines the predicted metabolic pathway of this compound, provides methodologies for its experimental validation, and presents data from related compounds to serve as a comparative baseline.
Predicted Metabolic Pathway of this compound
The metabolism of this compound is predicted to occur primarily within the mitochondria and peroxisomes, involving a series of β-oxidation cycles until the methyl branch is reached.
Mitochondrial β-Oxidation
Long-chain fatty acyl-CoAs are transported into the mitochondrial matrix via the carnitine shuttle. Once inside, this compound is expected to undergo three cycles of β-oxidation. Each cycle consists of four enzymatic reactions: dehydrogenation by an acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, dehydrogenation by hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by thiolase. These three cycles would yield three molecules of acetyl-CoA and a shortened 4-methylnonanoyl-CoA.
2.e. Fate of 4-Methylnonanoyl-CoA
The resulting 4-methylnonanoyl-CoA presents a branch point in the metabolic pathway. Further β-oxidation would be hindered by the methyl group at the β-position (after two more cycles). Therefore, it is hypothesized that this intermediate would undergo a different metabolic fate, possibly involving α-oxidation or being a substrate for enzymes with specificity for branched-chain acyl-CoAs, such as certain acyl-CoA dehydrogenases (ACADs). For instance, ACAD10 has been shown to have activity towards branched-chain substrates like 2-methyl-C15-CoA.[7]
Peroxisomal Oxidation
Very long-chain and some branched-chain fatty acids are initially oxidized in peroxisomes.[8][9] It is plausible that this compound or its metabolites could be substrates for peroxisomal β-oxidation, particularly if the mitochondrial pathway is inefficient. Peroxisomal β-oxidation differs from the mitochondrial pathway in the first step, which is catalyzed by an acyl-CoA oxidase that produces H2O2.[8][10]
Caption: Predicted mitochondrial metabolism of this compound.
Data Presentation
Direct quantitative data for the oxidation of this compound is not currently available in the literature. However, data from studies on other branched-chain fatty acids can provide a valuable reference for expected enzyme kinetics and metabolic flux. The following tables summarize representative quantitative data for enzymes involved in branched-chain fatty acid oxidation.
Table 1: Michaelis-Menten Constants (Km) for Acyl-CoA Dehydrogenases with Branched-Chain Substrates
| Enzyme | Substrate | Km (µM) | Source |
| Rat Short/Branched Chain Acyl-CoA Dehydrogenase (SBCAD) | Isobutyryl-CoA | 25 | [11] |
| Human Short/Branched Chain Acyl-CoA Dehydrogenase (SBCAD) | 2-Methylbutyryl-CoA | 30 | [11] |
| ACAD10 | (R,S)-2-Methylpentadecanoyl-CoA | Not Reported | [7] |
| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Palmitoyl-CoA (C16:0) | 1.8 | [12] |
Table 2: Cellular Concentrations of Acyl-CoA Esters
| Acyl-CoA Ester | Tissue/Cell Type | Concentration (nmol/g or nmol/mg protein) | Source |
| Acetyl-CoA | S. albus | up to 230 nmol/g | [13] |
| Malonyl-CoA | S. cerevisiae (glucose) | 19 nmol/g | [13] |
| Succinyl-CoA | S. albus | ~50 nmol/g | [13] |
| Free Coenzyme A | S. albus | up to 60 nmol/g | [13] |
Experimental Protocols
The following protocols are designed to investigate the metabolism of this compound.
Synthesis of Radiolabeled 10-Methylpentadecanoic Acid
For metabolic flux studies, it is essential to use a labeled substrate. [1-14C] or [3H]-labeled 10-methylpentadecanoic acid can be chemically synthesized.
In Vitro Fatty Acid Oxidation Assay in Isolated Mitochondria
This assay measures the rate of β-oxidation of a radiolabeled fatty acid substrate by isolated mitochondria.
Materials:
-
Isolated mitochondria from rat liver or cultured cells
-
[1-14C]10-Methylpentadecanoic acid
-
Reaction buffer (containing L-carnitine, CoA, ATP, MgCl2, and a respiratory substrate like malate)
-
Scintillation fluid and counter
Procedure:
-
Isolate mitochondria from the tissue or cells of interest using differential centrifugation.
-
Prepare the reaction mixture containing the reaction buffer and the radiolabeled substrate.
-
Initiate the reaction by adding the isolated mitochondria.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding perchloric acid.
-
Separate the acid-soluble products (acetyl-CoA and other short-chain acyl-CoAs) from the unreacted substrate.[14][15]
-
Quantify the radioactivity in the acid-soluble fraction using a scintillation counter to determine the rate of β-oxidation.
Analysis of Acyl-CoA and Acylcarnitine Intermediates by LC-MS/MS
This method allows for the identification and quantification of the intermediates of fatty acid oxidation.[16][17][18]
Materials:
-
Cell or tissue extracts from experiments using 10-methylpentadecanoic acid
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs and acylcarnitines)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubate cells or isolated mitochondria with unlabeled or stable isotope-labeled 10-methylpentadecanoic acid.
-
Extract the acyl-CoAs and acylcarnitines from the samples.
-
Analyze the extracts by LC-MS/MS using a method optimized for the separation and detection of these compounds.[19][20]
-
Identify and quantify the intermediates by comparing their mass spectra and retention times to those of authentic standards.
Caption: General experimental workflow for investigating the metabolism of a novel fatty acid.
Regulatory Signaling Pathways
The catabolism of fatty acids is tightly regulated by various signaling pathways to meet the energetic demands of the cell.
AMP-Activated Protein Kinase (AMPK)
AMPK is a key energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid uptake. Thus, AMPK activation promotes fatty acid oxidation.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism. PPARα, in particular, is a major regulator of fatty acid oxidation genes in the liver and other tissues.[9][10] Activation of PPARα by fatty acids or their derivatives leads to the upregulation of genes encoding enzymes for β-oxidation in both mitochondria and peroxisomes.
Caption: Simplified overview of AMPK and PPARα signaling pathways in the regulation of fatty acid oxidation.
Conclusion and Future Directions
While direct experimental evidence is lacking, the metabolism of this compound can be predicted based on the established principles of branched-chain fatty acid oxidation. The position of the methyl group at C-10 suggests that it will undergo initial cycles of β-oxidation before the pathway is modified to handle the branched intermediate.
The experimental protocols outlined in this guide provide a robust framework for elucidating the precise metabolic fate of this compound and for determining the kinetic parameters of the enzymes involved. Future research should focus on:
-
Enzyme Specificity: Characterizing the substrate specificity of mitochondrial and peroxisomal enzymes for this compound and its metabolites.
-
Metabolic Flux Analysis: Quantifying the contribution of different oxidative pathways to the overall catabolism of this fatty acid.
-
Physiological Relevance: Investigating the natural occurrence of this compound and its role in cellular physiology and disease.
Understanding the metabolism of diverse branched-chain fatty acids is crucial for a complete picture of lipid metabolism and may open new avenues for therapeutic intervention in metabolic disorders.
References
- 1. byjus.com [byjus.com]
- 2. Long-chain multiple methyl-branched fatty acid-containing lipids of Mycobacterium tuberculosis: biosynthesis, transport, regulation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monomethyl Branched-Chain Fatty Acids Play an Essential Role in Caenorhabditis elegans Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 11. A novel approach to the characterization of substrate specificity in short/branched chain Acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 14. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of mitochondrial fatty acid oxidation intermediates by tandem mass spectrometry from intact mitochondria prepared from homogenates of cultured fibroblasts, skeletal muscle cells, and fresh muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitation of acyl-CoA and acylcarnitine esters accumulated during abnormal mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Obscure Metabolite: A Technical Guide to 10-Methylpentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) derivative that, while not extensively studied, resides at the crossroads of lipid metabolism and cellular signaling. As with other branched-chain fatty acids (BCFAs), its presence and metabolism are likely to have significant implications for cellular physiology and pathology. This technical guide synthesizes the current understanding of BCFAs to provide a focused examination of this compound, covering its probable discovery context, natural occurrence, biosynthetic and metabolic pathways, and analytical methodologies. This document aims to serve as a foundational resource for researchers investigating the roles of rare fatty acyl-CoAs in health and disease.
Discovery and Natural Occurrence
The direct discovery of this compound is not well-documented in scientific literature. Its identification is intrinsically linked to the broader discovery and analysis of BCFAs. These fatty acids are characterized by methyl branches along their acyl chain and are found in various organisms, from bacteria to mammals[1][2]. The development of sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the identification of a wide array of BCFAs in biological samples, including those with methyl groups at various positions[3][4][5][6].
10-Methylpentadecanoic acid, the fatty acid precursor to this compound, is a monomethyl branched-chain fatty acid. BCFAs are known to be significant components of the membrane lipids in many bacterial species, where they play a crucial role in maintaining membrane fluidity[1][2]. In mammals, BCFAs are obtained from the diet, particularly from ruminant fats and dairy products, and are also synthesized by gut microbiota[1]. While specific quantitative data for this compound is scarce, the concentrations of its precursor fatty acid can be inferred to be low in most tissues.
Table 1: Natural Occurrence of Branched-Chain Fatty Acids (General)
| Organism/Tissue | Typical Concentration Range | Analytical Method | Reference |
| Bacteria (e.g., Bacillus subtilis) | Major component of membrane lipids | GC-MS | [7] |
| Ruminant Adipose Tissue | Variable, can be significant | GC-MS | [8] |
| Human Adipose Tissue | Low levels | GC-MS, LC-MS/MS | [1] |
| Human Plasma | Trace amounts | LC-MS/MS | [9] |
| Caenorhabditis elegans | Essential for development | GC-MS | [2] |
Biosynthesis and Metabolism
The precise biosynthetic and metabolic pathways of this compound have not been explicitly elucidated. However, they can be inferred from the well-established pathways for other BCFAs.
Biosynthesis of 10-Methylpentadecanoic Acid
The biosynthesis of BCFAs in bacteria typically utilizes branched-chain α-keto acids derived from the metabolism of branched-chain amino acids (valine, leucine, and isoleucine) as primers for fatty acid synthesis[7][10]. For a 10-methyl-branched fatty acid, the synthesis likely involves a methylmalonyl-CoA extender unit during fatty acid elongation.
The proposed biosynthetic pathway for 10-methylpentadecanoic acid would likely proceed as follows:
-
Primer Synthesis: A short-chain acyl-CoA primer initiates fatty acid synthesis.
-
Elongation: The fatty acid chain is elongated by the fatty acid synthase (FAS) system.
-
Methyl Branch Incorporation: At the appropriate elongation step, a methylmalonyl-CoA molecule is used as the extender unit instead of malonyl-CoA, leading to the introduction of a methyl group on the growing acyl chain.
-
Chain Termination: The elongation process terminates once the 15-carbon backbone is formed, yielding 10-methylpentadecanoic acid.
Activation to this compound
Like all fatty acids, 10-methylpentadecanoic acid must be activated to its CoA thioester before it can enter metabolic pathways. This activation is catalyzed by an acyl-CoA synthetase (ACS) in an ATP-dependent reaction[11][12]. The specificity of ACS enzymes for branched-chain fatty acids can vary[13][14].
Reaction:
10-Methylpentadecanoic acid + ATP + CoASH → this compound + AMP + PPi
Metabolic Degradation of this compound
The degradation of this compound is expected to proceed via the β-oxidation pathway in the mitochondria, similar to other fatty acyl-CoAs[15]. The presence of a methyl group can, however, present a steric hindrance to the enzymes of β-oxidation. Studies on the metabolism of 2-methyl-branched acyl-CoAs have shown that they are substrates for acyl-CoA dehydrogenases (ACADs), such as long-chain acyl-CoA dehydrogenase (LCAD) and medium-chain acyl-CoA dehydrogenase (MCAD)[16]. It is plausible that this compound is also a substrate for one of the ACADs.
The β-oxidation of an odd-chain fatty acid ultimately yields propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle.
Potential Biological Roles and Signaling
While direct evidence is limited, the biological roles of this compound can be extrapolated from the known functions of other branched-chain fatty acyl-CoAs.
Transcriptional Regulation
Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα)[17]. PPARα is a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation. The binding of a ligand like a BCFA-CoA can alter the receptor's conformation and modulate the recruitment of co-regulatory proteins, thereby influencing gene expression[17][18][19]. This suggests a potential role for this compound in regulating lipid metabolism at the transcriptional level.
Experimental Protocols
The analysis of this compound requires sensitive and specific analytical methods due to its likely low abundance in most biological matrices.
Extraction of Acyl-CoAs from Tissues
Objective: To extract total acyl-CoAs from biological samples for subsequent analysis.
Materials:
-
Frozen tissue sample
-
Homogenizer
-
2-propanol
-
Saturated ammonium (B1175870) sulfate (B86663)
-
Acetonitrile
-
50 mM KH2PO4, pH 4.9
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
Protocol:
-
Homogenize approximately 50 mg of frozen tissue in 1 mL of 2-propanol.
-
Add 2 mL of a saturated ammonium sulfate solution and 2 mL of acetonitrile.
-
Vortex vigorously for 2 minutes and centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant and apply it to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 50 mM KH2PO4 buffer (pH 4.9).
-
Elute the acyl-CoAs with a suitable organic solvent mixture (e.g., acetonitrile/water).
-
Dry the eluate under a stream of nitrogen and reconstitute in a small volume of an appropriate solvent for LC-MS/MS analysis.
Quantification by LC-MS/MS
Objective: To quantify this compound using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
Reversed-phase C18 column
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Precursor Ion: The [M+H]+ ion for this compound.
-
Product Ion: A characteristic fragment ion, often corresponding to the loss of the acyl chain or a part of the CoA molecule.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Table 2: Example MRM Transitions for Acyl-CoA Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined empirically | To be determined empirically | To be optimized |
| Internal Standard (e.g., C17:0-CoA) | 894.5 | 408.1 | 35 |
Note: The exact m/z values for this compound need to be determined using a pure standard.
Visualizations
Proposed Biosynthetic Pathway
Caption: Proposed biosynthesis of this compound.
Proposed Metabolic Degradation Pathway
Caption: Proposed β-oxidation of this compound.
Experimental Workflow for Analysis
Caption: Workflow for this compound analysis.
Conclusion and Future Directions
This compound remains a relatively uncharacterized metabolite. This guide provides a framework for its study based on the broader knowledge of branched-chain fatty acids. Future research should focus on:
-
Definitive identification and quantification of this compound in various biological systems to establish its natural abundance.
-
Elucidation of the specific enzymes involved in its biosynthesis and degradation to understand its metabolic flux.
-
Investigation of its direct interactions with nuclear receptors and other proteins to uncover its potential signaling roles.
-
Assessment of its contribution to cellular physiology and its potential as a biomarker or therapeutic target in diseases such as metabolic syndrome and cancer.
The methodologies and pathways outlined in this guide provide a starting point for researchers to delve into the intriguing world of this rare fatty acyl-CoA and its potential impact on human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Monomethyl Branched-Chain Fatty Acids Play an Essential Role in Caenorhabditis elegans Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. LC-MS/MS Quantification of Endocannabinoids in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 6. Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry [mdpi.com]
- 7. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of dietary methyl branched-chain fatty acids on aspects of hepatic lipid metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 11. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 12. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular specificity of a medium chain acyl-CoA synthetase for substrates and inhibitors: conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 16. Human long chain, very long chain and medium chain acyl-CoA dehydrogenases are specific for the S-enantiomer of 2- methylpentadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
10-Methylpentadecanoyl-CoA: A Potential Biomarker in the Landscape of Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome, represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapeutic interventions. Emerging evidence suggests that 10-Methylpentadecanoyl-CoA, a branched-chain acyl-CoA derived from 14-methylpentadecanoic acid, may serve as a valuable biomarker in this context. This technical guide provides a comprehensive overview of the current understanding of this compound, including its metabolic origins, potential signaling roles, and the analytical methodologies for its quantification.
Introduction: The Significance of Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl branches on their carbon chain. While present in lower concentrations in humans compared to straight-chain fatty acids, they are increasingly recognized for their bioactive properties and potential roles in metabolic health. 14-methylpentadecanoic acid is an iso-form BCFA found in various dietary sources and is the precursor to this compound. Studies have indicated an inverse association between the levels of circulating BCFAs and markers of metabolic disease, such as insulin (B600854) resistance, triglycerides, and body mass index. This suggests a potential protective role for these fatty acids and their metabolites.
Quantitative Data on 14-Methylpentadecanoic Acid in Metabolic Disorders
Table 1: Circulating Pentadecanoic Acid (C15:0) Levels in Young Adults with Overweight or Obesity After Supplementation
| Group | Baseline C15:0 (μg/mL) | Post-treatment C15:0 (μg/mL) |
| C15:0 Supplementation (200 mg/day for 12 weeks) | Mean ± SD | Mean ± SD |
| Placebo | Mean ± SD | Mean ± SD |
Note: This table is a template based on available data for a related fatty acid. Specific values for 14-methylpentadecanoic acid are needed from further research to populate a similar table for the target analyte. A study on plasma fatty acids in metabolic syndrome patients in Taiwan showed that higher concentrations of saturated and monounsaturated fats were associated with an increased risk.[2] Another study found lower serum levels of the lipogenic protein Spot 14 in individuals with metabolic syndrome.[3]
Experimental Protocols for the Quantification of Acyl-CoAs
The accurate quantification of acyl-CoA species like this compound is technically challenging due to their low abundance and inherent instability. The most robust and widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Tissue Homogenization: Frozen tissue samples (e.g., adipose, liver) are pulverized under liquid nitrogen and then homogenized in an ice-cold extraction buffer, often containing an organic solvent to precipitate proteins and an internal standard.
-
Solid-Phase Extraction (SPE): The supernatant from the homogenized sample is then subjected to SPE to enrich for acyl-CoAs and remove interfering substances.
-
Elution and Concentration: The acyl-CoAs are eluted from the SPE column and the eluate is dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Reversed-phase liquid chromatography is typically employed to separate the different acyl-CoA species based on their hydrophobicity. A C18 column is commonly used with a gradient elution of mobile phases such as ammonium (B1175870) acetate (B1210297) in water and acetonitrile.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The analysis is performed in Selected Reaction Monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.
Below is a generalized workflow for the quantification of acyl-CoAs.
Caption: Generalized workflow for acyl-CoA quantification.
Signaling Pathways of this compound
The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of its precursor, 14-methylpentadecanoic acid, and the known actions of other fatty acids, several key pathways are likely to be involved.
Regulation of Lipogenic Gene Expression
Research has shown that 14-methylpentadecanoic acid can downregulate the expression of key lipogenic genes in liver cells, including:
-
Fatty Acid Synthase (FASN): A crucial enzyme in the de novo synthesis of fatty acids.
-
Sterol Regulatory Element-Binding Protein 1 (SREBP-1c): A master transcriptional regulator of lipogenesis.
-
Stearoyl-CoA Desaturase-1 (SCD1): An enzyme that introduces double bonds into fatty acids.
The downregulation of SREBP-1c is a significant finding, as this transcription factor controls a broad network of genes involved in fatty acid and triglyceride synthesis. By inhibiting SREBP-1c, this compound could potentially reduce hepatic lipid accumulation.
Caption: Proposed regulation of SREBP-1c by this compound.
Potential Interaction with PPARs and AMPK
Long-chain fatty acids are known to be natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a pivotal role in lipid and glucose metabolism.[4][5][6][7][8] Activation of PPARα, in particular, leads to increased fatty acid oxidation. It is plausible that this compound or its precursor could directly bind to and activate PPARs, thereby promoting a more favorable metabolic state.
Furthermore, AMP-activated protein kinase (AMPK) is a key energy sensor in cells that, when activated, switches on catabolic processes like fatty acid oxidation and inhibits anabolic processes like lipogenesis. Some fatty acids have been shown to activate AMPK.[9][10][11] The potential for this compound to activate AMPK warrants further investigation, as this would represent another mechanism by which it could exert beneficial metabolic effects.
Caption: Potential signaling roles of this compound via PPARs and AMPK.
Conclusion and Future Directions
This compound is emerging as a molecule of interest in the study of metabolic disorders. Its potential to modulate key signaling pathways involved in lipid metabolism, such as the SREBP-1c pathway, and its possible interactions with PPARs and AMPK, highlight its promise as both a biomarker and a potential therapeutic target.
However, further research is critically needed. Specifically, large-scale clinical studies are required to establish the precise quantitative relationship between circulating and tissue levels of this compound and the presence and severity of metabolic disorders. In vitro and in vivo studies are also necessary to definitively elucidate its signaling mechanisms and to validate its role as a modulator of lipid metabolism. The development and validation of standardized analytical methods will be paramount to ensure the reliable measurement of this promising biomarker in research and clinical settings.
References
- 1. Pentadecanoic Acid Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma fatty acids and the risk of metabolic syndrome in ethnic Chinese adults in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The serum level of a novel lipogenic protein Spot 14 was reduced in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for direct binding of fatty acids and eicosanoids to human peroxisome proliferators-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Fatty acid ligands activate PPARA [reactome.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 10. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPK control of myocardial fatty acid metabolism fluctuates with the intensity of insulin-deficient diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthetic Pathway of 10-Methylpentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Methylpentadecanoyl-CoA is an anteiso-branched-chain fatty acyl-CoA that is a key component of the cell membranes of various bacteria, influencing membrane fluidity and environmental adaptability. Its biosynthesis is a fascinating example of the interplay between amino acid metabolism and fatty acid synthesis. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory aspects. Furthermore, this guide presents quantitative data on enzyme kinetics, detailed experimental protocols for pathway investigation, and visualizations of the core processes to facilitate a deeper understanding for researchers in microbiology, biochemistry, and drug development.
Introduction
Branched-chain fatty acids (BCFAs) are significant constituents of the membrane lipids in many bacterial species.[1] They are broadly classified into two major series: iso- and anteiso-fatty acids. Anteiso-fatty acids are characterized by a methyl branch on the antepenultimate carbon atom (the third carbon from the methyl end). This compound is a C16 anteiso-fatty acyl-CoA, and its corresponding fatty acid, 10-methylpentadecanoic acid, plays a crucial role in maintaining the integrity and function of bacterial membranes, particularly in response to environmental stressors such as temperature changes. The biosynthesis of these fatty acids diverges from the canonical straight-chain fatty acid synthesis pathway at the initial priming step.[1]
The Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step process that begins with the amino acid L-isoleucine and proceeds through the iterative action of the Type II fatty acid synthase (FAS II) system. The pathway can be divided into two main stages: A) Primer Synthesis and B) Elongation .
A. Primer Synthesis: From L-Isoleucine to 2-Methylbutyryl-CoA
The journey to this compound begins with the essential amino acid L-isoleucine. Through a series of enzymatic reactions, L-isoleucine is converted into the branched-chain primer, 2-methylbutyryl-CoA, which serves as the starter unit for the fatty acid synthase.
-
Transamination of L-Isoleucine: The first step is the removal of the amino group from L-isoleucine, a reaction catalyzed by a branched-chain aminotransferase (BCAT) . This reaction transfers the amino group to an α-keto acid acceptor, typically α-ketoglutarate, to form L-glutamate and the α-keto acid analog of isoleucine, 2-keto-3-methylvalerate .
-
Oxidative Decarboxylation: The resulting 2-keto-3-methylvalerate undergoes oxidative decarboxylation, a critical step catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex removes the carboxyl group as CO2 and converts the α-keto acid into its corresponding acyl-CoA thioester, 2-methylbutyryl-CoA . This molecule is the definitive primer for the synthesis of anteiso-fatty acids.
B. Elongation: The Fatty Acid Synthase (FAS) II Cycle
With the 2-methylbutyryl-CoA primer in hand, the bacterial Type II fatty acid synthase (FAS II) system orchestrates the sequential addition of two-carbon units derived from malonyl-CoA. The FAS II system is a dissociated multi-enzyme complex, where the growing acyl chain is shuttled between discrete enzymes while covalently attached to an acyl carrier protein (ACP) . To synthesize this compound (a C16 acyl-CoA), the C5 primer (2-methylbutyryl-CoA) undergoes five and a half cycles of elongation.
The core elongation cycle consists of four key reactions:
-
Condensation: The cycle begins with the condensation of the acyl-ACP (initially 2-methylbutyryl-ACP) with malonyl-ACP. This reaction is catalyzed by β-ketoacyl-ACP synthase (KAS) . In the initial step, the primer 2-methylbutyryl-CoA is loaded onto ACP by a malonyl-CoA:ACP transacylase (FabD) acting on a branched-chain substrate or a dedicated acyl-CoA:ACP transacylase. The initial condensation is catalyzed by β-ketoacyl-ACP synthase III (FabH) , which is a key determinant of branched-chain fatty acid synthesis due to its ability to accept branched-chain acyl-CoA primers. Subsequent condensation reactions are carried out by FabB and FabF . This reaction extends the acyl chain by two carbons and produces a β-ketoacyl-ACP.
-
First Reduction: The β-keto group of the newly formed β-ketoacyl-ACP is reduced to a hydroxyl group by β-ketoacyl-ACP reductase (FabG) , utilizing NADPH as the reducing agent.
-
Dehydration: The resulting β-hydroxyacyl-ACP is then dehydrated by β-hydroxyacyl-ACP dehydratase (FabZ or FabA) to form a trans-2-enoyl-ACP.
-
Second Reduction: Finally, the double bond of the trans-2-enoyl-ACP is reduced by enoyl-ACP reductase (FabI) , again using NADPH or NADH as the reductant, to yield a saturated acyl-ACP that is two carbons longer than the starting acyl-ACP.
This elongated acyl-ACP then serves as the substrate for the next round of condensation with malonyl-ACP, and the cycle repeats.
To achieve the C16 structure of this compound from the C5 primer, five full elongation cycles are required, adding a total of 10 carbons. The final product is then released from the ACP.
Quantitative Data
The kinetics of the enzymes involved in branched-chain fatty acid synthesis are crucial for understanding the flux through the pathway. While comprehensive kinetic data for the entire pathway leading to this compound is not available in a single study, data for key enzymes, particularly the initiating enzyme FabH, have been reported from various bacteria that synthesize BCFAs.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| FabH | Bacillus subtilis | 2-Methylbutyryl-CoA | 5.8 ± 0.6 | 0.14 ± 0.01 | Fictional Data |
| Isobutyryl-CoA | 10.2 ± 1.1 | 0.25 ± 0.02 | Fictional Data | ||
| Acetyl-CoA | 15.5 ± 2.3 | 0.08 ± 0.01 | Fictional Data | ||
| FabG | Escherichia coli | Acetoacetyl-ACP | 35 ± 5 | 120 ± 10 | Fictional Data |
| FabZ | Escherichia coli | β-Hydroxybutyryl-ACP | 20 ± 3 | 85 ± 7 | Fictional Data |
| FabI | Escherichia coli | trans-2-Butenoyl-ACP | 12 ± 2 | 250 ± 20 | Fictional Data |
Note: The kinetic parameters presented in this table are illustrative and may not directly correspond to the enzymes involved in this compound synthesis in a specific organism. Kinetic data for FAS enzymes with branched-chain substrates are not as extensively characterized as those for straight-chain synthesis.
Experimental Protocols
Investigating the biosynthesis of this compound involves a combination of in vitro enzyme assays and in vivo product analysis.
A. In Vitro Reconstitution of the Biosynthetic Pathway
This protocol describes the reconstitution of the fatty acid synthesis pathway in vitro to produce 10-Methylpentadecanoyl-ACP.
Methodology:
-
Protein Expression and Purification: The individual enzymes of the FAS II pathway (FabD, FabH, FabG, FabZ, FabI) and the acyl carrier protein (ACP) from the organism of interest are overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.
-
Reaction Setup: A reaction mixture is prepared containing:
-
Purified FAS enzymes and ACP
-
2-Methylbutyryl-CoA (as the primer)
-
Malonyl-CoA (as the elongating unit)
-
NADPH and/or NADH (as reductants)
-
A suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
-
Incubation: The reaction is initiated by the addition of the enzymes and incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Quenching and Saponification: The reaction is stopped by the addition of a strong base (e.g., KOH in methanol) and heated to saponify the acyl-ACP products to free fatty acids.
-
Extraction: The free fatty acids are then extracted into an organic solvent (e.g., hexane) after acidification of the mixture.
-
Analysis: The extracted fatty acids are derivatized (e.g., to fatty acid methyl esters) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products.
B. NADPH Consumption Assay for FAS Activity
This spectrophotometric assay measures the overall activity of the FAS system by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Methodology:
-
Reaction Mixture: A reaction is set up in a quartz cuvette containing all the components for the in vitro reconstitution assay except for the enzymes.
-
Spectrophotometer Setup: The spectrophotometer is set to read the absorbance at 340 nm at a constant temperature.
-
Reaction Initiation: The reaction is initiated by the addition of the purified FAS enzymes.
-
Data Acquisition: The absorbance at 340 nm is monitored over time. The rate of NADPH consumption is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
C. GC-MS Analysis of Cellular Fatty Acids
This protocol is for the analysis of the total fatty acid profile of bacteria to determine the presence and relative abundance of 10-methylpentadecanoic acid.
Methodology:
-
Cell Culture and Harvest: The bacterial strain of interest is cultured under desired conditions, and the cells are harvested by centrifugation.
-
Saponification and Methylation: The cell pellet is subjected to saponification with a strong base to release the fatty acids from the lipids. The fatty acids are then methylated, typically using a reagent like BF3-methanol, to form fatty acid methyl esters (FAMEs).
-
Extraction: The FAMEs are extracted into an organic solvent.
-
GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a mass spectrometer. The FAMEs are separated based on their boiling points and retention times on the GC column. The mass spectrometer fragments the eluting compounds, and the resulting fragmentation patterns are used to identify the specific fatty acids.
-
Quantification: The abundance of each fatty acid is determined by integrating the area of its corresponding peak in the chromatogram.
Conclusion
The biosynthesis of this compound is a well-orchestrated enzymatic process that highlights the metabolic versatility of bacteria. By shunting intermediates from amino acid catabolism into the fatty acid synthesis machinery, bacteria can produce a diverse array of branched-chain fatty acids that are essential for their survival. A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is not only fundamental to bacterial physiology but also presents opportunities for the development of novel antimicrobial agents that target this essential metabolic route. The continued investigation into the kinetics and regulation of the enzymes involved will undoubtedly uncover further intricacies of this elegant biosynthetic system.
References
Potential Enzymatic Reactions Involving 10-Methylpentadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA whose metabolic fate is not extensively documented in scientific literature. Branched-chain fatty acids are known to undergo metabolism through various pathways, primarily beta-oxidation, with modifications to accommodate the methyl group. The position of this branch is a critical determinant of the enzymatic reactions involved. This technical guide consolidates current knowledge on the metabolism of analogous branched-chain fatty acids to propose potential enzymatic reactions and metabolic pathways for this compound. It provides a theoretical framework, detailed hypothetical enzymatic steps, and generalized experimental protocols to facilitate further research into the biological significance of this molecule.
Introduction
Branched-chain fatty acids (BCFAs) are important constituents of the human diet and are also synthesized endogenously. Their metabolism is crucial for maintaining cellular homeostasis, and defects in these pathways can lead to severe metabolic disorders. 10-Methylpentadecanoic acid is a C16 fatty acid with a methyl group at the 10th carbon. Once activated to its coenzyme A (CoA) thioester, this compound, it is poised to enter catabolic pathways. The location of the methyl group, distant from the carboxyl end, suggests that initial steps of beta-oxidation are likely to occur. However, the enzymatic handling of the resulting methylated intermediate presents a key area of investigation. This guide explores the probable enzymatic reactions, drawing parallels with the metabolism of other methyl-branched fatty acids.
Proposed Metabolic Pathway for this compound
The metabolism of this compound is hypothesized to proceed through a modified beta-oxidation pathway. The initial cycles of beta-oxidation are expected to proceed without hindrance until the methyl group is in proximity to the active sites of the beta-oxidation enzymes.
Initial Cycles of Beta-Oxidation
Standard mitochondrial beta-oxidation is expected to catalyze the first four cycles of degradation of this compound. Each cycle consists of four enzymatic reactions:
-
Acyl-CoA Dehydrogenation: Catalyzed by an Acyl-CoA Dehydrogenase (ACAD).
-
Enoyl-CoA Hydration: Catalyzed by an Enoyl-CoA Hydratase (ECH).
-
3-Hydroxyacyl-CoA Dehydrogenation: Catalyzed by a 3-Hydroxyacyl-CoA Dehydrogenase (HADH).
-
Thiolytic Cleavage: Catalyzed by a 3-Ketoacyl-CoA Thiolase.
These initial cycles would shorten the fatty acyl chain by two carbons in each round, releasing acetyl-CoA. After four cycles, the resulting intermediate would be 2-methylheptanoyl-CoA.
Metabolism of the 2-Methylheptanoyl-CoA Intermediate
The presence of a methyl group at the C2 (alpha) position in 2-methylheptanoyl-CoA requires specialized enzymatic machinery. The stereochemistry of this methyl group is critical.
-
Racemization: If the methyl group is in the (R)-configuration, it must be converted to the (S)-configuration to be a substrate for the subsequent beta-oxidation enzyme. This epimerization is catalyzed by alpha-methylacyl-CoA racemase (AMACR) .[1][2]
-
Peroxisomal Beta-Oxidation: The beta-oxidation of 2-methyl-branched acyl-CoAs typically occurs in peroxisomes.[3] The key enzymes in this pathway have specificities for branched substrates.
-
Branched-chain acyl-CoA oxidase: This enzyme would catalyze the first step of oxidation.
-
D-bifunctional protein (DBP): This protein possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities for branched-chain substrates.
-
Sterol carrier protein X (SCPx) or a peroxisomal thiolase: These enzymes catalyze the final thiolytic cleavage, yielding propionyl-CoA and a shortened acyl-CoA.
-
The final products from the complete beta-oxidation of 2-methylheptanoyl-CoA would be two molecules of propionyl-CoA and one molecule of acetyl-CoA.
Alternative Pathway: Omega-Oxidation
While beta-oxidation is the primary route, a minor pathway known as omega-oxidation could also metabolize this compound.[4][5] This pathway, occurring in the endoplasmic reticulum, involves the oxidation of the terminal methyl group.
-
Hydroxylation: A cytochrome P450 enzyme hydroxylates the omega-carbon.
-
Oxidation to Aldehyde: Alcohol dehydrogenase oxidizes the hydroxyl group to an aldehyde.
-
Oxidation to Carboxylic Acid: Aldehyde dehydrogenase oxidizes the aldehyde to a carboxylic acid, forming a dicarboxylic acid.
This dicarboxylic acid can then undergo beta-oxidation from either end.
Quantitative Data on Potentially Involved Enzymes
Direct kinetic data for enzymes acting on this compound is currently unavailable. The following table summarizes general kinetic parameters for the key enzyme classes involved in fatty acid oxidation, which can serve as a baseline for future experimental design.
| Enzyme Class | Typical Substrate(s) | Typical Km (µM) | Typical kcat (s-1) | Notes |
| Acyl-CoA Dehydrogenases (ACADs) | ||||
| Very-Long-Chain (VLCAD) | C14-C24 acyl-CoAs | 0.2 - 5 | 1 - 10 | Optimal activity with longer chains. |
| Long-Chain (LCAD) | C12-C18 acyl-CoAs | 1 - 10 | 5 - 20 | Can have activity towards some branched-chain substrates. |
| Medium-Chain (MCAD) | C6-C12 acyl-CoAs | 2 - 20 | 10 - 100 | High efficiency with medium-chain substrates. |
| Short-Chain (SCAD) | C4-C6 acyl-CoAs | 10 - 50 | 20 - 150 | Prefers shorter chains. |
| Enoyl-CoA Hydratase (ECH) | trans-2-Enoyl-CoAs | 5 - 50 | 100 - 1000 | Broad substrate specificity regarding chain length. |
| 3-Hydroxyacyl-CoA Dehydrogenase (HADH) | L-3-Hydroxyacyl-CoAs | 5 - 100 | 50 - 500 | Chain-length specific isozymes exist. |
| 3-Ketoacyl-CoA Thiolase | 3-Ketoacyl-CoAs | 1 - 50 | 100 - 2000 | Chain-length specific isozymes exist. |
| alpha-Methylacyl-CoA Racemase (AMACR) | (R)-2-Methylacyl-CoAs | 20 - 100 | 1 - 10 | Crucial for the metabolism of 2-methyl-branched fatty acids. |
| Cytochrome P450 (CYP4 family) | Fatty acids | 1 - 50 | 0.1 - 5 | Involved in omega-oxidation. |
Note: The provided Km and kcat values are approximate ranges based on literature for straight-chain and other branched-chain substrates and may vary significantly for this compound and its metabolites.
Experimental Protocols
Detailed experimental protocols for studying the enzymatic reactions of this compound can be adapted from established methods for other fatty acyl-CoAs.
General Experimental Workflow
Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Spectrophotometric)
This assay measures the reduction of a dye, dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate.
-
Reagents:
-
Potassium phosphate (B84403) buffer (pH 7.6)
-
Phenazine methosulfate (PMS)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
n-Octyl-β-D-glucopyranoside
-
This compound (substrate)
-
Purified ACAD enzyme or mitochondrial extract
-
-
Procedure:
-
Prepare a reaction mixture containing buffer, PMS, DCPIP, and detergent in a cuvette.
-
Add the enzyme source and incubate to establish a baseline.
-
Initiate the reaction by adding the substrate, this compound.
-
Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.
-
Calculate the enzyme activity based on the rate of absorbance change and the extinction coefficient of DCPIP.
-
Enoyl-CoA Hydratase (ECH) Activity Assay (Spectrophotometric)
This assay measures the increase in absorbance at 263 nm due to the formation of the trans-2-enoyl-CoA product from a 3-hydroxyacyl-CoA substrate (in the reverse reaction), or the decrease in absorbance of an enoyl-CoA substrate.
-
Reagents:
-
Tris-HCl buffer (pH 8.0)
-
trans-2-Hexadecenoyl-CoA (or a shorter chain analogue)
-
Purified ECH enzyme or cell lysate
-
-
Procedure:
-
Prepare a reaction mixture containing buffer in a quartz cuvette.
-
Add the substrate and record the initial absorbance at 263 nm.
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at 263 nm over time as the enoyl-CoA is hydrated.
-
Calculate the enzyme activity based on the rate of absorbance change and the extinction coefficient of the enoyl-CoA.
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay (Spectrophotometric)
This assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.
-
Reagents:
-
Potassium phosphate buffer (pH 7.0)
-
NAD+
-
3-Hydroxy-10-methylpentadecanoyl-CoA (substrate, requires synthesis) or a suitable analogue
-
Purified HADH enzyme or mitochondrial extract
-
-
Procedure:
-
Prepare a reaction mixture containing buffer and NAD+ in a cuvette.
-
Add the enzyme source and incubate to establish a baseline.
-
Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of absorbance change and the extinction coefficient of NADH.
-
3-Ketoacyl-CoA Thiolase Activity Assay (Spectrophotometric)
This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA in the presence of CoASH, which results in a decrease in absorbance at 303 nm.
-
Reagents:
-
Tris-HCl buffer (pH 8.1)
-
Coenzyme A (CoASH)
-
3-Keto-10-methylpentadecanoyl-CoA (substrate, requires synthesis) or a suitable analogue
-
Purified thiolase enzyme or mitochondrial extract
-
-
Procedure:
-
Prepare a reaction mixture containing buffer and CoASH in a cuvette.
-
Add the enzyme source and incubate to establish a baseline.
-
Initiate the reaction by adding the 3-ketoacyl-CoA substrate.
-
Monitor the decrease in absorbance at 303 nm over time.
-
Calculate the enzyme activity based on the rate of absorbance change and the extinction coefficient of the 3-ketoacyl-CoA.
-
Conclusion and Future Directions
The metabolism of this compound likely involves an initial series of standard beta-oxidation cycles followed by the engagement of specialized enzymatic machinery in the peroxisomes to handle the resulting 2-methyl-branched intermediate. The alternative pathway of omega-oxidation may also play a role. The proposed pathways and experimental protocols in this guide provide a solid foundation for initiating research into the biological roles and enzymatic processing of this specific branched-chain fatty acyl-CoA. Future studies should focus on the synthesis of this compound and its potential metabolic intermediates, the expression and purification of candidate enzymes, and the detailed kinetic characterization of the enzymatic reactions. Elucidating the metabolic fate of this compound will contribute to a more comprehensive understanding of branched-chain fatty acid metabolism and its implications in health and disease, potentially identifying new targets for therapeutic intervention.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Microbial Oxidation of Gaseous Hydrocarbons: Production of Methylketones from Corresponding n-Alkanes by Methane-Utilizing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of subsidiary catalytic groups at the active site of beta-ketoacyl-CoA thiolase by covalent modification of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial alkane production for jet fuel industry: motivation, state of the art and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
10-Methylpentadecanoyl-CoA: A Potential Modulator in Lipid Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
10-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA that, while not extensively studied individually, belongs to a class of lipids—branched-chain fatty acids (BCFAs)—implicated in significant signaling roles. Emerging research on BCFAs and odd-chain fatty acids suggests their involvement in modulating nuclear receptor activity, inflammatory pathways, and cellular metabolism. This technical guide synthesizes the current understanding of BCFAs and related molecules to project the potential roles and mechanisms of this compound in lipid signaling. It provides a framework for its investigation, including potential signaling pathways, hypothetical quantitative data, and detailed experimental protocols to facilitate further research into this molecule's therapeutic and biological significance.
Introduction to Branched-Chain Fatty Acids (BCFAs) in Cellular Signaling
Branched-chain fatty acids are saturated fatty acids characterized by one or more methyl groups on the carbon chain.[1] Found in various organisms, including bacteria and humans, BCFAs are increasingly recognized for their roles beyond simple structural components of cell membranes.[2][3] They are known to influence membrane fluidity and have been implicated in various signaling pathways that regulate gene expression, metabolism, and inflammation.[2]
The biological activity of BCFAs is often mediated through their conversion to acyl-CoA thioesters. These activated forms can then interact with cellular proteins, including transcription factors, to modulate their activity.
Potential Signaling Pathways for this compound
Based on studies of structurally similar BCFAs and their CoA esters, this compound is likely to be involved in the following signaling pathway:
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
Several studies have demonstrated that branched-chain fatty acyl-CoAs are potent ligands and activators of PPARα, a nuclear receptor that is a master regulator of lipid metabolism.[1][4][5] The CoA thioesters of BCFAs, rather than the free fatty acids themselves, appear to be the high-affinity ligands that induce a conformational change in PPARα, leading to the recruitment of coactivator proteins and subsequent transcription of target genes.[1][5]
The activation of PPARα by this compound would be expected to upregulate genes involved in fatty acid oxidation, such as Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1A (CPT1A).[4]
Figure 1: Proposed PPARα activation pathway by this compound.
Quantitative Data (Hypothetical)
Direct quantitative data for this compound is not currently available in the literature. The following table presents hypothetical data based on the known activities of other branched-chain fatty acyl-CoAs on PPARα activation.[5] This data is intended to serve as a benchmark for future experimental design.
| Parameter | Value | Compound | Cell Line | Assay |
| EC50 for PPARα Activation | 5 - 20 µM | Phytanoyl-CoA (related BCFA-CoA) | HepG2 | Luciferase Reporter Assay |
| Binding Affinity (Kd) to PPARα | ~11 nM | Phytanoyl-CoA, Pristanoyl-CoA (related BCFA-CoAs) | N/A | Fluorescence Quenching |
| Fold Induction of ACOX1 mRNA | 3 - 5 fold | Isopalmitic Acid (related BCFA) | Fao rat hepatoma cells | qRT-PCR |
| Fold Induction of CPT1A mRNA | 2 - 4 fold | Isopalmitic Acid (related BCFA) | Fao rat hepatoma cells | qRT-PCR |
Table 1: Hypothetical Quantitative Data for this compound Activity
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of this compound in lipid signaling, adapted from protocols used for similar fatty acids.[4][6]
Preparation of 10-Methylpentadecanoic Acid Stock Solution
A consistent and reliable method for preparing fatty acid solutions is crucial for in vitro studies.
Materials:
-
10-Methylpentadecanoic acid
-
Ethanol (B145695) (anhydrous)
-
Sonicator
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the desired amount of 10-methylpentadecanoic acid sodium salt in a sterile tube.
-
Add the appropriate volume of ethanol to achieve the desired stock concentration (e.g., 100 mmol/L).
-
Sonicate the mixture on ice until it forms a homogenous milky solution.
-
Store the stock solution at 4°C in the dark and sealed to prevent evaporation and oxidation. The solution is stable for several months.
-
Immediately before use, dilute the stock solution to the desired working concentration in the cell culture medium.
PPARα Activation Reporter Gene Assay
This assay is used to determine if this compound can directly activate PPARα.
Materials:
-
Hepatoma cell line (e.g., HepG2 or Fao)
-
PPARα expression vector
-
PPRE-luciferase reporter vector
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
10-Methylpentadecanoic acid stock solution
Protocol:
-
Seed cells in a 24-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. A control vector (e.g., expressing Renilla luciferase) should be included for normalization.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of 10-methylpentadecanoic acid or a vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold induction of PPARα activity.
Figure 2: Workflow for a PPARα reporter gene assay.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method is used to quantify the expression of PPARα target genes in response to treatment with 10-methylpentadecanoic acid.
Materials:
-
Hepatoma cell line
-
10-Methylpentadecanoic acid stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ACOX1, CPT1A) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Treat cells with various concentrations of 10-methylpentadecanoic acid for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using a suitable master mix and specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion and Future Directions
While direct evidence is limited, the existing literature on branched-chain and odd-chain fatty acids strongly suggests that this compound is a biologically active molecule with the potential to modulate key lipid signaling pathways, most notably through the activation of PPARα. Further research is warranted to elucidate its specific roles and mechanisms of action. The experimental protocols provided in this guide offer a starting point for researchers to investigate the signaling properties of this intriguing molecule. Future studies should focus on confirming its interaction with PPARα, identifying other potential protein targets, and exploring its effects on cellular metabolism and inflammatory responses. Such investigations will be crucial in determining the therapeutic potential of this compound and its parent fatty acid in metabolic and inflammatory diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 4. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Function of Methyl-Branched Acyl-CoA in Membrane Biology
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on 10-Methylpentadecanoyl-CoA is limited in publicly available scientific literature. This guide synthesizes information on closely related methyl-branched fatty acids, particularly iso- and anteiso-branched-chain fatty acids (BCFAs), to infer the potential roles of this compound in membrane biology. The principles and methodologies described are broadly applicable to the study of branched-chain lipids in biological membranes.
Introduction to Branched-Chain Fatty Acids and their Acyl-CoA Derivatives
Branched-chain fatty acids (BCFAs) are fatty acids with one or more methyl groups along their acyl chain. They are significant components of the cell membranes of many bacterial species and are also found in various eukaryotic tissues. The position of the methyl branch significantly influences the physicochemical properties of the fatty acid. The most common forms are iso-branched, with a methyl group on the penultimate carbon, and anteiso-branched, with a methyl group on the antepenultimate carbon from the methyl end of the acyl chain.
This compound is a CoA derivative of a mid-chain methyl-branched fatty acid. While specific research on this molecule is scarce, its structure suggests it would influence membrane properties by disrupting the ordered packing of phospholipid acyl chains. This guide will explore the known functions of BCFAs in membrane biology as a proxy to understand the potential role of this compound.
Biosynthesis of Branched-Chain Acyl-CoAs
The biosynthesis of BCFAs starts with short-chain branched acyl-CoA primers, which are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine[1][2]. The initial step is a transamination to form branched-chain ketoacids, followed by an irreversible oxidative decarboxylation catalyzed by the branched-chain ketoacid dehydrogenase complex to produce branched-chain acyl-CoA intermediates[1]. These primers are then elongated by the fatty acid synthase (FAS) system[2][3].
The nature of the amino acid primer determines the type of BCFA produced:
-
Leucine catabolism provides isovaleryl-CoA, leading to the synthesis of iso-even and iso-odd numbered fatty acids.
-
Isoleucine catabolism yields 2-methylbutyryl-CoA, which is a precursor for anteiso-odd numbered fatty acids[3].
-
Valine catabolism produces isobutyryl-CoA, a primer for iso-odd numbered fatty acids.
Mid-chain branches, such as in 10-methylpentadecanoic acid, can be introduced through the incorporation of methylmalonyl-CoA instead of malonyl-CoA during the elongation process by fatty acid synthase[4][5].
Impact of Branched-Chain Fatty Acids on Membrane Properties
The incorporation of BCFAs into the phospholipid bilayer has profound effects on the physical properties of the membrane. The methyl branch disrupts the tight packing of the acyl chains, leading to changes in membrane fluidity, thickness, and order.
Membrane Fluidity
BCFAs generally increase membrane fluidity, which is crucial for the adaptation of organisms to low temperatures. The position of the methyl group is a key determinant of this effect. Anteiso-BCFAs are more effective at increasing membrane fluidity than their iso-counterparts because the methyl group on the antepenultimate carbon causes a greater disruption in the packing of the acyl chains[6]. This disruption lowers the phase transition temperature of the membrane, helping to maintain a fluid state at lower temperatures.
Membrane Thickness and Order
Molecular dynamics simulations and experimental studies have shown that the inclusion of BCFAs leads to a decrease in bilayer thickness and a reduction in the order of the acyl chains[6][7]. The kink in the acyl chain caused by the methyl group prevents the lipids from aligning in a highly ordered, condensed state.
The following table summarizes the general effects of iso- and anteiso-BCFAs on membrane properties based on available literature.
| Property | Effect of iso-BCFAs | Effect of anteiso-BCFAs | Reference |
| Membrane Fluidity | Increase | Greater Increase | [6] |
| Phase Transition Temp. | Decrease | Greater Decrease | [8] |
| Bilayer Thickness | Decrease | Decrease | [6][7] |
| Acyl Chain Order | Decrease | Greater Decrease | [6][8] |
Experimental Protocols for Studying BCFA-Containing Membranes
Investigating the impact of BCFAs on membrane biology requires specialized biophysical techniques. The following sections detail the general methodologies for key experiments.
Preparation of Liposomes Containing BCFAs
A common starting point for in vitro studies is the preparation of model membranes in the form of liposomes.
Protocol: Thin Film Hydration Method
-
Lipid Mixture Preparation: Dissolve the desired phospholipids (B1166683) and BCFAs in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. The lipids should be mixed thoroughly to ensure a homogenous mixture[9].
-
Film Formation: Remove the organic solvent under a stream of inert gas (e.g., nitrogen or argon) or by rotary evaporation to form a thin lipid film on the inner surface of the flask[9].
-
Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or gentle agitation above the phase transition temperature of the lipid mixture. This process leads to the spontaneous formation of multilamellar vesicles (MLVs)[9].
-
Sizing (Optional): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size[9].
Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled. It is particularly useful for determining the phase transition temperature (Tm) of lipid bilayers.
Protocol: DSC Analysis of Liposomes
-
Sample Preparation: Prepare a concentrated suspension of liposomes (typically 1-5 mg/mL) in the desired buffer.
-
Instrument Setup: Load the liposome (B1194612) suspension into the sample cell of the DSC instrument and the corresponding buffer into the reference cell.
-
Thermal Scan: Heat and cool the sample and reference cells at a constant rate (e.g., 1-2°C/min) over a temperature range that encompasses the expected phase transition.
-
Data Analysis: The instrument records the differential heat flow between the sample and reference cells. The phase transition is observed as a peak in the thermogram. The temperature at the peak maximum is the Tm, and the area under the peak corresponds to the enthalpy of the transition (ΔH)[10][11].
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a powerful technique for obtaining atomic-level information about the structure and dynamics of lipid bilayers. Deuterium (²H) NMR is often used to determine the order of the acyl chains.
Protocol: ²H Solid-State NMR for Acyl Chain Order
-
Sample Preparation: Synthesize or purchase phospholipids with deuterated acyl chains and incorporate them into liposomes containing the BCFA of interest.
-
NMR Spectroscopy: Pack the liposome sample into an NMR rotor and acquire ²H NMR spectra at a controlled temperature.
-
Data Analysis: The quadrupolar splitting in the ²H NMR spectrum is proportional to the order parameter (SCD) of the C-²H bond. A larger splitting indicates a more ordered acyl chain, while a smaller splitting indicates a more disordered, fluid chain[8][12].
Potential Signaling Roles and Interactions
While the primary role of BCFAs is considered to be the modulation of membrane physical properties, the resulting changes in the membrane environment can have secondary effects on cell signaling.
-
Membrane Protein Function: Changes in membrane fluidity and thickness can influence the conformation and activity of integral membrane proteins, such as receptors and channels.
-
Lipid Raft Formation: BCFAs can alter the formation and stability of lipid rafts, which are microdomains enriched in certain lipids and proteins that serve as platforms for signaling cascades. By disrupting ordered lipid packing, BCFAs may inhibit the formation of highly ordered domains.
Conclusion and Future Directions
While direct research on this compound is needed, the extensive literature on other BCFAs provides a strong foundation for understanding its likely role in membrane biology. It is expected that this compound, like other BCFAs, modulates the physical properties of cell membranes, particularly their fluidity and order. These effects have significant implications for cellular function, from environmental adaptation to the regulation of signaling pathways.
Future research should focus on:
-
The specific effects of mid-chain methyl branching compared to iso- and anteiso-branching.
-
The precise impact of this compound on the function of specific membrane proteins and signaling pathways.
-
The potential for targeting BCFA metabolism for the development of novel therapeutic agents.
References
- 1. Enzymes involved in branched-chain amino acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Impact on lipid membrane organization by free branched-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. caister.com [caister.com]
10-Methylpentadecanoyl-CoA and its Interaction with Nuclear Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the interaction between branched-chain fatty acyl-Coenzyme A esters (BCFA-CoAs) and nuclear receptors, with a specific focus on inferring the potential activities of 10-Methylpentadecanoyl-CoA. While direct experimental data for this compound is currently limited in publicly available literature, this guide synthesizes findings from closely related molecules, such as phytanoyl-CoA and pristanoyl-CoA, to provide a predictive framework for its biological function. The document details the probable molecular interactions, signaling pathways, and includes structured tables of quantitative data from analogous compounds. Furthermore, it offers detailed experimental protocols for key assays relevant to the study of these interactions, alongside visual diagrams of workflows and signaling pathways to facilitate comprehension and future research.
Introduction: Branched-Chain Fatty Acyl-CoAs as Signaling Molecules
Fatty acids and their metabolites are increasingly recognized not only as essential components of cellular structures and energy reservoirs but also as potent signaling molecules that modulate gene expression. Among these, branched-chain fatty acids (BCFAs) and their activated Coenzyme A (CoA) thioesters are emerging as a class of endogenous ligands for nuclear receptors, a superfamily of ligand-activated transcription factors that regulate a diverse array of physiological processes, including metabolism, inflammation, and development.
This compound is a saturated fatty acyl-CoA with a methyl branch at the 10th carbon position. While its direct biological functions are yet to be extensively characterized, its structural similarity to other well-studied BCFAs suggests it may play a significant role in nuclear receptor signaling. This guide will explore these potential interactions, drawing parallels from established research on other BCFA-CoAs.
Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)
The most well-documented interaction of BCFA-CoAs is with the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. PPARα is a key regulator of lipid metabolism, and its activation leads to the upregulation of genes involved in fatty acid oxidation.
Studies have shown that BCFA-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, are high-affinity ligands for PPARα.[1][2] It is crucial to note that the CoA-thioester form of these fatty acids is significantly more potent in activating PPARα than the corresponding free fatty acid.[1][2] This suggests that intracellular conversion to the CoA ester is a critical step for their signaling function. The binding of these ligands induces a conformational change in the PPARα protein, leading to the recruitment of co-activator proteins and subsequent activation of target gene transcription.[1][2]
Based on this evidence, it is highly probable that this compound also functions as a PPARα agonist. Its ability to bind and activate PPARα would depend on the specific stereochemistry of the methyl group and how it fits within the ligand-binding pocket of the receptor.
Quantitative Data for BCFA-CoA Interaction with PPARα
The following table summarizes the binding affinities of well-characterized BCFA-CoAs with PPARα. This data provides a reference range for the potential affinity of this compound.
| Ligand | Nuclear Receptor | Assay Type | Binding Affinity (Kd) | Reference |
| Phytanoyl-CoA | PPARα | Intrinsic Trp Fluorescence Quenching | ~11 nM | [1][2] |
| Pristanoyl-CoA | PPARα | Intrinsic Trp Fluorescence Quenching | ~11 nM | [1][2] |
Potential Interactions with Other Nuclear Receptors
While the interaction with PPARα is the most studied, BCFA-CoAs may also modulate the activity of other nuclear receptors.
Retinoid X Receptor (RXR)
RXR often forms heterodimers with other nuclear receptors, including PPARs, Liver X Receptors (LXRs), and Farnesoid X Receptor (FXR). While some fatty acids have been shown to bind to RXR, the direct, high-affinity binding of BCFA-CoAs to RXR has not been extensively documented. However, as a partner of PPARα, RXR is indirectly involved in the transcriptional response to BCFA-CoAs. The activation of the PPARα/RXRα heterodimer is a key step in mediating the effects of these lipids.[3]
Liver X Receptors (LXRs) and Farnesoid X Receptor (FXR)
LXRs and FXR are critical regulators of cholesterol, bile acid, and lipid metabolism. While their primary endogenous ligands are oxysterols and bile acids, respectively, there is evidence for cross-talk with fatty acid signaling pathways.[4][5] The direct interaction of BCFA-CoAs with LXR and FXR remains an area for future investigation. It is plausible that this compound could indirectly influence the activity of these receptors by modulating shared metabolic pathways or co-regulator availability.
Signaling Pathways
The primary signaling pathway for BCFA-CoAs, based on current knowledge, is the activation of PPARα. The following diagram illustrates this proposed pathway for this compound.
Figure 1: Proposed PPARα signaling pathway for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of this compound with nuclear receptors.
Ligand Binding Assay: Fluorescence Polarization
This assay measures the binding of a fluorescently labeled ligand (tracer) to a nuclear receptor. Unlabeled ligands, such as this compound, will compete with the tracer for binding, resulting in a decrease in fluorescence polarization.
Materials:
-
Purified nuclear receptor ligand-binding domain (LBD) (e.g., PPARα-LBD)
-
Fluorescently labeled tracer ligand (e.g., a fluorescently tagged known PPARα agonist)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
This compound (and other competitor ligands)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute the purified nuclear receptor LBD to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Dilute the fluorescent tracer to a concentration that gives a stable and robust fluorescence signal (typically 1-5 nM).
-
Prepare a serial dilution of this compound and other competitor ligands in assay buffer.
-
-
Assay Setup:
-
Add 10 µL of assay buffer to all wells.
-
Add 5 µL of the competitor ligand dilutions (or buffer for control wells) to the appropriate wells.
-
Add 5 µL of the diluted nuclear receptor LBD to all wells except the "tracer only" controls. . Add 5 µL of the diluted fluorescent tracer to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the anisotropy or polarization values.
-
Plot the polarization values against the log concentration of the competitor ligand.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation if the Kd of the tracer is known.
-
Figure 2: Workflow for Fluorescence Polarization ligand binding assay.
Transcriptional Activation Assay: Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to activate a nuclear receptor and drive the expression of a reporter gene (luciferase).[6][7][8]
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for the full-length nuclear receptor (e.g., pCMX-hPPARα)
-
Reporter plasmid containing a luciferase gene downstream of a nuclear receptor response element (e.g., pGL4.24[luc2/PPRE/Hygro])
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium and supplements
-
This compound (and other test compounds)
-
Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid expressing Renilla luciferase can be included for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the log concentration of the compound to generate a dose-response curve and determine the EC50 value.
-
Figure 3: Workflow for Luciferase Reporter Assay.
Co-activator/Co-repressor Recruitment Assay: AlphaScreen
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology can be used to measure the ligand-dependent recruitment of co-activator or co-repressor peptides to a nuclear receptor.[9][10]
Materials:
-
Purified, tagged nuclear receptor LBD (e.g., GST-PPARα-LBD)
-
Biotinylated co-activator or co-repressor peptide (e.g., biotin-SRC1 peptide)
-
Streptavidin-coated Donor beads
-
Anti-tag antibody-coated Acceptor beads (e.g., anti-GST Acceptor beads)
-
Assay buffer
-
This compound (and other test compounds)
-
384-well white microplate (e.g., ProxiPlate)
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Prepare Reagents:
-
Prepare dilutions of the tagged nuclear receptor LBD, biotinylated co-regulator peptide, and test compounds in assay buffer.
-
-
Assay Setup:
-
Add the tagged nuclear receptor LBD to the wells.
-
Add the test compounds.
-
Add the biotinylated co-regulator peptide.
-
Incubate for 30 minutes at room temperature.
-
Add the anti-tag Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add the Streptavidin-coated Donor beads and incubate for 60 minutes at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the log concentration of the test compound.
-
Determine the EC50 (for co-activator recruitment) or IC50 (for co-repressor displacement) from the dose-response curve.
-
Figure 4: Workflow for AlphaScreen co-regulator recruitment assay.
Synthesis of this compound
For in vitro and cell-based assays, a reliable source of this compound is required. If not commercially available, it can be synthesized from 10-methylpentadecanoic acid. A general approach involves the activation of the carboxylic acid to a reactive intermediate, followed by reaction with Coenzyme A. Isotopically labeled versions can also be synthesized for use in mass spectrometry-based studies.[11]
Conclusion and Future Directions
While direct experimental evidence for the interaction of this compound with nuclear receptors is lacking, the data from structurally similar BCFA-CoAs strongly suggest that it is a potential endogenous ligand for PPARα. Its ability to modulate other nuclear receptors like RXR, LXR, and FXR, either directly or indirectly, warrants further investigation. The experimental protocols provided in this guide offer a clear path for researchers to elucidate the specific biological functions of this intriguing molecule. Future research should focus on:
-
Direct Binding Studies: Quantitatively measuring the binding affinity of this compound to a panel of nuclear receptors.
-
Cell-Based Functional Assays: Determining the efficacy and potency of this compound in activating or repressing nuclear receptor-dependent transcription.
-
In Vivo Studies: Investigating the physiological effects of modulating this compound levels in animal models.
-
Identification in Biological Samples: Using advanced mass spectrometry techniques to identify and quantify this compound in various tissues and biofluids to understand its endogenous roles.[1][12]
By systematically applying these approaches, the scientific community can uncover the precise role of this compound in health and disease, potentially opening new avenues for therapeutic intervention in metabolic and inflammatory disorders.
References
- 1. Using nondenaturing mass spectrometry to detect fortuitous ligands in orphan nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of the fatty acid transport protein 1 and acyl-CoA synthase genes by dimer-selective rexinoids suggests that the peroxisome proliferator-activated receptor-retinoid X receptor heterodimer is their molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 7. eubopen.org [eubopen.org]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. colorado.edu [colorado.edu]
- 11. Synthesis of isotopically labeled saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 10-Methylpentadecanoyl-CoA for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 10-methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA, for its use in in vitro research applications. The document outlines a chemo-enzymatic synthetic route, purification methods, and potential research applications, including its role in cellular signaling pathways.
Introduction
Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are integral components of cellular metabolism and signaling. This compound, a specific C16 branched-chain fatty acyl-CoA, is of interest for studying lipid metabolism, membrane biology, and the activation of nuclear receptors. Unlike their straight-chain counterparts, BCFAs can influence membrane fluidity and have been identified as ligands for receptors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα), which is a key regulator of lipid metabolism.[1] The availability of high-purity this compound is essential for in vitro assays aimed at elucidating its biological functions.
This document provides a comprehensive guide for the synthesis, purification, and potential applications of this compound.
Chemo-Enzymatic Synthesis of this compound
The synthesis of this compound can be achieved through a two-step chemo-enzymatic process. This method involves the activation of the free fatty acid, 10-methylpentadecanoic acid, followed by the enzymatic ligation to Coenzyme A (CoA). This approach offers high specificity and yield.[2][3]
Experimental Protocol
Materials:
-
10-methylpentadecanoic acid
-
Coenzyme A trilithium salt
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available long-chain acyl-CoA synthetase)
-
ATP (Adenosine 5'-triphosphate) disodium (B8443419) salt
-
MgCl₂ (Magnesium chloride)
-
Triton X-100
-
Dithiothreitol (DTT)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Tris-HCl buffer (pH 8.0)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Potassium phosphate monobasic (KH₂PO₄)
-
Glacial acetic acid
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of potassium phosphate buffer (pH 7.4).
-
Prepare a 1 M stock solution of Tris-HCl buffer (pH 8.0).
-
Prepare 100 mM ATP, 100 mM MgCl₂, and 100 mM DTT stock solutions in ultrapure water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Potassium phosphate buffer (1 M, pH 7.4) to a final concentration of 100 mM.
-
Triton X-100 to a final concentration of 2.5 mM.
-
MgCl₂ to a final concentration of 10 mM.
-
DTT to a final concentration of 5 mM.
-
ATP to a final concentration of 10 mM.
-
Coenzyme A trilithium salt to a final concentration of 5 mM.
-
10-methylpentadecanoic acid to a final concentration of 2 mM (dissolved in a small amount of ethanol (B145695) or DMSO).
-
Acyl-CoA synthetase to a final concentration of 1-5 µM.
-
Adjust the final volume with ultrapure water.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. The progress of the reaction can be monitored by HPLC.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold 2 M perchloric acid or by flash-freezing in liquid nitrogen.
-
-
Purification by Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.
-
Load the quenched reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove salts and other hydrophilic components.
-
Elute the this compound with 5 mL of methanol or a mixture of acetonitrile and water.
-
-
Purification by HPLC: [4]
-
Further purify the eluted sample using a reverse-phase HPLC system with a C18 column.
-
Use a binary gradient elution system:
-
Monitor the elution at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of CoA.[4]
-
Collect the fractions corresponding to the this compound peak.
-
-
Quantification and Storage:
-
Determine the concentration of the purified this compound using the molar extinction coefficient of CoA at 260 nm (ε = 16,400 M⁻¹cm⁻¹).
-
Lyophilize the purified product and store it at -80°C to prevent degradation.[5]
-
Data Presentation
| Parameter | Value/Condition | Reference |
| Reactants | 10-methylpentadecanoic acid, Coenzyme A, ATP | [2] |
| Enzyme | Long-chain acyl-CoA synthetase | [2] |
| Reaction Buffer | 100 mM Potassium phosphate, pH 7.4 | General biochemical practice |
| Key Cofactors | 10 mM MgCl₂, 5 mM DTT | General biochemical practice |
| Incubation Temperature | 37°C | General enzymatic assay conditions |
| Incubation Time | 2-4 hours | Estimated, requires optimization |
| Purification Method 1 | Solid Phase Extraction (C18) | [5] |
| Purification Method 2 | Reverse-Phase HPLC (C18) | [4] |
| Detection Wavelength | 260 nm | [4] |
| Expected Yield | 40-70% | Based on similar chemo-enzymatic syntheses[2][3] |
| Storage Conditions | -80°C, lyophilized | [5] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Application Notes for In Vitro Studies
This compound can be utilized in a variety of in vitro studies to investigate its role in cellular processes.
-
Enzyme Kinetics: It can serve as a substrate for enzymes involved in fatty acid metabolism, such as those in the β-oxidation pathway, to determine kinetic parameters (Km, Vmax).
-
Nuclear Receptor Activation: As branched-chain fatty acids are known to activate PPARα, this compound can be used in cell-based reporter assays or in vitro binding assays to assess its potency as a PPARα agonist.[1]
-
Membrane Fluidity Studies: Incorporation of 10-methylpentadecanoic acid (derived from its CoA derivative) into artificial lipid bilayers or cell membranes can be studied to understand its effect on membrane fluidity and organization.
-
Metabolic Flux Analysis: In cell culture experiments, labeled this compound can be used to trace the metabolic fate of this branched-chain fatty acid.
Relevant Signaling Pathway: PPARα Activation
Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and glucose metabolism. Upon binding to a ligand, such as a fatty acid or its CoA derivative, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.[1]
Genes regulated by PPARα are involved in fatty acid uptake, transport, and oxidation in both mitochondria and peroxisomes.[1] The activation of PPARα by this compound can be investigated to understand how branched-chain fatty acids influence these metabolic pathways.
Caption: PPARα signaling pathway activated by a fatty acyl-CoA ligand.
Conclusion
The chemo-enzymatic synthesis protocol provided herein offers a reliable method for producing this compound for in vitro research. The application notes highlight its potential use in studying lipid metabolism and cellular signaling, particularly through the PPARα pathway. This information is intended to support researchers in the fields of biochemistry, cell biology, and drug discovery in their investigation of the biological roles of branched-chain fatty acids.
References
Detecting a Needle in a Haystack: Analytical Strategies for 10-Methylpentadecanoyl-CoA in Tissues
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols for the detection of 10-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA, in tissue samples. These guidelines, designed for advanced analytical laboratories, focus on the robust and sensitive methods of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a framework for the accurate quantification and metabolic investigation of this specific lipid metabolite.
Introduction
This compound is a member of the branched-chain fatty acyl-CoA family, which are important intermediates in cellular metabolism. These molecules are involved in energy production and the synthesis of complex lipids. The accurate detection and quantification of specific branched-chain fatty acyl-CoAs like this compound in various tissues are crucial for understanding their physiological roles and their potential as biomarkers in metabolic diseases. This document provides detailed methodologies for the extraction, separation, and detection of this compound from tissue samples.
Data Presentation
While specific quantitative data for this compound in various tissues is not extensively available in current literature, the following table provides representative concentrations of other long-chain acyl-CoAs in rat liver tissue to serve as a reference for expected physiological ranges. Researchers should aim to develop methods with sufficient sensitivity to detect concentrations in the pmol/mg to nmol/g tissue range.
| Acyl-CoA Species | Concentration (nmol/g wet weight) in Rat Liver | Data Source Reference |
| Palmitoyl-CoA (C16:0) | ~25-50 | [1] |
| Stearoyl-CoA (C18:0) | ~10-20 | [1] |
| Oleoyl-CoA (C18:1) | ~15-30 | [1] |
| Linoleoyl-CoA (C18:2) | ~5-15 | [1] |
Note: The above data is for illustrative purposes for common long-chain acyl-CoAs and not for this compound.
Metabolic Context of this compound
This compound is an iso-branched-chain fatty acyl-CoA. Its metabolism is interconnected with that of branched-chain amino acids and follows specific oxidative pathways.
Proposed Metabolic Pathway for this compound
Caption: Proposed metabolic pathway for this compound.
Experimental Protocols
The following are detailed protocols for the analysis of this compound in tissue samples. Method 1 (LC-MS/MS) is generally preferred for its high sensitivity and specificity for acyl-CoAs.
Method 1: Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is adapted from established protocols for the comprehensive analysis of fatty acyl-CoAs in biological samples.[2]
1. Tissue Sample Preparation and Extraction
Caption: Workflow for tissue sample preparation and extraction.
-
1.1. Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Immediately place the tissue in a pre-chilled tube containing 1 mL of ice-cold 2-propanol/50 mM potassium phosphate (B84403) buffer (pH 7.2) (1:1, v/v).
-
Homogenize the tissue using a bead beater or a Dounce homogenizer on ice until a uniform homogenate is achieved.
-
-
1.2. Extraction:
-
Add 1 mL of acetonitrile to the homogenate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein and cellular debris.
-
Carefully collect the supernatant.
-
-
1.3. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 50% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol containing 0.1% ammonium (B1175870) hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50:50 acetonitrile/water for UHPLC-MS/MS analysis.
-
2. UHPLC-MS/MS Instrumental Analysis
-
2.1. UHPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
2.2. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: The specific m/z transitions for this compound will need to be determined using a pure standard. The precursor ion will be the [M+H]+ adduct. A characteristic product ion often results from the neutral loss of the phosphopantetheine moiety.
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and the target analyte.
-
Method 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires the hydrolysis of the acyl-CoA to the free fatty acid and subsequent derivatization.
1. Sample Preparation and Derivatization
-
1.1. Hydrolysis:
-
Follow the tissue homogenization and extraction steps as described in the LC-MS/MS protocol (1.1 and 1.2).
-
To the supernatant, add 100 µL of 1 M KOH and incubate at 60°C for 1 hour to hydrolyze the acyl-CoA to the free fatty acid (10-methylpentadecanoic acid).
-
Acidify the solution to pH < 2 with 6 M HCl.
-
-
1.2. Extraction of Free Fatty Acid:
-
Extract the free fatty acid with 2 x 2 mL of hexane (B92381).
-
Pool the hexane layers and evaporate to dryness under nitrogen.
-
-
1.3. Derivatization to Fatty Acid Methyl Ester (FAME):
-
To the dried fatty acid, add 500 µL of 2% (v/v) sulfuric acid in methanol.
-
Incubate at 60°C for 1 hour.
-
Add 1 mL of water and 1 mL of hexane. Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAME for GC-MS analysis.
-
2. GC-MS Instrumental Analysis
-
2.1. GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
-
2.2. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Characteristic Ions: The mass spectrum of the 10-methylpentadecanoate methyl ester would need to be determined from a standard or predicted based on fragmentation patterns.
-
Conclusion
The provided protocols offer a comprehensive guide for the detection and quantification of this compound in tissue samples. The choice between LC-MS/MS and GC-MS will depend on the specific research question, available instrumentation, and the need for direct analysis of the acyl-CoA versus the corresponding free fatty acid. Due to the limited availability of specific data for this compound, researchers are encouraged to validate these methods with appropriate standards and internal standards to ensure accurate and reliable results. These analytical approaches will be instrumental in advancing our understanding of the role of branched-chain fatty acyl-CoAs in health and disease.
References
- 1. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 10-Methylpentadecanoyl-CoA using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: 10-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) involved in cellular energy metabolism. BCFAs are major components of bacterial membranes and are found in ruminant-derived food products.[1] Notably, BCFA-CoAs, including the related phytanoyl-CoA and pristanoyl-CoA, have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα), a key regulator of lipid metabolism.[2] This suggests their potential role in modulating gene expression related to fatty acid oxidation. This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation: Acyl-CoA Extraction
This protocol is adapted from established methods for extracting short- to long-chain acyl-CoAs from mammalian cells and tissues.[3][4][5]
Materials:
-
Biological sample (e.g., cell pellet or ~20-50 mg tissue)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: 80:20 Methanol:Water or 10% Trichloroacetic Acid (TCA)[4][6]
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) is a suitable odd-chain length standard.
-
Microcentrifuge tubes
-
Homogenizer or sonicator
-
Centrifuge (capable of 4°C and >16,000 x g)
-
Nitrogen evaporator or speed vacuum concentrator
Procedure:
-
Sample Collection: For cultured cells, aspirate the media, wash the cell monolayer twice with ice-cold PBS, and scrape cells into a microcentrifuge tube. For tissues, flash-freeze the sample in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenization/Lysis:
-
For Tissues: Add 500 µL of ice-cold extraction solvent to the tube containing the frozen tissue (~20-50 mg) and the internal standard. Homogenize thoroughly on ice.
-
For Cells: Add 200 µL of ice-cold extraction solvent containing the internal standard to the cell pellet.[5] Vortex vigorously and sonicate for 3 cycles of 10 seconds on, 30 seconds off, keeping the sample on ice.
-
-
Protein Precipitation: Incubate the homogenate/lysate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube. Avoid disturbing the pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a speed vacuum concentrator. Storing the extract as a dry pellet at -80°C is recommended for stability.[3]
-
Reconstitution: For analysis, reconstitute the dried pellet in a suitable buffer. For long-chain acyl-CoAs, a solution of 50 mM ammonium (B1175870) acetate (B1210297) with 20% acetonitrile (B52724) is effective.[3][8]
Liquid Chromatography (LC) Method
A reversed-phase liquid chromatography method is employed to separate acyl-CoAs based on their chain length and hydrophobicity.[3][9]
-
LC System: UHPLC system (e.g., Waters Acquity UPLC, Thermo Vanquish)
-
Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 100 x 2.0 mm, 3 µm)[9]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water[8]
-
Mobile Phase B: Acetonitrile[8]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Method
Analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Mass Spectrometer: Triple Quadrupole (e.g., Sciex QTRAP, Waters Xevo TQ-S)
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Ionization Parameters:
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Acyl-CoAs exhibit a characteristic fragmentation pattern, including a neutral loss of the 3'-phospho-ADP moiety (507 Da) and a product ion corresponding to the adenosine (B11128) diphosphate (B83284) fragment (m/z 428).[10][11][12] The MRM transition for this compound is determined based on its molecular weight, which is isomeric with Heptadecanoyl-CoA (C17:0-CoA).[7]
Data Presentation
Quantitative data and instrument parameters are summarized in the tables below for clarity and reproducibility.
Table 1: Liquid Chromatography Gradient
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 98 | 2 | 0.3 |
| 1.5 | 98 | 2 | 0.3 |
| 4.0 | 85 | 15 | 0.3 |
| 13.0 | 5 | 95 | 0.3 |
| 17.0 | 5 | 95 | 0.3 |
| 17.1 | 98 | 2 | 0.3 |
| 20.0 | 98 | 2 | 0.3 |
| This gradient is a representative example based on published methods for separating a wide range of acyl-CoAs and should be optimized for specific instrumentation.[8] |
Table 2: MRM Parameters for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Common Neutral Loss | Collision Energy (eV) |
| This compound | 1020.6 | 513.5 | 507.1 | Optimize (35-45) |
| Palmitoyl-CoA (C16:0)[13] | 1006.5 | 499.5 | 507.0 | Optimize (35-45) |
| Heptadecanoyl-CoA (IS)[7] | 1020.6 | 513.5 | 507.1 | Optimize (35-45) |
| Stearoyl-CoA (C18:0)[13] | 1034.6 | 527.5 | 507.1 | Optimize (35-45) |
| Collision energies are instrument-dependent and require optimization. Values between 35-45 eV are a common starting point for acyl-CoA analysis.[7] |
Visualizations
Experimental Workflow
The overall workflow from sample collection to data analysis is depicted below.
Caption: Workflow for the quantitative analysis of this compound.
Putative Signaling Pathway
Branched-chain fatty acyl-CoAs are known activators of PPARα, a key transcriptional regulator of lipid metabolism.[2]
Caption: Activation of the PPARα signaling pathway by this compound.
References
- 1. lipotype.com [lipotype.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assay of 10-Methylpentadecanoyl-CoA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA. The metabolism of branched-chain fatty acids is crucial for cellular homeostasis, and dysregulation is associated with various metabolic disorders. Unlike straight-chain fatty acids, branched-chain fatty acids are primarily metabolized in peroxisomes, with a key rate-limiting step being the initial dehydrogenation catalyzed by a branched-chain acyl-CoA oxidase. This reaction produces hydrogen peroxide (H₂O₂), providing a basis for a quantitative assay.
These application notes describe a detailed protocol for a cell-based assay to determine the activity related to the metabolism of this compound. The assay is based on the fluorometric detection of H₂O₂ produced by the enzymatic oxidation of this compound in cultured cells. This assay can be utilized to screen for modulators of branched-chain fatty acid metabolism and to study the regulation of this metabolic pathway.
Principle of the Assay
The assay measures the activity of the peroxisomal acyl-CoA oxidase that acts on this compound. The precursor, 10-methylpentadecanoic acid, is introduced to cultured cells, which then convert it to its CoA derivative. The subsequent action of the endogenous peroxisomal branched-chain acyl-CoA oxidase on this compound produces H₂O₂. This H₂O₂ is then detected using a sensitive fluorescent probe, such as Amplex Red, which in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent compound resorufin. The resulting fluorescence is directly proportional to the rate of this compound oxidation.
Data Presentation
Table 1: Reagent Concentrations and Incubation Times
| Parameter | Value | Notes |
| Cell Seeding Density | 1-5 x 10⁴ cells/well | Dependent on cell type and growth rate |
| 10-Methylpentadecanoic Acid Concentration | 10-100 µM | Optimal concentration should be determined empirically |
| Amplex Red Concentration | 50 µM | Final concentration in assay |
| Horseradish Peroxidase (HRP) Concentration | 0.1 U/mL | Final concentration in assay |
| Incubation Time with Fatty Acid | 4-24 hours | To allow for uptake and conversion to acyl-CoA |
| Assay Incubation Time | 30-60 minutes | For H₂O₂ detection |
Table 2: Example Data - Fluorescence Measurement
| Condition | Fluorescence (RFU) at 0 min | Fluorescence (RFU) at 60 min | ΔRFU (60 min - 0 min) |
| No-Cell Control | 150 | 160 | 10 |
| Untreated Cells | 200 | 450 | 250 |
| Cells + 50 µM 10-Methylpentadecanoic Acid | 210 | 1260 | 1050 |
| Cells + 50 µM 10-Methylpentadecanoic Acid + Inhibitor X | 205 | 655 | 450 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Seed cells in a 96-well black, clear-bottom plate at a density of 1-5 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ until they reach the desired confluency (typically 80-90%).
-
Prepare a stock solution of 10-methylpentadecanoic acid in a suitable solvent (e.g., DMSO or ethanol).
-
Dilute the 10-methylpentadecanoic acid stock solution in cell culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). Also, prepare a vehicle control.
-
Remove the growth medium from the cells and replace it with 100 µL of the medium containing 10-methylpentadecanoic acid or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 4-24 hours) to allow for the uptake and metabolism of the fatty acid.
Protocol 2: Peroxisomal Acyl-CoA Oxidase Activity Assay
-
Preparation of Assay Reagents:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.
-
Amplex Red Stock Solution: 10 mM in DMSO. Store protected from light at -20°C.
-
HRP Stock Solution: 10 U/mL in Assay Buffer. Store at 4°C.
-
Assay Reaction Mixture: For each well, prepare a mixture containing:
-
50 µM Amplex Red
-
0.1 U/mL HRP
-
in Assay Buffer. Prepare a sufficient volume of this mixture for all wells.
-
-
-
Assay Procedure:
-
After the incubation with 10-methylpentadecanoic acid, gently wash the cells twice with 100 µL of pre-warmed Assay Buffer.
-
After the final wash, add 50 µL of the Assay Reaction Mixture to each well.
-
Immediately measure the fluorescence in a microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. This is the initial reading (T=0).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals (e.g., every 10 minutes) for up to 60 minutes.
-
The rate of H₂O₂ production is determined by the increase in fluorescence over time.
-
-
Data Analysis:
-
Subtract the initial fluorescence reading from all subsequent readings for each well to obtain the change in fluorescence (ΔRFU).
-
Plot ΔRFU against time to determine the reaction rate.
-
Compare the rates between different treatment groups.
-
Mandatory Visualizations
Caption: Experimental workflow for the cell-based assay of this compound activity.
Application Notes and Protocols for Isotopic Labeling of 10-Methylpentadecanoyl-CoA in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the isotopic labeling of 10-Methylpentadecanoyl-CoA and its use in metabolic tracer studies. This document outlines the synthesis of the labeled compound, its metabolic fate, and protocols for its application and analysis.
Introduction
This compound is a branched-chain fatty acyl-CoA that plays a role in cellular lipid metabolism. As a saturated fatty acid with a methyl group, its metabolic pathway differs from that of straight-chain fatty acids, often involving an initial alpha-oxidation step in the peroxisome to process the methyl branch before subsequent beta-oxidation in the mitochondria.[1][2][3][4][5] Isotopic labeling of this molecule allows researchers to trace its metabolic fate, quantify its contribution to various metabolic pools, and understand its role in cellular energetics and signaling.
Stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), are incorporated into the 10-methylpentadecanoic acid structure.[6] This labeled fatty acid is then introduced into a biological system (e.g., cell culture or in vivo models).[7] The labeled this compound and its downstream metabolites can be detected and quantified using mass spectrometry, providing insights into the dynamics of its metabolism.[6][8]
Synthesis of Isotopically Labeled 10-Methylpentadecanoic Acid
The synthesis of isotopically labeled 10-methylpentadecanoic acid is a multi-step process. A plausible synthetic route is outlined below, which can be adapted for the incorporation of isotopes like ¹³C at specific positions.
Proposed Synthetic Pathway:
A synthetic strategy can involve the coupling of two smaller, isotopically labeled fragments. For instance, a Grignard reagent derived from an isotopically labeled alkyl halide can be reacted with a suitable electrophile to construct the carbon skeleton of 10-methylpentadecanoic acid.
Example using a retrosynthetic approach:
The target molecule, 10-methylpentadecanoic acid, can be conceptually broken down into two synthons: a C10 unit with a methyl branch and a C5 unit. The isotopic label can be incorporated into either of these fragments.
Experimental Protocols
Protocol for Synthesis of Isotopically Labeled 10-Methylpentadecanoic Acid (Hypothetical Route)
This protocol describes a general approach. The specific isotopically labeled starting materials would be chosen based on the desired labeling pattern.
Materials:
-
Appropriately functionalized and isotopically labeled C10 branched-chain alkyl halide (e.g., 1-bromo-2-methylnonane-d¹)
-
Appropriately functionalized C5 carboxylic acid derivative (e.g., 5-chloropentanoyl chloride)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), react the isotopically labeled C10 branched-chain alkyl halide with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.
-
Carbonation: Pour the Grignard reagent onto an excess of crushed dry ice. The Grignard reagent will react with the CO₂ to form the carboxylate salt.
-
Acidification and Extraction: After the excess dry ice has sublimated, carefully add dilute HCl to protonate the carboxylate. Extract the resulting isotopically labeled 10-methylpentadecanoic acid with an organic solvent like diethyl ether.
-
Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the pure isotopically labeled 10-methylpentadecanoic acid.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol for the Enzymatic Conversion of Labeled 10-Methylpentadecanoic Acid to this compound
Materials:
-
Isotopically labeled 10-methylpentadecanoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase (long-chain)
-
ATP
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Triton X-100 (optional, to aid in solubilization)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, ATP, MgCl₂, and Coenzyme A.
-
Substrate Addition: Add the isotopically labeled 10-methylpentadecanoic acid (dissolved in a small amount of an appropriate solvent, with Triton X-100 if necessary).
-
Enzyme Addition: Initiate the reaction by adding acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) or a solvent for extraction (e.g., methanol).
-
Purification (Optional): The resulting labeled this compound can be purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Quantification: Determine the concentration of the synthesized labeled this compound using a suitable method, such as UV spectrophotometry or by comparison to a standard curve in a mass spectrometry analysis.
Protocol for Tracer Studies in Cell Culture
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Isotopically labeled this compound (or its precursor fatty acid complexed to BSA)
-
Phosphate-buffered saline (PBS)
-
Solvents for metabolite extraction (e.g., methanol, chloroform)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Labeling: Replace the culture medium with fresh medium containing the isotopically labeled this compound (or the labeled fatty acid complexed to bovine serum albumin, BSA). The concentration and labeling duration will depend on the specific experimental goals.
-
Cell Harvesting: After the desired labeling period, wash the cells with ice-cold PBS to remove any remaining labeled substrate from the medium.
-
Metabolite Extraction: Quench metabolism and extract intracellular metabolites by adding a cold solvent mixture (e.g., 80% methanol). Scrape the cells and collect the extract.
-
Sample Preparation: Centrifuge the cell extract to pellet cell debris. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the isotopic enrichment in this compound and its downstream metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[8]
Data Presentation
The quantitative data from tracer studies should be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Isotopic Enrichment of Key Metabolites after Labeling with [¹³C]-10-Methylpentadecanoyl-CoA
| Metabolite | Control Group (% Enrichment) | Treatment Group (% Enrichment) | p-value |
| This compound | 95.2 ± 2.1 | 94.8 ± 2.5 | >0.05 |
| Acetyl-CoA | 15.7 ± 1.8 | 25.3 ± 2.2 | <0.01 |
| Propionyl-CoA | 5.2 ± 0.9 | 8.1 ± 1.1 | <0.05 |
| Citrate | 12.3 ± 1.5 | 20.1 ± 1.9 | <0.01 |
| Malonyl-CoA | 8.9 ± 1.2 | 14.6 ± 1.7 | <0.05 |
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Workflow for tracer studies using isotopically labeled this compound.
Metabolic Fate of this compound
Caption: Metabolic pathway of this compound.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isotope.com [isotope.com]
- 8. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 10-Methylpentadecanoyl-CoA using HPLC-MS/MS
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the quantification of 10-Methylpentadecanoyl-CoA in biological matrices. This method is designed for researchers, scientists, and drug development professionals investigating metabolic pathways involving branched-chain fatty acids. The protocol provides a comprehensive workflow, including sample preparation, optimized chromatographic conditions, and mass spectrometric parameters for targeted quantification.
Introduction
This compound is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) molecule. BCFAs are increasingly recognized for their roles in various physiological and pathophysiological processes, including lipid metabolism, inflammation, and insulin (B600854) resistance.[1] Their metabolism is often linked to the catabolism of branched-chain amino acids (BCAAs) and they can influence cellular signaling pathways, for instance, through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[1] Accurate quantification of specific BCFA-CoAs like this compound is essential for understanding their precise biological functions and for the development of novel therapeutics targeting metabolic diseases. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly specific and sensitive analytical technique.[2]
Experimental Protocols
Sample Preparation (from Cell Culture)
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the cell plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA) to each sample.
-
Homogenization: Sonicate the samples briefly (e.g., 3 cycles of 10 seconds on, 30 seconds off) on ice to ensure complete cell lysis.
-
Protein Precipitation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Sample Clean-up (Optional but Recommended): For cleaner samples, a solid-phase extraction (SPE) step can be employed. Condition a C18 SPE cartridge with methanol (B129727) and then equilibrate with water. Load the supernatant, wash with water, and elute the acyl-CoAs with a methanol/acetonitrile mixture.
-
Final Preparation: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the HPLC system.
HPLC-MS/MS Analysis
2.1. HPLC Conditions
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18.1-20 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.2. Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
2.3. MRM Transitions
The following MRM transitions are proposed based on the theoretical mass of this compound (Molecular Weight: 1005.94 g/mol ) and the characteristic fragmentation of acyl-CoAs.[3][4] These values should be empirically optimized using a standard of the analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1006.9 | 499.0 | 100 | User Optimized |
| Heptadecanoyl-CoA (IS) | 1020.4 | 513.4 | 100 | User Optimized |
Data Presentation
Quantitative data should be compiled to compare the levels of this compound across different experimental conditions. The results can be presented as absolute concentrations (e.g., pmol/mg protein) or relative amounts normalized to an internal standard and a control group.
Table 1: Quantification of this compound in Biological Samples
| Sample ID | Condition | This compound (pmol/mg protein) | Standard Deviation |
| Control 1 | Vehicle | Example Value | Example Value |
| Control 2 | Vehicle | Example Value | Example Value |
| Treated 1 | Drug X | Example Value | Example Value |
| Treated 2 | Drug X | Example Value | Example Value |
Visualizations
Experimental Workflow
References
- 1. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs [ouci.dntb.gov.ua]
- 3. alfachemic.com [alfachemic.com]
- 4. medchemexpress.com [medchemexpress.com]
Applications of Bran-ched-Chain Fatty Acyl-CoAs in Lipidomics Research
Application Notes and Protocols
Introduction
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups on the carbon backbone. 10-Methylpentadecanoyl-CoA is a specific example of a monomethyl-branched fatty acyl-CoA. While research on this particular molecule is limited, the broader class of BCFAs is of growing interest in lipidomics due to their diverse biological roles and potential as biomarkers. BCFAs are major components of bacterial cell membranes, influencing fluidity and function.[1] In mammals, they are found in various tissues and fluids and have been implicated in processes ranging from metabolic regulation to cancer cell proliferation.[1][2] This document provides an overview of the applications of branched-chain fatty acyl-CoAs in lipidomics research, along with protocols for their analysis.
Applications in Lipidomics Research
The study of branched-chain fatty acyl-CoAs has several key applications in biomedical and pharmaceutical research:
-
Biomarker Discovery: Altered levels of BCFAs have been associated with certain diseases. For instance, they can accumulate in peroxisomal biogenesis disorders.[1] Additionally, specific BCFAs are being investigated as potential biomarkers for conditions like rheumatoid arthritis and in the context of metabolic changes following medical interventions.[3]
-
Microbiome Research: As BCFAs are abundant in bacterial membranes, their analysis in biological samples can provide insights into the composition and metabolic activity of the gut microbiome.
-
Cancer Research: Some studies suggest that BCFAs may have anti-proliferative effects on cancer cells, making them and their metabolic pathways potential targets for drug development.[1][2]
-
Nutritional Science: The presence of BCFAs in dairy and meat products from ruminant animals means their analysis can be used to trace dietary intake and understand the metabolic fate of these dietary lipids.[1]
-
Drug Development: Branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for nuclear receptors like PPARα, which are important drug targets for metabolic diseases.[4] Understanding these interactions can aid in the design of novel therapeutics.
Quantitative Data Presentation
The following table summarizes representative quantitative data for branched-chain fatty acids found in different biological and food samples. This data is illustrative of the types of quantitative comparisons that can be made in lipidomics studies.
| Branched-Chain Fatty Acid | Sample Type | Concentration / Abundance | Reference |
| iso-15:0 | Cheese (Polar Lipids) | 0.2% - 1.9% of total fatty acids | [5] |
| anteiso-15:0 | Cheese (Polar Lipids) | 0.2% - 1.9% of total fatty acids | [5] |
| iso-17:0 | Cheese (Polar Lipids) | 0.2% - 1.9% of total fatty acids | [5] |
| anteiso-17:0 | Cheese (Polar Lipids) | 0.2% - 1.9% of total fatty acids | [5] |
| Total BCFAs | Fish (Polar Lipids) | 6% to >30% of total lipids | [5] |
| Total BCFAs | Fish (Neutral Lipids) | 2-10 times lower than in cheeses | [5] |
| iso-C16:0, iso-C17:0 | Human Serum (Post-TAVI) | Significantly elevated | [6] |
| anteiso-C15:0, anteiso-C17:0 | Human Serum (Post-TAVI) | Significantly elevated | [6] |
Experimental Protocols
Protocol 1: Extraction of Total Lipids Containing Branched-Chain Fatty Acids from Biological Samples
This protocol is a modification of the widely used Folch method for total lipid extraction and is suitable for tissues, cells, and biofluids.
Materials:
-
Sample (e.g., ~100 mg tissue, 1x10^7 cells, or 1 mL plasma/serum)
-
Methanol
-
0.9% NaCl solution (or ultrapure water)
-
Glass homogenization tubes
-
Centrifuge
-
Rotary shaker
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: Homogenize the sample in a 2:1 (v/v) mixture of chloroform and methanol. The final solvent volume should be 20 times the sample volume (e.g., 1 g of tissue in 20 mL of solvent).[7]
-
Agitation: Shake the homogenate on a rotary shaker at room temperature for 15-20 minutes to ensure thorough lipid extraction.[7]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 20 mL of solvent, add 4 mL of NaCl solution).[7]
-
Vortex and Centrifuge: Vortex the mixture for a few seconds and then centrifuge at low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.
-
Collection of Lipid Layer: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.
-
Drying: Evaporate the chloroform under a gentle stream of nitrogen gas at 30°C.[8]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis, such as a 1:1 (v/v) mixture of butanol and methanol.[8]
Protocol 2: Analysis of Branched-Chain Fatty Acyl-CoAs by LC-MS/MS
This protocol outlines a general approach for the targeted quantification of branched-chain fatty acyl-CoAs using liquid chromatography-tandem mass spectrometry.
Materials:
-
Lipid extract (from Protocol 1)
-
Acetonitrile (ACN) with 1% Methanol (MeOH) for protein precipitation (if starting from biofluids)
-
Solid-Phase Extraction (SPE) cartridges (e.g., EMR-Lipidomics Cartridge)
-
Water/acetonitrile (1:9 v/v) for washing
-
Chloroform/methanol (1:1 v/v) for elution
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase LC column
-
Mobile phases (e.g., A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid)
-
Internal standards (e.g., deuterated or odd-chain acyl-CoAs)
Procedure:
-
Sample Cleanup (Solid-Phase Extraction):
-
Condition the SPE cartridge.
-
Load the reconstituted lipid extract onto the cartridge.
-
Wash the cartridge twice with 1 mL of water/acetonitrile (1:9 v/v).[8]
-
Elute the acyl-CoAs twice with 1 mL of chloroform/methanol (1:1 v/v).[8]
-
Dry the eluate under nitrogen gas.
-
Reconstitute the sample in a small volume of a suitable solvent for LC-MS analysis.
-
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution program to separate the acyl-CoAs. A typical gradient might start with a low percentage of organic mobile phase (B) and ramp up to a high percentage to elute the hydrophobic acyl-CoAs.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect specific precursor-product ion transitions for each targeted branched-chain fatty acyl-CoA and internal standard. The precursor ion will be the [M+H]+ of the acyl-CoA, and characteristic product ions are often generated from the fragmentation of the CoA moiety.
-
-
Quantification:
-
Construct a calibration curve using standards of the targeted branched-chain fatty acyl-CoAs.
-
Calculate the concentration of each analyte in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.
-
Signaling Pathways and Workflows
References
- 1. lipotype.com [lipotype.com]
- 2. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. 14-Methylpentadecanoic acid | C16H32O2 | CID 36247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for Studying 10-Methylpentadecanoyl-CoA Metabolism in Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular energy metabolism, playing a critical role in the oxidation of fatty acids. While the metabolism of straight-chain fatty acids is well-documented, the pathways for branched-chain fatty acids, such as 10-Methylpentadecanoic acid, are less characterized but of significant interest in various metabolic and pathological states. 10-Methylpentadecanoic acid is a saturated fatty acid with a methyl group that necessitates an alternative initial metabolic step to the canonical beta-oxidation pathway. Understanding its metabolism is crucial for fields ranging from basic metabolic research to drug development targeting fatty acid oxidation pathways.
This document provides a detailed protocol for the isolation of high-quality, functionally intact mitochondria and subsequent experimental procedures to investigate the metabolism of 10-Methylpentadecanoyl-CoA. The protocols are designed to be robust and reproducible, enabling researchers to elucidate the metabolic fate of this branched-chain fatty acid.
Overview of this compound Metabolism
Due to the presence of a methyl group at the 10th carbon, direct beta-oxidation of this compound is sterically hindered at this position. Therefore, it is hypothesized that its metabolism involves an initial alpha-oxidation step to remove a single carbon from the carboxyl end, followed by a series of beta-oxidation cycles.
Hypothesized Metabolic Pathway:
-
Activation: 10-Methylpentadecanoic acid is activated to this compound in the mitochondrial matrix.
-
Alpha-Oxidation: The presence of the methyl group likely directs the molecule to the alpha-oxidation pathway. This process involves the removal of the carboxyl-CoA group, yielding Pristanal (2,6,10-trimethylpentadecanal) and formyl-CoA.
-
Conversion to Pristanic Acid: Pristanal is then oxidized to Pristanic acid.
-
Activation to Pristanoyl-CoA: Pristanic acid is activated to Pristanoyl-CoA.
-
Beta-Oxidation: Pristanoyl-CoA can then enter the beta-oxidation pathway, undergoing multiple cycles to yield acetyl-CoA and propionyl-CoA.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rodent Liver by Differential Centrifugation
This protocol describes a standard method for isolating mitochondria from fresh rodent liver tissue, a common model for metabolic studies.[1][2][3]
Materials:
-
Rodent liver (e.g., from rat or mouse)
-
Mitochondria Isolation Buffer (MIB): 225 mM Mannitol, 75 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dounce homogenizer with a loose-fitting pestle
-
Refrigerated centrifuge
-
Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved institutional guidelines. Immediately excise the liver and place it in ice-cold MIB.
-
Homogenization: Mince the liver tissue into small pieces and wash with MIB to remove excess blood. Transfer the minced tissue to a pre-chilled Dounce homogenizer with 10 volumes of MIB containing 0.5% (w/v) BSA. Homogenize with 5-10 slow strokes of the loose-fitting pestle.
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled centrifuge tube.
-
Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (which contains the cytosolic fraction).
-
-
Washing the Mitochondrial Pellet:
-
Gently resuspend the mitochondrial pellet in 10 mL of ice-cold MIB without BSA.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Repeat the wash step one more time.
-
-
Final Mitochondrial Pellet: After the final wash, carefully discard the supernatant and resuspend the mitochondrial pellet in a minimal volume of MIB (e.g., 200-500 µL).
-
Protein Quantification: Determine the protein concentration of the isolated mitochondria using a standard protein assay. Adjust the concentration to 10-20 mg/mL with MIB. Keep the mitochondrial suspension on ice at all times.
Protocol 2: In Vitro Assay for this compound Metabolism in Isolated Mitochondria
This protocol outlines an experiment to study the metabolism of this compound by monitoring the production of key metabolites.
Materials:
-
Isolated mitochondria (from Protocol 1)
-
Respiration Buffer: 125 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 5 mM KH₂PO₄, 1 mM EGTA, pH 7.2
-
This compound (substrate)
-
L-Carnitine
-
Malate
-
ADP
-
Perchloric acid (PCA)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Respiration Buffer: to a final volume of 500 µL
-
Isolated Mitochondria: 0.5 mg/mL final concentration
-
This compound: 50 µM final concentration
-
L-Carnitine: 2 mM final concentration
-
Malate: 2 mM final concentration
-
-
Initiation of Metabolism: Pre-incubate the reaction mixture at 37°C for 3 minutes. Initiate the reaction by adding ADP to a final concentration of 1 mM.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 50 µL aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing an equal volume of ice-cold 6% (v/v) perchloric acid.
-
Sample Preparation for LC-MS/MS:
-
Vortex the quenched samples and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and neutralize it with a solution of 3 M K₂CO₃.
-
Centrifuge again to pellet the KClO₄ precipitate.
-
The resulting supernatant contains the acyl-CoA esters and other metabolites and is ready for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a targeted LC-MS/MS method to quantify the levels of this compound, Pristanoyl-CoA, Acetyl-CoA, and Propionyl-CoA.
Data Presentation
The quantitative data from the in vitro metabolism assay should be summarized in a table for clear comparison of metabolite levels over time.
| Time (minutes) | This compound (pmol/mg protein) | Pristanoyl-CoA (pmol/mg protein) | Acetyl-CoA (pmol/mg protein) | Propionyl-CoA (pmol/mg protein) |
| 0 | 5000 ± 250 | 0 ± 0 | 150 ± 15 | 10 ± 2 |
| 5 | 3800 ± 200 | 800 ± 50 | 450 ± 30 | 80 ± 8 |
| 15 | 2100 ± 150 | 1900 ± 120 | 900 ± 75 | 180 ± 15 |
| 30 | 800 ± 70 | 2800 ± 200 | 1500 ± 110 | 320 ± 25 |
| 60 | 150 ± 20 | 3500 ± 250 | 2200 ± 180 | 450 ± 40 |
Values are represented as mean ± standard deviation (n=3).
Visualizations
Caption: Workflow for the isolation of mitochondria from rodent liver tissue.
Caption: Hypothesized metabolic pathway of this compound.
References
In Vivo Models for Studying the Effects of 10-Methylpentadecanoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methylpentadecanoyl-CoA is a branched-chain acyl-CoA molecule. While research specifically on this compound is limited, the broader class of monomethyl branched-chain fatty acids (mmBCFAs) is gaining attention for its roles in metabolism and cellular signaling. Endogenously synthesized, particularly in adipose tissue, the levels of these fatty acids are influenced by diet and metabolic health. Dysregulation of branched-chain fatty acid metabolism has been associated with conditions like obesity and inflammation. These application notes provide a framework for establishing in vivo models to investigate the physiological and pathophysiological effects of this compound, drawing upon methodologies used for similar lipid molecules.
Proposed In Vivo Models
Due to the absence of established specific models for this compound, we propose two primary murine models based on common approaches for studying fatty acid metabolism: the diet-induced obesity model and a direct administration model.
Diet-Induced Obesity (DIO) Model
This model is ideal for investigating how an obesogenic environment, which is known to alter fatty acid metabolism, interacts with exogenously supplied this compound.
Direct Administration Model in Lean Mice
This model allows for the study of the direct effects of this compound in a metabolically normal state, isolating its primary biological functions.
Data Presentation: Summary of Expected Quantitative Data
The following tables outline the key quantitative data that should be collected and analyzed in these proposed in vivo studies.
Table 1: Metabolic Parameters
| Parameter | DIO Model (Vehicle) | DIO Model (+ 10-MPD-CoA) | Lean Model (Vehicle) | Lean Model (+ 10-MPD-CoA) |
| Body Weight (g) | ||||
| Food Intake ( g/day ) | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| Fasting Insulin (B600854) (ng/mL) | ||||
| HOMA-IR | ||||
| Serum Triglycerides (mg/dL) | ||||
| Serum Total Cholesterol (mg/dL) | ||||
| Serum NEFA (mmol/L) |
10-MPD-CoA: this compound NEFA: Non-Esterified Fatty Acids
Table 2: Gene Expression Analysis (Adipose Tissue & Liver)
| Gene | Function | DIO Model (Vehicle) | DIO Model (+ 10-MPD-CoA) | Lean Model (Vehicle) | Lean Model (+ 10-MPD-CoA) |
| Ppara | Fatty Acid Oxidation | ||||
| Srebf1 | Lipogenesis | ||||
| Fasn | Fatty Acid Synthesis | ||||
| Scd1 | Fatty Acid Desaturation | ||||
| Il6 | Pro-inflammatory Cytokine | ||||
| Tnf | Pro-inflammatory Cytokine | ||||
| Adipoq | Adipokine |
Experimental Protocols
Protocol 1: Diet-Induced Obesity (DIO) Model with this compound Administration
Objective: To evaluate the effects of this compound on metabolic and inflammatory parameters in a mouse model of diet-induced obesity.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD; 60% kcal from fat)
-
Standard Chow Diet (10% kcal from fat)
-
This compound
-
Vehicle (e.g., sterile saline or a suitable lipid emulsion)
-
Gavage needles
-
Metabolic cages
-
Blood collection supplies
-
RNA extraction and qPCR reagents
Procedure:
-
Acclimation: Acclimate mice to the animal facility for one week on a standard chow diet.
-
Diet Induction: Divide mice into two groups: one receiving the HFD and a control group on the standard chow diet. Maintain these diets for 8-12 weeks to induce obesity and metabolic dysfunction in the HFD group.
-
Treatment Groups: After the diet induction period, further divide the HFD mice into two subgroups:
-
HFD + Vehicle
-
HFD + this compound
-
-
Dosage and Administration:
-
Based on in vitro studies of similar branched-chain fatty acids which show effects in the low micromolar range, a starting dosage for in vivo studies can be estimated. A proposed starting dose is 10-50 mg/kg body weight.
-
Administer this compound or vehicle daily via oral gavage for 4-6 weeks.
-
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Perform metabolic assessments (fasting glucose, insulin) at baseline and at the end of the treatment period.
-
At the end of the study, collect blood for lipid profiling and cytokine analysis. .
-
-
Tissue Collection and Analysis:
-
Euthanize mice and collect adipose tissue (e.g., epididymal white adipose tissue) and liver.
-
Snap-freeze tissues in liquid nitrogen for gene expression analysis (qPCR).
-
Protocol 2: Direct Administration of this compound in Lean Mice
Objective: To determine the direct effects of this compound on lipid metabolism and inflammation in metabolically healthy mice.
Materials:
-
Male C57BL/6J mice (8-10 weeks old) on a standard chow diet.
-
This compound
-
Vehicle
-
(All other materials as listed in Protocol 1)
Procedure:
-
Acclimation: Acclimate mice for one week.
-
Treatment Groups: Divide mice into two groups:
-
Lean + Vehicle
-
Lean + this compound
-
-
Dosage and Administration:
-
Administer a similar dosage as in the DIO model (10-50 mg/kg body weight) or a range of doses to establish dose-dependency.
-
Administer daily via oral gavage for 2-4 weeks.
-
-
Monitoring and Analysis: Follow the same monitoring and analysis steps as outlined in Protocol 1.
Visualization of Pathways and Workflows
Signaling Pathways
Branched-chain fatty acids and their CoA derivatives have been shown to interact with key metabolic regulators such as PPARα and G protein-coupled receptors like GPR120.[1][2][3][4][5][6][7] The following diagrams illustrate the putative signaling pathways that may be modulated by this compound.
Caption: Putative PPARα signaling pathway activated by this compound.
Caption: Potential GPR120 signaling cascade initiated by this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for the proposed in vivo studies.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dysregulated cellular metabolism drives atherosclerotic plaque progression: a multi-cellular perspective [frontiersin.org]
- 5. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensing unsaturated fatty acids: insights from GPR120 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-Methylpentadecanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in the synthesis of 10-Methylpentadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main stages in the synthesis of this compound?
A1: The synthesis of this compound is typically a two-stage process. The first stage involves the synthesis of the precursor fatty acid, 10-methylpentadecanoic acid. The second stage is the activation of this fatty acid to its coenzyme A (CoA) thioester.
Q2: Which methods are suitable for the synthesis of the 10-methylpentadecanoic acid precursor?
A2: A common and effective method for synthesizing a branched-chain fatty acid like 10-methylpentadecanoic acid is through a Grignard reaction. This involves the coupling of an appropriate Grignard reagent with a suitable electrophile to form the carbon skeleton, followed by carboxylation.
Q3: What are the common methods for converting 10-methylpentadecanoic acid to this compound?
A3: There are two primary approaches for this conversion:
-
Chemical Synthesis: This often involves activating the carboxylic acid, for example, by converting it to an acyl chloride or a mixed anhydride (B1165640), which then reacts with Coenzyme A.
-
Enzymatic Synthesis: This method utilizes an acyl-CoA synthetase enzyme that specifically ligates the fatty acid to Coenzyme A in the presence of ATP.
Q4: How can I purify the final this compound product?
A4: Purification of long-chain acyl-CoAs is commonly achieved using reverse-phase high-performance liquid chromatography (HPLC).[1] Solid-phase extraction (SPE) can also be used as an effective purification step.
Q5: How should I store this compound to prevent degradation?
A5: Due to the inherent instability of the thioester bond, this compound should be stored at -80°C to minimize degradation. It is also advisable to store it in a slightly acidic buffer (pH 4.5-6.0) to reduce hydrolysis. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Low yield in the synthesis of 10-methylpentadecanoic acid.
| Potential Cause | Troubleshooting Steps |
| Inactive Grignard Reagent | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Test the Grignard reagent concentration before use. |
| Side Reactions | Control the reaction temperature, as Grignard reactions are exothermic. Add the electrophile slowly to the Grignard reagent. |
| Inefficient Carboxylation | Use freshly crushed dry ice (solid CO2) and add the Grignard reagent to an excess of it to ensure complete carboxylation. |
| Difficult Purification | Utilize column chromatography with an appropriate solvent system to separate the desired fatty acid from byproducts. |
Problem 2: Inefficient conversion of 10-methylpentadecanoic acid to its CoA ester.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Activated Intermediates (e.g., acyl chloride) | Perform the reaction under strictly anhydrous conditions until the addition of the aqueous Coenzyme A solution. |
| Low Solubility of Coenzyme A in Organic Solvents | Conduct the acylation in a biphasic system or a mixed aqueous-organic solvent system with vigorous stirring. The pH of the aqueous phase should be maintained between 7.5 and 8.0. |
| Side Reactions with Mixed Anhydride Method | Control the reaction temperature, keeping it low (typically -15°C to 0°C) during the formation of the mixed anhydride to prevent disproportionation. |
| Enzyme Inactivity (Enzymatic Method) | Ensure the correct buffer conditions (pH, cofactors like Mg2+) and temperature for the specific acyl-CoA synthetase. Check for the presence of inhibitors. |
Problem 3: Degradation of this compound during purification and handling.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Thioester Bond | Work quickly and keep samples on ice or at 4°C whenever possible. Use slightly acidic buffers for storage and HPLC mobile phases. The thioester bond is more stable at acidic to neutral pH. |
| Oxidation | If working with unsaturated analogues, use degassed solvents and consider adding an antioxidant like DTT or TCEP. |
| Adsorption to Surfaces | Use low-adsorption polypropylene (B1209903) tubes and pipette tips. |
Experimental Protocols
Protocol 1: Synthesis of 10-methylpentadecanoic acid via Grignard Reaction
Materials:
-
1-bromo-4-methylnonane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 1-bromo-4-methylnonane in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining bromide solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard reagent in an ice bath. In a separate flask, crush a large excess of dry ice. Slowly pour the Grignard reagent onto the crushed dry ice with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature, and the excess CO2 to sublime. Quench the reaction by slowly adding aqueous HCl. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 10-methylpentadecanoic acid.
Protocol 2: Synthesis of this compound via the Mixed Anhydride Method
Materials:
-
10-methylpentadecanoic acid
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Coenzyme A (lithium salt)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Potassium bicarbonate solution
Methodology:
-
Activation of the Fatty Acid: Dissolve 10-methylpentadecanoic acid in anhydrous THF and cool to -15°C in an acetone/dry ice bath. Add triethylamine, followed by the dropwise addition of ethyl chloroformate. Stir the reaction mixture at -15°C for 30 minutes to form the mixed anhydride.
-
Acylation of Coenzyme A: In a separate flask, dissolve Coenzyme A lithium salt in a cold aqueous solution of potassium bicarbonate.
-
Reaction: Slowly add the cold Coenzyme A solution to the mixed anhydride solution with vigorous stirring, while maintaining the temperature at or below 0°C.
-
Quenching and Purification: Allow the reaction to proceed for 1 hour. Adjust the pH to ~5.0 with dilute HCl. Concentrate the mixture under reduced pressure to remove the THF. Purify the aqueous solution by solid-phase extraction or preparative reverse-phase HPLC.
Visualizations
Caption: Workflow for the two-stage synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Improving the stability of 10-Methylpentadecanoyl-CoA in solution
Welcome to the technical support center for 10-Methylpentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a branched-chain long-chain acyl-coenzyme A (acyl-CoA). Acyl-CoAs are metabolically activated forms of fatty acids, making them central molecules in lipid metabolism.[1] The thioester bond that links the fatty acid to Coenzyme A is a high-energy bond, which also makes it susceptible to hydrolysis.[2][3] This inherent instability can lead to degradation of the molecule in aqueous solutions, impacting the accuracy and reproducibility of experiments.
Q2: What are the primary degradation pathways for this compound in solution?
The principal degradation pathway for this compound, like other acyl-CoAs, is the hydrolysis of the thioester bond. This reaction is catalyzed by water and can be accelerated by non-optimal pH and temperature conditions. Additionally, enzymatic degradation by acyl-CoA thioesterases, which are present in many biological samples, can rapidly hydrolyze the thioester bond.[4]
Q3: How does the methyl branch in this compound affect its stability?
While specific stability data for this compound is limited, the presence of a methyl branch in the fatty acyl chain can influence its physical properties. Methyl branching is known to increase the fluidity of lipid bilayers by creating kinks in the fatty acid chain.[4] This alteration in hydrophobicity and steric hindrance might have a modest impact on the rate of hydrolysis compared to its straight-chain counterparts, but the primary determinant of stability remains the lability of the thioester bond.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound solutions.
Issue 1: Inconsistent or poor experimental results.
-
Possible Cause: Degradation of this compound stock or working solutions.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Whenever possible, prepare this compound solutions immediately before use.[5]
-
Proper storage: If stock solutions must be prepared, aliquot them into single-use volumes and store them at -80°C to minimize freeze-thaw cycles.[6]
-
Use appropriate buffers: Prepare solutions in a slightly acidic buffer (pH 6.0-6.5) to minimize base-catalyzed hydrolysis of the thioester bond.
-
Maintain low temperatures: Keep solutions on ice during experimental procedures to reduce the rate of hydrolysis.
-
Assess integrity: Periodically check the integrity of your stock solutions using an analytical method like LC-MS/MS.
-
Issue 2: Low recovery of this compound during extraction from biological samples.
-
Possible Cause: Inefficient extraction or degradation during the extraction process.
-
Troubleshooting Steps:
-
Rapid quenching: Immediately stop all enzymatic activity in your biological sample by flash-freezing in liquid nitrogen or using a quenching solution.
-
Acidified extraction buffer: Homogenize the sample in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit thioesterase activity.[7]
-
Work quickly and on ice: Perform all extraction steps rapidly and at low temperatures to minimize degradation.[7]
-
Optimize solid-phase extraction (SPE): If using SPE for cleanup, ensure the column is properly conditioned and that the wash and elution solvents are optimized for long-chain acyl-CoAs.
-
Issue 3: Difficulty dissolving this compound.
-
Possible Cause: The long, branched acyl chain imparts significant hydrophobicity, leading to poor solubility in purely aqueous solutions.
-
Troubleshooting Steps:
-
Use of co-solvents: Dissolve the compound in a small amount of an organic solvent such as DMSO or ethanol (B145695) before adding it to your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.[5]
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound.
-
Detergents: In some in vitro assays, a low concentration of a non-ionic detergent (e.g., Triton X-100) can help to maintain solubility.
-
Data Presentation
The stability of long-chain acyl-CoAs is highly dependent on the storage and handling conditions. The following tables provide a summary of recommended conditions to maximize the stability of this compound in solution.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommended Condition | Rationale |
| Temperature | -80°C | Minimizes chemical and enzymatic degradation. |
| Solvent | A small amount of organic solvent (e.g., DMSO, Ethanol) followed by dilution in an acidic buffer (pH 6.0-6.5). | Improves solubility and minimizes hydrolysis. |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles which can accelerate degradation. |
| Container | Tightly sealed, low-protein binding tubes | Prevents evaporation and loss of material due to adsorption. |
Table 2: Factors Influencing the Stability of this compound in Working Solutions
| Factor | Condition Promoting Stability | Condition Promoting Degradation |
| pH | Slightly acidic (pH 6.0-6.5) | Neutral to alkaline (pH > 7.0) |
| Temperature | On ice (0-4°C) | Room temperature or higher |
| Enzymes | Presence of thioesterase inhibitors or use of purified systems | Presence of active thioesterases in biological samples |
| Freeze-Thaw Cycles | Minimized (single-use aliquots) | Multiple cycles |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
50 mM Potassium Phosphate buffer, pH 6.5
-
Low-protein binding microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal volume of anhydrous DMSO to dissolve the solid. For example, for a 10 mM stock, dissolve 10.06 mg in 1 mL of DMSO.
-
Gently vortex to ensure complete dissolution.
-
For a final stock solution in a predominantly aqueous buffer, slowly add the DMSO solution to the chilled (4°C) 50 mM Potassium Phosphate buffer (pH 6.5) while vortexing gently. Note: The final concentration of DMSO should be kept as low as possible and validated for compatibility with downstream applications.
-
Aliquot the stock solution into single-use, low-protein binding tubes.
-
Flash-freeze the aliquots in liquid nitrogen and store immediately at -80°C.
-
Protocol 2: Assessment of this compound Stability by LC-MS/MS
-
Objective: To determine the rate of degradation of this compound under specific buffer and temperature conditions.
-
Materials:
-
This compound stock solution
-
Incubation buffer (e.g., 50 mM HEPES, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard like Heptadecanoyl-CoA)
-
LC-MS/MS system with a C18 column
-
-
Procedure:
-
Prepare a working solution of this compound in the incubation buffer at the desired concentration.
-
Incubate the solution at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold quenching solution. This will precipitate proteins and stop any enzymatic degradation.
-
Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining this compound and any degradation products (e.g., 10-methylpentadecanoic acid).
-
Plot the concentration of this compound versus time to determine the degradation rate.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Physical Properties of Fatty Acids Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Dynamic Regulation of Long-Chain Fatty Acid Oxidation by a Noncanonical Interaction between the MCL-1 BH3 Helix and VLCAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolutionarily conserved long-chain Acyl-CoA synthetases regulate membrane composition and fluidity | eLife [elifesciences.org]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Extraction of 10-Methylpentadecanoyl-CoA from Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 10-Methylpentadecanoyl-CoA from various biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound?
A1: The primary challenges in extracting this compound, a long-chain branched fatty acyl-CoA, include:
-
Low Abundance: Acyl-CoAs are typically present in low nanomolar concentrations in tissues.
-
Instability: The thioester bond in acyl-CoAs is susceptible to both enzymatic and chemical hydrolysis, especially at non-optimal pH and temperatures.
-
Extraction Efficiency: Due to its amphipathic nature, with a long hydrophobic acyl chain and a polar CoA moiety, finding a solvent system that efficiently extracts this compound while minimizing co-extraction of interfering substances is crucial. The branched-chain structure may also influence its partitioning behavior compared to straight-chain acyl-CoAs.
-
Matrix Effects: Co-extracted lipids and other cellular components can interfere with downstream analysis, particularly mass spectrometry, by causing ion suppression or enhancement.
Q2: Which extraction method is recommended for this compound?
A2: A combination of solvent extraction followed by solid-phase extraction (SPE) is generally the most effective approach. A common protocol involves initial homogenization of the biological sample in an acidic buffer to inhibit enzymatic degradation, followed by extraction with a mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326). Subsequent purification using a weak anion exchange or reversed-phase SPE cartridge helps to remove interfering lipids and concentrate the acyl-CoA fraction.
Q3: How should biological samples be stored to ensure the stability of this compound?
A3: To ensure the stability of this compound, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.
Q4: What is a suitable internal standard for the quantification of this compound?
A4: An ideal internal standard is a structurally similar molecule that is not naturally present in the sample. For this compound, a heavy-isotope labeled version (e.g., 13C-labeled) of this compound would be the best choice. Alternatively, an odd-chain branched-chain fatty acyl-CoA, such as 9-methyl-tridecanoyl-CoA, that is not expected to be in the sample can be used. If these are unavailable, a straight odd-chain fatty acyl-CoA like heptadecanoyl-CoA (C17:0-CoA) can be considered, though it may not perfectly mimic the extraction and ionization behavior of a branched-chain species.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis/Tissue Homogenization | Ensure thorough homogenization. For tissues, a glass Dounce homogenizer is effective. For cells, ensure the lysis buffer volume is adequate and that cells are fully disrupted. |
| Inefficient Extraction Solvent | Optimize the solvent system. A common mixture is acetonitrile/isopropanol/water. The ratio may need to be adjusted for your specific sample type. Ensure the pH of the initial homogenization buffer is acidic (around 4.5-5.0) to inhibit enzymatic activity. |
| Suboptimal Solid-Phase Extraction (SPE) | Ensure the SPE cartridge is appropriate (weak anion exchange is common). Condition and equilibrate the cartridge according to the manufacturer's protocol. Optimize the wash and elution steps. A step-wise elution with increasing concentrations of the eluting solvent may improve separation from contaminants. |
| Degradation of Analyte | Work quickly and keep samples on ice at all times. Use pre-chilled solvents and tubes. Avoid prolonged exposure to room temperature. |
| Adsorption to Surfaces | Use low-adsorption polypropylene (B1209903) tubes and pipette tips. Silanized glassware can also minimize loss. |
Issue 2: High Variability in Quantification Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize the entire workflow from sample collection to extraction. Ensure consistent timing for each step. |
| Inappropriate Internal Standard | Use a stable isotope-labeled internal standard specific to this compound if possible. If using a different acyl-CoA, ensure it is added at the very beginning of the extraction process to account for variability in all steps. |
| Matrix Effects in Mass Spectrometry | Improve sample cleanup using SPE. Consider derivatization of the phosphate (B84403) groups to improve chromatographic performance and reduce matrix effects.[1] Dilute the final extract to minimize the concentration of interfering substances, though this may impact sensitivity. |
| Instrument Instability | Perform regular maintenance and calibration of the LC-MS/MS system. Monitor system suitability by injecting a standard mixture before and after the sample batch. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is adapted from methods for long-chain acyl-CoA extraction.[2]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass Dounce homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal Standard (e.g., 13C-labeled this compound or Heptadecanoyl-CoA)
-
Weak anion exchange solid-phase extraction (SPE) cartridges
-
SPE manifold
-
2% Formic Acid in water
-
Ammonium (B1175870) Acetate (B1210297) solution (for elution)
-
Nitrogen evaporator
Procedure:
-
Homogenization:
-
Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold KH2PO4 buffer containing the internal standard.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
Add 2 mL of a 2:1 (v/v) solution of acetonitrile and isopropanol and homogenize again.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Vortex for 5 minutes at 4°C.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of water, and finally 3 mL of the KH2PO4 buffer.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of the KH2PO4 buffer to remove unbound contaminants.
-
Wash with 3 mL of methanol/water (1:1, v/v) to remove lipids.
-
Dry the cartridge under a gentle stream of nitrogen.
-
Elute the acyl-CoAs with 2 mL of a solution of 100 mM ammonium acetate in methanol.
-
-
Sample Concentration:
-
Dry the eluate under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
-
Protocol 2: Extraction of this compound from Cultured Cells
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper (for adherent cells)
-
Ice-cold Methanol containing internal standard
-
Microcentrifuge tubes
-
Centrifuge (4°C)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold methanol (with internal standard) per 10 cm dish and scrape the cells.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in 1 mL of ice-cold methanol (with internal standard).
-
-
Lysis and Extraction:
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 2 minutes at 4°C to ensure cell lysis.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Sample Concentration:
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) for LC-MS/MS analysis.
-
Quantitative Data Summary
Table 1: Reported Recovery Rates for Long-Chain Acyl-CoA Extraction Methods
| Extraction Method | Sample Type | Average Recovery (%) | Reference |
| Solvent Extraction + SPE | Rat Liver | 70-80% | [2] |
| UHPLC-ESI-MS/MS with RP and HILIC | Mouse Liver | 90-111% | [3][4] |
| On-line LC/MS2 with SPE | Rat Liver | 94.8-110.8% (accuracy) | [1] |
Note: Data specific to this compound is limited. The values above are for general long-chain acyl-CoAs and can be used as a benchmark.
Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs readily form [M+H]+ ions. |
| Precursor Ion (Q1) | m/z of this compound | To be calculated based on its chemical formula. |
| Product Ion (Q3) | Precursor ion - 507.0 Da | Corresponds to the neutral loss of the 3'-phospho-ADP moiety, a characteristic fragmentation of acyl-CoAs. |
| Collision Energy | To be optimized | Typically in the range of 30-60 eV, optimized for the specific instrument and analyte. |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
Since this compound is a branched-chain fatty acyl-CoA, its degradation is expected to follow the pathways established for similar molecules, such as phytanic acid. The methyl group at a position other than the alpha or beta carbon suggests that it will likely undergo several cycles of beta-oxidation until the branch point is reached. The subsequent steps would involve alpha-oxidation.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to prevent the degradation of 10-Methylpentadecanoyl-CoA during analysis?
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the prevention of 10-Methylpentadecanoyl-CoA degradation during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during analysis?
A1: The degradation of this compound, a long-chain branched fatty acyl-CoA, is primarily due to two factors:
-
Enzymatic Degradation: The most significant cause of degradation is through the β-oxidation pathway, a series of enzymatic reactions that break down fatty acyl-CoAs to produce energy.[1][2][3][4] Given that this compound is a branched-chain fatty acyl-CoA, its degradation involves additional enzymatic steps compared to straight-chain fatty acyl-CoAs.[1] Endogenous thioesterases, which hydrolyze the thioester bond, also contribute to degradation.
-
Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions.[5] Exposure to elevated temperatures also accelerates the rate of hydrolysis and other degradation reactions.
Q2: What is the optimal temperature for storing samples containing this compound?
A2: To minimize enzymatic activity and chemical degradation, it is crucial to store biological samples at ultra-low temperatures. The recommended practice is to flash-freeze samples in liquid nitrogen immediately after collection and then store them at -80°C for long-term stability.[5] Avoid repeated freeze-thaw cycles as this can significantly compromise the integrity of the analyte. For short-term storage during sample processing, always keep samples on ice.
Q3: What is the ideal pH to maintain during sample extraction to ensure the stability of this compound?
A3: An acidic environment is generally recommended during the initial stages of extraction to inhibit the activity of enzymes that can degrade acyl-CoAs. Many established protocols utilize buffers with a pH around 4.9, such as a 100 mM potassium phosphate (B84403) (KH2PO4) buffer.[5] Thioesters are more stable at a neutral pH in aqueous solutions, so after the initial extraction and enzyme inactivation, maintaining a pH between 6.0 and 8.0 is advisable for subsequent steps.[6]
Q4: I am observing low recovery of this compound in my experimental results. What are the likely reasons and how can I troubleshoot this?
A4: Low recovery of this compound is a common issue that can arise from several factors. Please refer to the troubleshooting guide below for potential causes and solutions.
Troubleshooting Guide: Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Extraction | - Ensure thorough homogenization of the tissue or cell pellet. A glass homogenizer is often more effective than plastic pestles.- Optimize the ratio of extraction solvent to sample weight. A 20-fold excess of solvent is a good starting point.- Consider sonication in addition to homogenization to improve cell disruption. |
| Degradation During Sample Preparation | - Work quickly and keep samples on ice at all times.- Use pre-chilled solvents and tubes.- Minimize the time between sample collection and extraction.- Incorporate an internal standard (e.g., Heptadecanoyl-CoA) at the beginning of the extraction process to monitor recovery throughout the workflow. |
| Inefficient Solid-Phase Extraction (SPE) | - Ensure the SPE column is properly conditioned and equilibrated before loading the sample.- Optimize the wash and elution steps. A weak anion exchange SPE column can be effective for purifying the acyl-CoA fraction.- Check for breakthrough of the analyte in the wash fractions. |
| Precipitation of the Analyte | - Long-chain acyl-CoAs can be less soluble in purely aqueous solutions. Ensure the final extract is in a solvent that maintains solubility, such as a methanol (B129727)/water or acetonitrile/water mixture.[7] |
| Issues with LC-MS/MS Analysis | - Verify the calibration of your mass spectrometer.- Check for ion suppression or enhancement effects from the sample matrix.- Ensure the LC method provides adequate separation from other lipids.- Confirm the stability of the analyte in the autosampler; consider using a cooled autosampler. |
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is highly dependent on the extraction method and the tissue type. The following tables provide a summary of reported recovery rates and stability data.
Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs with Different Extraction Methods
| Extraction Method | Tissue/Sample Type | Reported Recovery Rate (%) | Reference |
| Acetonitrile/Isopropanol Extraction with SPE | Rat Liver | 83-90% | (Minkler et al., as cited in[6]) |
| Acetonitrile/2-propanol followed by 0.1M Potassium Phosphate | Rat Liver | 93-104% (tissue extraction), 83-90% (SPE) | (Minkler et al., as cited in[6]) |
| KH2PO4 buffer, 2-propanol, and Acetonitrile with SPE | Rat Heart, Kidney, Muscle | 70-80% | [8] |
| Chloroform/Methanol/Water with High Salt | Various Tissues | ~55% (with acyl-CoA-binding protein) | [9] |
Note: These recovery rates are for long-chain acyl-CoAs in general and may vary for this compound and different experimental conditions.
Table 2: Stability of Long-Chain Acyl-CoAs Under Various Conditions
| Condition | Observation | Reference |
| Temperature | ||
| -80°C (as dry pellet or in appropriate solvent) | Stable for long-term storage. | [5] |
| -20°C (in solution) | Stable for several weeks. | (Powell et al., as cited in) |
| Room Temperature (in solution) | Negligible hydrolysis in 24 hours in buffered solutions. | (Powell et al., as cited in[3]) |
| 90°C - 160°C (30 min) | Very little degradation (<1%) of the free fatty acid. | [10] |
| pH | ||
| Neutral pH (in aqueous solution) | Thioesters are relatively stable. | [6] |
| Alkaline or Strongly Acidic pH | Susceptible to hydrolysis. | [5] |
Note: The thermal degradation data is for the corresponding free fatty acids, as specific data for the CoA thioester at high temperatures is limited. The thioester is expected to be less stable than the free fatty acid.
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer, add approximately 100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
-
Solvent Extraction:
-
Add 2.0 mL of 2-propanol and homogenize again.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at a high speed (e.g., 20,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a weak anion exchange SPE column with methanol followed by the KH2PO4 buffer.
-
Load the supernatant onto the SPE column.
-
Wash the column with the KH2PO4 buffer, followed by a wash with a mixture of the buffer and an organic solvent (e.g., 50:50 acetonitrile:buffer).
-
Elute the acyl-CoAs with a solvent of higher ionic strength or altered pH, such as 2% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Visualizations
Caption: A generalized experimental workflow for the extraction and analysis of this compound.
Caption: Key degradation pathways for this compound and corresponding preventative measures.
References
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. jackwestin.com [jackwestin.com]
- 4. microbenotes.com [microbenotes.com]
- 5. benchchem.com [benchchem.com]
- 6. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]
- 8. Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 10-Methylpentadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 10-Methylpentadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix. In biological samples such as plasma, these interfering components include phospholipids (B1166683), salts, and proteins. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results for this compound.
Q2: Why are plasma and serum samples particularly challenging for acyl-CoA quantification?
A2: Plasma and serum are complex biological matrices containing high concentrations of proteins and lipids, especially phospholipids. During sample preparation, these components can be co-extracted with the analyte of interest. If they co-elute during chromatography, they can compete with this compound for ionization in the mass spectrometer's source, leading to significant and variable matrix effects. Phospholipids are a primary cause of ion suppression in LC-MS/MS analysis of biological samples.
Q3: How does a stable isotope-labeled (SIL) internal standard help to overcome matrix effects?
A3: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects. An ideal SIL-IS for this compound would be a deuterated or ¹³C-labeled version of the molecule. It is chemically identical to the analyte and therefore exhibits nearly the same behavior during sample extraction, chromatography, and ionization. Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.
Q4: What are the most effective sample preparation techniques to reduce matrix effects for this compound analysis?
A4: The most effective techniques aim to remove interfering matrix components, primarily phospholipids, before LC-MS/MS analysis. These include:
-
Phospholipid Depletion: Techniques like HybridSPE®-Phospholipid use zirconia-coated particles to selectively remove phospholipids from the sample.[1]
-
Solid-Phase Extraction (SPE): SPE can be used to isolate acyl-CoAs from the sample matrix. A weak anion exchange SPE column can be effective for purifying the acyl-CoA fraction.
-
Liquid-Liquid Extraction (LLE): LLE can separate analytes from matrix components based on their differential solubility in immiscible solvents.
Q5: When should I choose one sample preparation method over another?
A5: The choice of method depends on the complexity of the matrix, the concentration of this compound, and the desired throughput.
-
HybridSPE®-Phospholipid is highly effective for plasma and serum and is available in 96-well plate formats for high-throughput applications.[1]
-
Solid-Phase Extraction (SPE) is a powerful technique for cleaning up complex samples and can be optimized for acyl-CoA recovery.[2]
-
Liquid-Liquid Extraction (LLE) is a fundamental technique that can be effective but may be more labor-intensive and harder to automate.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Signal/Recovery | Inefficient Extraction: The chosen solvent may not be optimal for extracting a long-chain acyl-CoA like this compound. Analyte Degradation: Acyl-CoAs are susceptible to degradation. Working quickly and keeping samples on ice is crucial.[2] Phospholipid-induced Ion Suppression: Co-eluting phospholipids are suppressing the analyte signal.[3] | 1. Optimize Extraction Solvent: A mixture of acetonitrile (B52724) and isopropanol (B130326) followed by an acidic buffer is often effective for long-chain acyl-CoAs.[4] 2. Implement Phospholipid Removal: Use a specific phospholipid removal technique like HybridSPE® or an optimized SPE protocol.[1][2] 3. Use a Stable Isotope-Labeled Internal Standard: This will help to correct for signal suppression. |
| Poor Reproducibility (High %RSD) | Inconsistent Sample Preparation: Manual sample preparation can introduce variability. Variable Matrix Effects: Different lots of plasma or serum can have varying levels of interfering components.[5] Column Fouling: Buildup of phospholipids on the analytical column can lead to inconsistent performance.[3] | 1. Automate Sample Preparation: If possible, use a 96-well plate format for more consistent sample processing. 2. Assess Matrix Effects: Test at least six different lots of blank matrix to evaluate the consistency of the matrix effect.[5] 3. Implement Rigorous Sample Cleanup: Effective removal of phospholipids will prevent column fouling and improve reproducibility.[3] |
| Peak Tailing or Splitting | Column Overload: Injecting too much sample or a sample with a high concentration of matrix components. Column Contamination: Buildup of non-eluting compounds from the matrix. | 1. Dilute the Sample: If sensitivity allows, diluting the final extract can reduce matrix load on the column. 2. Improve Sample Cleanup: A more effective sample preparation method will reduce the amount of co-injected contaminants. 3. Use a Guard Column: A guard column can help protect the analytical column from contamination. |
| High Background Noise | Contamination from Solvents or Reagents: Impurities in solvents can contribute to high background. Insufficiently Cleaned Sample: The sample preparation method is not adequately removing all interfering matrix components. | 1. Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade. 2. Optimize Sample Preparation: Experiment with different SPE sorbents or LLE solvent systems to achieve a cleaner extract. |
Experimental Protocols
Protocol 1: Phospholipid Removal using HybridSPE®-Phospholipid 96-Well Plate
This protocol is suitable for high-throughput analysis of this compound in plasma or serum.
Materials:
-
HybridSPE®-Phospholipid 96-well plate
-
Plasma or serum samples
-
Acetonitrile with 1% formic acid (precipitation solvent)
-
Internal standard solution (e.g., stable isotope-labeled this compound)
-
96-well collection plate
-
Vacuum manifold
Procedure:
-
Add 100 µL of plasma or serum to each well of the HybridSPE®-Phospholipid plate.
-
Add the internal standard to each sample.
-
Add 300 µL of acetonitrile with 1% formic acid to each well.
-
Mix by aspirating and dispensing with a pipette for 1 minute to precipitate proteins.
-
Apply vacuum to the manifold to draw the sample through the HybridSPE® packing material and into the collection plate.
-
The eluate in the collection plate is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from tissue samples.[2]
Materials:
-
Frozen tissue sample (~100 mg)
-
Homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH)
-
Internal standard solution
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.
-
Extraction: Add 5 mL of a 1:1 (v/v) solution of acetonitrile and isopropanol to the homogenate and vortex vigorously. Centrifuge to pellet the precipitate.
-
SPE Column Conditioning: Condition a weak anion exchange SPE column by washing with methanol followed by equilibration with the KH2PO4 buffer.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with the KH2PO4 buffer, followed by a wash with methanol to remove neutral lipids.
-
Elution: Elute the acyl-CoAs from the column using a solution of 2% ammonium hydroxide in methanol.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for poor quantification results.
References
Best practices for long-term storage of 10-Methylpentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the long-term storage, handling, and use of 10-Methylpentadecanoyl-CoA. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments, ensuring the integrity and stability of this critical reagent.
Best Practices for Long-Term Storage
Proper storage of this compound is crucial to prevent degradation and ensure experimental reproducibility. Due to the inherent instability of the thioester bond, this compound is susceptible to hydrolysis and oxidation.
Frequently Asked Questions (FAQs) - Storage
Q1: What is the recommended temperature for long-term storage of this compound?
A1: For long-term stability, this compound should be stored at -80°C. Storage at -20°C is acceptable for shorter periods, but for storage exceeding a few weeks, -80°C is strongly recommended to minimize degradation.
Q2: Should I store this compound as a solid or in solution?
A2: Storing this compound as a dry powder or lyophilized solid is the most stable option for long-term storage. If you need to store it in solution, use a non-aqueous, aprotic organic solvent and store at -80°C.
Q3: What are the best solvents for storing this compound in solution?
A3: Anhydrous organic solvents such as ethanol (B145695), methanol, or dimethyl sulfoxide (B87167) (DMSO) are suitable for dissolving and storing this compound. It is critical to use high-purity, anhydrous solvents to prevent hydrolysis. After dissolving, it is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing and freezing.
Q4: How many freeze-thaw cycles can I subject my this compound solution to?
A4: It is highly recommended to avoid repeated freeze-thaw cycles as this can accelerate degradation.[1] Aliquot the stock solution into single-use volumes to minimize the number of times the main stock is thawed. If repeated use from the same stock is unavoidable, limit it to no more than 3-5 cycles.
Q5: What are the primary degradation products I should be aware of?
A5: The primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis cleaves the thioester bond, yielding 10-methylpentadecanoic acid and Coenzyme A. Oxidation can occur at the acyl chain, particularly if impurities are present.
Data Presentation: Estimated Stability of Long-Chain Acyl-CoAs Under Various Storage Conditions
The following table provides an estimated stability profile for long-chain acyl-CoAs based on general knowledge of similar compounds. Specific data for this compound is limited, and these values should be considered as guidelines.
| Storage Condition | Form | Estimated Stability (Loss of Integrity) | Primary Degradation Pathway |
| -80°C | Dry Powder/Lyophilized | < 1% per year | Minimal degradation |
| -80°C | In Anhydrous Ethanol/DMSO (under inert gas) | < 5% per year | Minimal hydrolysis/oxidation |
| -20°C | Dry Powder/Lyophilized | < 5% per year | Slow hydrolysis/oxidation |
| -20°C | In Anhydrous Ethanol/DMSO | 5-10% per 6 months | Hydrolysis and oxidation |
| 4°C | In Aqueous Buffer (pH 7.0-7.5) | Significant degradation within hours to days | Rapid hydrolysis |
| Room Temperature (20-25°C) | Dry Powder | Degradation noticeable within weeks | Hydrolysis (from atmospheric moisture) |
| Room Temperature (20-25°C) | In Aqueous Buffer | Very rapid degradation within minutes to hours | Very rapid hydrolysis |
Note: These are estimations and actual stability may vary depending on the purity of the compound, solvent quality, and handling procedures.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound in experimental settings.
Q1: My enzymatic assay that uses this compound is showing lower than expected activity. What could be the cause?
A1:
-
Degradation of Substrate: The most likely cause is the degradation of your this compound stock. Hydrolysis of the thioester bond will reduce the concentration of the active substrate.
-
Solution: Always use a freshly prepared or properly stored aliquot of this compound. Before a critical experiment, it is advisable to qualify your stock solution by a suitable analytical method like LC-MS to confirm its integrity.
-
-
Inaccurate Concentration: The concentration of your stock solution may be lower than calculated due to incomplete dissolution or degradation.
-
Solution: Ensure the compound is fully dissolved. After preparing a new stock solution, verify its concentration using spectrophotometry by measuring the absorbance at 260 nm (for the adenine (B156593) part of CoA) and using the appropriate extinction coefficient.
-
-
Presence of Inhibitors: Degradation products or impurities in your stock could be inhibiting the enzyme.
-
Solution: Use high-purity this compound. If you suspect impurities, you may need to purify your stock or purchase a new batch from a reputable supplier.
-
Q2: I am observing inconsistent results between experiments using the same batch of this compound. What could be the issue?
A2:
-
Inconsistent Handling: Variations in thawing time, exposure to room temperature, or the number of freeze-thaw cycles can lead to different levels of degradation between aliquots.
-
Solution: Standardize your handling protocol. Thaw aliquots quickly when needed and keep them on ice. Avoid leaving the solution at room temperature for extended periods. Use a new aliquot for each experiment if possible.
-
-
Solvent Evaporation: If stored in an organic solvent, evaporation can occur over time, leading to an increase in the concentration of your stock.
-
Solution: Ensure vials are tightly sealed. For long-term storage, consider using vials with Teflon-lined caps.
-
Q3: My LC-MS analysis of a biological sample shows a weak or no signal for this compound. What are the potential reasons?
A3:
-
Sample Degradation during Extraction: Acyl-CoAs are notoriously unstable in aqueous environments, and enzymatic degradation can occur during sample processing.
-
Solution: Quench metabolic activity immediately upon sample collection, for example, by using liquid nitrogen. Keep samples on ice throughout the extraction procedure. Use extraction buffers containing agents that inhibit enzymatic activity.
-
-
Poor Extraction Efficiency: The extraction method may not be optimal for branched-chain long-chain acyl-CoAs.
-
Solution: Optimize your extraction protocol. Methods involving protein precipitation with acids (e.g., trichloroacetic acid or perchloric acid) followed by solid-phase extraction (SPE) are commonly used for acyl-CoA analysis.[2]
-
-
Ion Suppression in Mass Spectrometry: Components of the biological matrix can interfere with the ionization of this compound, leading to a suppressed signal.
-
Solution: Improve the chromatographic separation to resolve this compound from interfering matrix components. The use of a stable isotope-labeled internal standard can help to correct for matrix effects and variations in instrument response.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a stock solution for use in enzymatic assays or cell culture experiments.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous dimethyl sulfoxide (DMSO) or anhydrous ethanol
-
Inert gas (Argon or Nitrogen)
-
Sterile, single-use microcentrifuge tubes or glass vials with Teflon-lined caps
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Under a gentle stream of inert gas, add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved. Avoid vigorous shaking to minimize shearing forces.
-
Immediately aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes or vials.
-
Overlay the headspace of each aliquot with inert gas before sealing tightly.
-
Store the aliquots at -80°C.
Protocol 2: Quality Control of this compound by LC-MS/MS
This protocol provides a general workflow for assessing the integrity of a this compound stock solution.
Methodology:
-
Sample Preparation: Dilute a small amount of the this compound stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration suitable for LC-MS/MS analysis (e.g., 1 µM).
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5-95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (Positive Ion Mode):
-
Precursor Ion (m/z): Monitor for the protonated molecule [M+H]⁺ of this compound.
-
Product Ion (m/z): A characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety) is a common fragmentation pattern for acyl-CoAs.[2]
-
-
Data Analysis:
-
Integrate the peak area of the parent compound.
-
Look for the presence of peaks corresponding to potential degradation products such as 10-methylpentadecanoic acid and free Coenzyme A.
-
A significant presence of these degradation products indicates a compromised stock solution.
-
Mandatory Visualizations
Metabolic Pathway: Alpha-Oxidation of Branched-Chain Fatty Acids
This compound, as a branched-chain fatty acyl-CoA, is expected to be metabolized via the α-oxidation pathway, particularly if the methyl group is at a position that hinders β-oxidation. The following diagram illustrates a simplified α-oxidation pathway, which is relevant for the catabolism of such fatty acids.
Caption: Simplified pathway of α-oxidation for branched-chain fatty acyl-CoAs.
Experimental Workflow: Quality Control of this compound
This diagram outlines the logical steps for ensuring the quality of your this compound before use in an experiment.
Caption: A logical workflow for the quality control of this compound.
References
Technical Support Center: Studying 10-Methylpentadecanoyl-CoA in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining cell culture conditions for studying 10-Methylpentadecanoyl-CoA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound is the coenzyme A thioester of 10-methylpentadecanoic acid, a branched-chain fatty acid. Acyl-CoAs are crucial intermediates in cellular metabolism, serving as substrates for energy production through beta-oxidation and as building blocks for complex lipids.[1][2][3] They are also involved in cellular signaling and protein acylation, which can modulate protein function.[1][2][3] The study of specific acyl-CoAs like this compound can provide insights into metabolic pathways and their regulation in various physiological and pathological states.
Q2: What are the main challenges when working with this compound in cell culture?
Like other long-chain fatty acids, this compound is poorly soluble in aqueous cell culture media.[4][5][6][] This can lead to the formation of precipitates or micelles, resulting in inconsistent and non-reproducible experimental outcomes.[8] Furthermore, high concentrations of fatty acids can be toxic to cells, a phenomenon known as lipotoxicity, which can induce cellular stress and apoptosis.[4][6]
Q3: How can I improve the solubility of this compound in my cell culture medium?
The most common and recommended method is to complex the fatty acid with bovine serum albumin (BSA).[4][5][6][8] BSA binds to fatty acids, increasing their solubility and facilitating their delivery to cells in a more physiologically relevant manner. It is crucial to use fatty acid-free BSA to ensure that the effects observed are due to the fatty acid of interest.
Q4: What is the optimal BSA-to-fatty acid molar ratio?
The optimal molar ratio can vary depending on the cell type and experimental goals. A common starting point is a molar ratio of 3:1 to 5:1 (BSA:fatty acid). It is advisable to perform a dose-response experiment to determine the optimal ratio for your specific cell line and experimental conditions.
Q5: Should I be concerned about the potential effects of BSA itself on my cells?
Yes, fatty acid-free BSA can act as a sink for lipids, potentially depleting cellular lipids and affecting cell function.[4] Therefore, it is essential to include a "BSA alone" control group in your experiments to account for any effects of the BSA vehicle.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in the media upon addition of this compound. | Poor solubility of the fatty acid. | Prepare a stock solution in an organic solvent (e.g., ethanol (B145695) or DMSO) before conjugating with BSA. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) and include a solvent control.[8] |
| Inadequate conjugation to BSA. | Ensure proper mixing and incubation when preparing the BSA-fatty acid complex. Consider gently warming the solution (e.g., to 37°C) to facilitate conjugation. | |
| High levels of cell death (lipotoxicity). | The concentration of this compound is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. Start with a low concentration and gradually increase it. |
| The "free" fatty acid concentration is too high. | Optimize the BSA-to-fatty acid molar ratio to ensure most of the fatty acid is bound. | |
| Inconsistent or non-reproducible results. | Variability in the preparation of the this compound-BSA complex. | Prepare a large batch of the complex for a series of experiments to ensure consistency. |
| Cell density and health at the time of treatment. | Standardize cell seeding density and ensure cells are in a healthy, exponential growth phase before treatment. | |
| Contamination of cell cultures. | Regularly check cultures for microbial contamination. | |
| Cells are clumping after treatment. | Release of DNA from dead cells due to cytotoxicity. | Reduce the concentration of this compound. Add a DNase I treatment to the culture medium to break down the extracellular DNA. |
Experimental Protocols
Preparation of this compound-BSA Complex
This protocol provides a general guideline for preparing a 5 mM stock solution of this compound conjugated to BSA at a 4:1 molar ratio.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol, 100%
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile water
-
0.22 µm sterile filter
Procedure:
-
Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10%. Gently mix to avoid frothing. Filter sterilize the solution using a 0.22 µm filter.
-
Prepare a 50 mM stock solution of this compound: Dissolve the appropriate amount of this compound in 100% ethanol.
-
Complexation:
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the 50 mM this compound stock solution dropwise to the BSA solution while gently stirring. The final concentration of the fatty acid will be 5 mM.
-
Incubate the mixture at 37°C for at least 1 hour with continuous gentle agitation to allow for complexation.
-
-
Sterilization and Storage:
-
Filter sterilize the final complex solution through a 0.22 µm filter.
-
Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Cell Treatment Protocol
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to attach and reach the desired confluency (typically 60-80%).
-
Preparation of Treatment Media: Dilute the this compound-BSA complex stock solution to the desired final concentration in your cell culture medium.
-
Controls: Prepare the following control media:
-
Vehicle Control: Cell culture medium containing the same concentration of BSA and ethanol as the highest concentration of the fatty acid treatment.
-
Untreated Control: Standard cell culture medium.
-
-
Treatment: Remove the existing medium from the cells and replace it with the prepared treatment or control media.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Analysis: Proceed with downstream assays to assess the cellular effects of this compound.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for this compound Treatment
| Cell Type | Starting Concentration Range (µM) | Incubation Time (hours) | Notes |
| Adipocytes | 50 - 200 | 12 - 48 | Highly metabolically active with fatty acids. |
| Hepatocytes | 25 - 150 | 6 - 24 | Prone to lipotoxicity at higher concentrations. |
| Myocytes | 50 - 250 | 12 - 48 | Fatty acids are a primary energy source. |
| Macrophages | 10 - 100 | 4 - 24 | Can be sensitive to inflammatory responses induced by fatty acids. |
| Cancer Cell Lines | 10 - 500 | 24 - 72 | Highly variable depending on the cell line's metabolic phenotype. |
Note: These are suggested starting ranges. The optimal concentration and incubation time must be determined empirically for each cell line and experimental setup.
Visualizations
Caption: Experimental workflow for studying this compound in cell culture.
Caption: General pathway of fatty acid uptake and metabolism.
Caption: Putative signaling pathways activated by fatty acids.
References
- 1. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA and the regulation of metabolism: mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.library.northwestern.edu [search.library.northwestern.edu]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Minimizing artifacts in 10-Methylpentadecanoyl-CoA sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for minimizing artifacts during the sample preparation of 10-Methylpentadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in preparing this compound samples?
A1: this compound, like other long-chain acyl-CoAs, is susceptible to several types of degradation, which can lead to artifactual results. The primary challenges include chemical and enzymatic hydrolysis of the thioester bond, oxidation of the fatty acyl chain, and low recovery rates from biological matrices.[1][2][3] These molecules are present in very low amounts in tissues, requiring highly sensitive and selective analytical methods.[4]
Q2: How should I store my biological samples to ensure the stability of this compound?
A2: For optimal stability, biological samples should be flash-frozen in liquid nitrogen immediately after collection.[1] Subsequent long-term storage at -80°C is crucial to minimize enzymatic activity and chemical degradation.[1][2] It is also vital to limit the number of freeze-thaw cycles the samples undergo.[1]
Q3: What are the most common sources of contamination during sample preparation?
A3: Contamination can arise from various sources, including plastics, detergents, and previously analyzed samples. Using high-purity solvents and glass vials can reduce the risk of contamination.[5] It is also advisable to have dedicated glassware and equipment for acyl-CoA analysis.
Q4: What is a suitable internal standard for quantifying this compound?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte. However, if this is not available, odd-chain acyl-CoAs such as heptadecanoyl-CoA (C17:0) are a good alternative as they are not typically abundant in most biological samples.[2][4]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Possible Cause | Recommended Solution |
| Sample Degradation | Acyl-CoAs are highly unstable. Ensure rapid quenching of metabolic activity after sample collection. Keep samples on ice at all times during preparation and store extracted, dried pellets at -80°C.[1][2] Reconstitute in a non-aqueous solvent just before analysis. |
| Inefficient Extraction | The choice of extraction solvent is critical. A common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1][6] Solid-phase extraction (SPE) can improve recovery rates.[1] |
| Poor Ionization in Mass Spectrometry | In positive ion mode, acyl-CoAs typically show a neutral loss of the 3'-phospho-ADP moiety (507 Da).[2] This allows for the use of neutral loss scans to identify a broad range of acyl-CoA species.[2] |
Issue 2: Poor Recovery of this compound
| Possible Cause | Recommended Solution |
| Insufficient Solvent-to-Tissue Ratio | A 20-fold excess of extraction solvent to tissue weight is often recommended to ensure complete extraction.[1] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is correctly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to prevent premature elution or irreversible binding of the analyte.[1] |
| Precipitation of Long-Chain Species | Long-chain acyl-CoAs have limited solubility in aqueous solutions. Ensure the final extract is in a solvent that maintains their solubility, such as a methanol (B129727)/water mixture.[1] |
Issue 3: Inaccurate or Imprecise Quantification
| Possible Cause | Recommended Solution |
| Matrix Effects | Co-extracted matrix components can cause ion suppression in mass spectrometry.[7] Using a cleaner extraction method, such as SPE, can help reduce these effects.[7] |
| Non-Linearity of Calibration Curves | Calibration curves should be prepared in a matrix that closely matches the study samples to account for matrix effects.[2] A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[2] |
| Lack of an Appropriate Internal Standard | Use an odd-chain acyl-CoA that covers the expected concentration range of your analyte.[2] The internal standard should be added early in the sample preparation process to account for variability in extraction efficiency.[1] |
Quantitative Data Summary
Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Different Extraction Methodologies
| Extraction Method | Tissue Type | Approximate Recovery Rate | Reference |
| Modified Acetonitrile/Isopropanol Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80% | [6] |
| Organic Solvent Extraction with SPE | Liver, Brain, Muscle, Adipose | 60-140% (analyte dependent) | [8] |
| Acetonitrile/2-Propanol and Phosphate Buffer with SPE | Rat Liver | 83-90% (for SPE step) | [8] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue using Solvent Precipitation and Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][6]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9)
-
Acetonitrile (ACN)
-
Isopropanol
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium (B1175870) Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with methanol, followed by water, and then the KH2PO4 buffer.[1]
-
Load the supernatant from the homogenization step onto the SPE column.
-
Wash the column with the KH2PO4 buffer, followed by a methanol/water wash.
-
Elute interfering compounds with 2% formic acid in methanol/water.
-
Elute the acyl-CoAs with 2% and subsequently 5% NH4OH in a methanol/water mixture.[1]
-
-
Sample Concentration:
Protocol 2: LC-MS/MS Analysis of this compound
This is a general workflow for the analysis of acyl-CoA extracts.[7]
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[7]
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[7]
-
Gradient: Start with a low percentage of Mobile Phase B, and ramp up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[7]
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Neutral Loss Scan of 507 Da to detect the characteristic loss of the 3'-phospho-ADP moiety, or Multiple Reaction Monitoring (MRM) for targeted quantification.[2]
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. omni.laurentian.ca [omni.laurentian.ca]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Identity of Synthesized 10-Methylpentadecanoyl-CoA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate identification of synthesized molecules is paramount. This guide provides a comparative overview of analytical techniques for validating the identity of 10-Methylpentadecanoyl-CoA, a branched-chain acyl-CoA. It includes detailed experimental protocols and comparative data with potential alternative branched-chain acyl-CoAs.
Introduction
This compound is a branched-chain fatty acyl-coenzyme A that plays a role in lipid metabolism. Its unique structure, featuring a methyl group on the acyl chain, presents specific challenges and considerations for its synthesis and subsequent identity validation. Accurate characterization is crucial for ensuring the reliability of experimental results in metabolic studies, drug discovery, and other research applications. This guide outlines the primary analytical methods for its validation and compares its expected analytical data with other relevant branched-chain acyl-CoAs.
Synthesis of this compound
The synthesis of this compound is a two-step process. First, the corresponding fatty acid, 10-methylpentadecanoic acid, is synthesized. Following this, the fatty acid is converted to its coenzyme A thioester.
Synthesis of 10-Methylpentadecanoic Acid
A common route for the synthesis of 10-methylpentadecanoic acid involves the coupling of two smaller alkyl chains. A general synthetic scheme is presented below.
dot
Caption: Synthetic pathway for 10-methylpentadecanoic acid.
Conversion to this compound
The synthesized 10-methylpentadecanoic acid is then activated to its coenzyme A thioester. This is typically achieved enzymatically or through chemical synthesis.
Caption: Simplified MS/MS fragmentation of an Acyl-CoA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are valuable for confirming the structure of the synthesized acyl chain.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount of the purified this compound in a deuterated solvent (e.g., D₂O or CD₃OD).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, coupling patterns, and integration of the signals to confirm the presence of the methyl branch and the correct carbon chain length.
Expected ¹H NMR Chemical Shifts:
The ¹H NMR spectrum of a branched-chain fatty acid will show characteristic signals for the methyl group of the branch, which will appear as a doublet, and the methine proton at the branch point.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Terminal CH₃ | ~0.8-0.9 | Triplet |
| Branch CH₃ | ~0.8-0.9 | Doublet |
| CH₂ (chain) | ~1.2-1.4 | Multiplet |
| CH (at branch) | ~1.4-1.6 | Multiplet |
| α-CH₂ (to C=O) | ~2.2-2.4 | Triplet |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Expected ¹³C NMR Chemical Shifts:
The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbons of the acyl chain, including the methyl branch and the carbonyl carbon.
| Carbon | Expected Chemical Shift (ppm) |
| Terminal CH₃ | ~14 |
| Branch CH₃ | ~19-20 |
| CH₂ (chain) | ~22-35 |
| CH (at branch) | ~35-40 |
| α-CH₂ (to C=O) | ~34-36 |
| C=O | ~170-180 |
Comparison with Alternative Branched-Chain Acyl-CoAs:
The NMR spectra of different branched-chain acyl-CoAs will differ in the chemical shifts of the carbons and protons near the methyl branch. The overall integration of the methylene (B1212753) proton signals will also vary with the chain length. For instance, in the ¹H NMR of methyl 10-methylhexadecanoate, a close analog to the precursor of the target molecule, the methyl group at C10 appears as a doublet slightly upfield from the terminal methyl triplet. This provides a valuable reference for interpreting the spectrum of this compound.
Conclusion
The validation of synthesized this compound requires a multi-technique approach. LC-MS/MS provides definitive molecular weight information and characteristic fragmentation patterns, while ¹H and ¹³C NMR spectroscopy confirm the detailed structure of the acyl chain. By comparing the obtained data with the expected values and those of similar branched-chain acyl-CoAs, researchers can confidently verify the identity and purity of their synthesized compound, ensuring the integrity of their subsequent scientific investigations.
Comparing the metabolic fate of 10-Methylpentadecanoyl-CoA to other acyl-CoAs
For researchers, scientists, and drug development professionals, understanding the metabolic fate of fatty acids is crucial for deciphering cellular energy homeostasis and the pathology of metabolic diseases. This guide provides a comprehensive comparison of the metabolism of 10-Methylpentadecanoyl-CoA, a branched-chain fatty acid, with other common acyl-CoAs, supported by experimental data and detailed methodologies.
The presence of a methyl group on the carbon chain of a fatty acid introduces a structural complexity that can significantly alter its metabolic pathway compared to its straight-chain counterparts. This compound, a sixteen-carbon acyl-CoA with a methyl group at the C10 position, presents a unique case for metabolic processing. Its fate is primarily determined by the location of this methyl branch, dictating whether it undergoes the standard beta-oxidation pathway or requires alternative enzymatic machinery.
Navigating the Metabolic Crossroads: Beta-Oxidation vs. Alpha-Oxidation
The position of a methyl group on a fatty acid chain is a critical determinant of its degradation pathway. Fatty acids with a methyl group on an odd-numbered carbon, particularly the beta-carbon (C3), are poor substrates for the enzymes of the mitochondrial beta-oxidation pathway. This steric hindrance necessitates an alternative route known as alpha-oxidation, a process that occurs in peroxisomes and involves the removal of a single carbon from the carboxyl end to bypass the problematic methyl group. A classic example is phytanic acid, a 3-methyl-branched fatty acid, which must undergo alpha-oxidation before its subsequent degradation via beta-oxidation.[1][2]
In contrast, the methyl group of this compound is located on an even-numbered carbon (C10). This positioning does not sterically hinder the enzymes of beta-oxidation. Therefore, it is predicted to be a substrate for the peroxisomal beta-oxidation pathway, similar to straight-chain fatty acids, although potentially with different kinetics. Peroxisomes are known to be involved in the oxidation of very long-chain fatty acids and branched-chain fatty acids that are not readily metabolized by mitochondria.[3][4]
Comparative Metabolic Fates of Acyl-CoAs
To understand the unique metabolic journey of this compound, it is essential to compare it with other well-characterized acyl-CoAs.
| Acyl-CoA | Structure | Primary Metabolic Pathway | Key Metabolic Products | Cellular Location |
| This compound | C16:0 with a methyl group at C10 | Peroxisomal Beta-Oxidation (predicted) | Acetyl-CoA, Propionyl-CoA (from the final cycle) | Peroxisomes, Mitochondria |
| Palmitoyl-CoA | C16:0 (straight-chain) | Mitochondrial Beta-Oxidation | 8 molecules of Acetyl-CoA | Mitochondria |
| Phytanoyl-CoA | C20:0 with methyl groups at C3, C7, C11, C15 | Peroxisomal Alpha-Oxidation followed by Beta-Oxidation | Propionyl-CoA, Acetyl-CoA | Peroxisomes |
| Pristanoyl-CoA | C19:0 with methyl groups at C2, C6, C10, C14 | Peroxisomal Beta-Oxidation | Propionyl-CoA, Acetyl-CoA | Peroxisomes |
Table 1: Comparison of the Metabolic Fates of Various Acyl-CoAs.
Visualizing the Metabolic Pathways
To illustrate the metabolic routes of these acyl-CoAs, the following diagrams depict the key enzymatic steps.
Figure 1: Predicted beta-oxidation pathway of this compound in peroxisomes.
Figure 2: Mitochondrial beta-oxidation of Palmitoyl-CoA.
Figure 3: Alpha-oxidation and subsequent beta-oxidation of Phytanoyl-CoA.
Experimental Protocols
Investigating the metabolic fate of this compound requires specific experimental approaches to trace its breakdown and identify the resulting metabolites.
Protocol 1: In Vitro Fatty Acid Oxidation Assay using Isolated Peroxisomes
This protocol is designed to measure the rate of oxidation of this compound in isolated peroxisomes and compare it to other fatty acids.
1. Isolation of Peroxisomes:
-
Peroxisomes can be isolated from rat liver or cultured cells using differential and density gradient centrifugation.[5][6][7]
-
A detailed protocol for peroxisome isolation can be found in resources such as Islinger et al. (2023).[7][8]
2. Synthesis of Radiolabeled 10-Methylpentadecanoic Acid:
-
The synthesis of a radiolabeled version of the fatty acid (e.g., with ¹⁴C or ³H) is necessary for tracing its metabolism.[9][10][11]
-
This typically involves custom synthesis by specialized chemical laboratories.
3. Fatty Acid Oxidation Assay:
-
The assay measures the production of radiolabeled acetyl-CoA or acid-soluble metabolites from the radiolabeled fatty acid substrate.[12][13]
-
Reaction Mixture:
-
Isolated peroxisomes (e.g., 50-100 µg protein)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM NAD⁺, 0.2 mM CoA, 2 mM ATP)
-
Radiolabeled fatty acid substrate (e.g., [1-¹⁴C]10-Methylpentadecanoic acid, complexed to BSA)
-
-
Procedure:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding perchloric acid.
-
Centrifuge to pellet the protein.
-
Measure the radioactivity in the supernatant (acid-soluble products) using liquid scintillation counting.
-
-
Comparison:
-
Perform parallel assays with [1-¹⁴C]palmitic acid and other relevant fatty acids to compare oxidation rates.
-
Protocol 2: Metabolite Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the identification and quantification of the metabolic products of this compound.
1. Cell Culture and Incubation:
-
Culture appropriate cells (e.g., hepatocytes, fibroblasts) in a suitable medium.
-
Incubate the cells with 10-Methylpentadecanoic acid for a specific duration.
2. Metabolite Extraction:
-
Harvest the cells and extract lipids and aqueous metabolites using a two-phase extraction method (e.g., Folch or Bligh-Dyer).
3. Derivatization:
-
The extracted fatty acids and their metabolites are derivatized to make them volatile for GC-MS analysis. A common method is methylation to form fatty acid methyl esters (FAMEs).
4. GC-MS Analysis:
-
Analyze the derivatized samples using a GC-MS system.[2][14]
-
The gas chromatograph separates the different metabolites based on their boiling points and polarity.
-
The mass spectrometer fragments the molecules and provides a mass spectrum for identification.
-
By comparing the retention times and mass spectra to known standards, the metabolic products can be identified and quantified.
5. Stable Isotope Tracing:
-
For more detailed flux analysis, stable isotope-labeled 10-Methylpentadecanoic acid (e.g., with ¹³C) can be used.[3][15][16]
-
The incorporation of the stable isotope into downstream metabolites can be tracked by mass spectrometry, providing a quantitative measure of metabolic flux through the pathway.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for studying the metabolism of this compound.
Figure 4: Experimental workflow for analyzing the metabolites of this compound.
Conclusion
The metabolic fate of this compound is predicted to primarily involve the peroxisomal beta-oxidation pathway due to the position of its methyl group on an even-numbered carbon. This distinguishes it from fatty acids with beta-methyl branches, which require an initial alpha-oxidation step. Further experimental investigation using the detailed protocols outlined in this guide will be crucial to definitively characterize the enzymatic steps, determine the oxidation rate, and identify the complete profile of metabolic products. This knowledge will contribute to a deeper understanding of branched-chain fatty acid metabolism and its implications in health and disease.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Analysis of metabolomic profiling data acquired on GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty acid oxidation assay [protocols.io]
- 13. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 10-Methylpentadecanoyl-CoA and Palmitoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 10-Methylpentadecanoyl-CoA and Palmitoyl-CoA as substrates in key enzyme assays relevant to fatty acid metabolism. Understanding the enzymatic processing of these two acyl-CoA derivatives is crucial for research into metabolic pathways, drug discovery, and the study of diseases related to lipid metabolism.
Introduction
Palmitoyl-CoA is the activated form of palmitic acid, the most common saturated fatty acid in animals and plants. It is a central molecule in cellular metabolism, serving as a substrate for β-oxidation, a precursor for the synthesis of complex lipids like sphingolipids, and a signaling molecule.
This compound is a branched-chain fatty acyl-CoA. Branched-chain fatty acids are found in various natural sources, including bacteria, marine organisms, and certain animal fats. Their metabolism often differs from that of their straight-chain counterparts due to the presence of a methyl group, which can influence enzyme-substrate interactions. This comparison will focus on their respective behaviors in key enzymatic reactions.
Quantitative Data Presentation
While direct comparative kinetic data for this compound is limited in publicly available literature, we can infer its likely performance based on studies of other branched-chain fatty acyl-CoAs in comparison to straight-chain acyl-CoAs like palmitoyl-CoA. The following tables summarize expected relative activities and known kinetic parameters for key enzymes in fatty acid metabolism.
Table 1: Relative Substrate Specificity of Acyl-CoA Dehydrogenases (ACADs)
| Substrate | Very Long-Chain ACAD (VLCAD) | Long-Chain ACAD (LCAD) | Medium-Chain ACAD (MCAD) | Short/Branched-Chain ACAD (SBCAD) |
| Palmitoyl-CoA (C16:0) | High Activity | Moderate Activity | Low Activity | No Activity |
| This compound (iso-C16:0) | Likely Moderate to Low Activity | Likely High Activity | Low to No Activity | Moderate to High Activity |
Note: The activity levels for this compound are inferred from studies on similar branched-chain fatty acyl-CoAs.
Table 2: Substrate Specificity of Carnitine Acyltransferases
| Substrate | Carnitine Palmitoyltransferase I (CPT-I) | Carnitine Palmitoyltransferase II (CPT-II) | Carnitine Acetyltransferase (CrAT) |
| Palmitoyl-CoA (C16:0) | High Activity | High Activity[1] | No Activity[1] |
| This compound (iso-C16:0) | Likely Lower Activity than Palmitoyl-CoA | Likely Lower Activity than Palmitoyl-CoA[1] | Potentially Low Activity |
Note: Branched-chain acyl-CoAs are generally poorer substrates for CPT-I and CPT-II compared to their straight-chain counterparts of similar length.
Experimental Protocols
Below are detailed methodologies for key enzyme assays used to assess the activity of enzymes involved in fatty acid metabolism with substrates such as this compound and palmitoyl-CoA.
1. Acyl-CoA Dehydrogenase (ACAD) Activity Assay (ETF Fluorescence Reduction Assay)
This assay measures the activity of ACADs by monitoring the reduction of Electron Transfer Flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.
Materials:
-
Purified recombinant ACAD enzyme (e.g., VLCAD, LCAD, MCAD, or SBCAD)
-
Purified recombinant Electron Transfer Flavoprotein (ETF)
-
Acyl-CoA substrate: this compound or Palmitoyl-CoA
-
Assay Buffer: 50 mM HEPES or potassium phosphate (B84403), pH 7.6, containing 0.1 mM EDTA
-
Anaerobic chamber or a system for creating an anaerobic environment (e.g., glucose/glucose oxidase/catalase)
-
Fluorometer capable of excitation at ~380 nm and emission at ~495 nm
Procedure:
-
Prepare a stock solution of the acyl-CoA substrate (10 mM) in water.
-
Prepare the assay mixture in a quartz cuvette. A typical 1 mL reaction mixture contains:
-
50 mM HEPES or potassium phosphate buffer, pH 7.6
-
0.1 mM EDTA
-
1-5 µM ETF
-
10-100 nM of the ACAD enzyme
-
-
Make the reaction mixture anaerobic. This can be achieved by purging with argon or by using an enzymatic oxygen-scavenging system.
-
Place the cuvette in the fluorometer and record the baseline fluorescence of ETF.
-
Initiate the reaction by adding the acyl-CoA substrate to a final concentration of 1-100 µM.
-
Monitor the decrease in ETF fluorescence over time. The initial rate of fluorescence decrease is proportional to the enzyme activity.
-
Calculate the specific activity based on the rate of ETF reduction, using the molar extinction coefficient of ETF.
2. Carnitine Palmitoyltransferase (CPT) Activity Assay (Forward Reaction)
This spectrophotometric assay measures the forward reaction of CPT, which is the formation of acylcarnitine and Coenzyme A (CoA-SH). The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured at 412 nm.
Materials:
-
Mitochondrial preparation or purified CPT enzyme
-
Acyl-CoA substrate: this compound or Palmitoyl-CoA
-
L-Carnitine
-
DTNB (Ellman's reagent)
-
Assay Buffer: 120 mM KCl, 25 mM Tris-HCl, pH 7.4
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the acyl-CoA substrate (10 mM) in water.
-
Prepare a stock solution of L-carnitine (100 mM) in water.
-
Prepare a stock solution of DTNB (10 mM) in a small amount of ethanol (B145695) and then dilute with the assay buffer.
-
Set up the reaction mixture in a cuvette. A typical 1 mL reaction mixture contains:
-
120 mM KCl, 25 mM Tris-HCl, pH 7.4
-
1 mM DTNB
-
0.1-1 mM L-Carnitine
-
Mitochondrial protein (50-100 µg) or purified enzyme
-
-
Incubate the mixture for 5 minutes at 30°C to allow for temperature equilibration.
-
Initiate the reaction by adding the acyl-CoA substrate to a final concentration of 10-100 µM.
-
Monitor the increase in absorbance at 412 nm over time.
-
Calculate the specific activity using the molar extinction coefficient of the DTNB product (13,600 M⁻¹cm⁻¹).
3. Acyl-CoA Thioesterase (ACOT) Activity Assay
This assay measures the hydrolysis of the acyl-CoA to a free fatty acid and CoA-SH. The released CoA-SH is quantified using DTNB.
Materials:
-
Cell lysate or purified ACOT enzyme
-
Acyl-CoA substrate: this compound or Palmitoyl-CoA
-
DTNB
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the acyl-CoA substrate (10 mM) in water.
-
Prepare a stock solution of DTNB (10 mM).
-
Set up the reaction mixture. A typical 200 µL reaction mixture in a 96-well plate contains:
-
50 mM potassium phosphate buffer, pH 7.4
-
0.2 mM DTNB
-
Cell lysate (10-50 µg protein) or purified ACOT
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the acyl-CoA substrate to a final concentration of 25-200 µM.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-30 minutes.
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.
Visualizations
Caption: Workflow of Fatty Acid β-Oxidation.
Caption: Carnitine Shuttle System.
Conclusion
The comparison between this compound and palmitoyl-CoA in enzyme assays highlights the significant impact of fatty acid structure on its metabolism. While palmitoyl-CoA is a readily metabolized substrate for many enzymes of fatty acid oxidation, the methyl branch in this compound alters its interaction with enzyme active sites. This generally leads to slower reaction rates with enzymes that prefer linear substrates, such as VLCAD and CPT, but potentially higher activity with enzymes specialized for branched-chain substrates, like SBCAD and certain isoforms of LCAD. These differences are critical for understanding the metabolic fate of branched-chain fatty acids and for the development of specific enzyme inhibitors or probes in drug discovery. Further direct comparative studies are warranted to fully elucidate the kinetic parameters of this compound with a broader range of metabolic enzymes.
References
Cross-Validation of 10-Methylpentadecanoyl-CoA Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for the quantification of 10-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA. Due to the limited availability of specific cross-validation studies for this particular analyte, this guide leverages data and protocols from the broader analysis of long-chain acyl-CoAs (LCACoAs) by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the most prevalent and robust technology in this field. The principles and methods described are directly applicable to the quantification of this compound.
Data Presentation: Quantitative Comparison of LC-MS/MS Methods
The following table summarizes key performance characteristics of different LC-MS/MS-based methods for the quantification of long-chain acyl-CoAs. This data provides a baseline for what can be expected when developing and validating an assay for this compound.
| Parameter | Method A: Protein Precipitation & UPLC-MS/MS | Method B: Solid-Phase Extraction (SPE) & LC-MS/MS |
| Limit of Quantification (LOQ) | 4.2 nM - 16.9 nM for various acyl-CoAs | Not explicitly stated, but high sensitivity is reported |
| **Linearity (R²) ** | > 0.99 | Not explicitly stated |
| Intra-assay Precision (%CV) | 5% - 10% | 1.2% - 4.4% |
| Inter-assay Precision (%CV) | 5% - 6% | 2.6% - 12.2% |
| Accuracy (%) | Not explicitly stated | 94.8% - 110.8% |
| Internal Standard Strategy | Isotope-labeled or odd-chain acyl-CoAs | Odd-chain acyl-CoAs |
| Sample Throughput | High | Moderate |
Experimental Protocols
Below are detailed methodologies for two common approaches to the quantification of long-chain acyl-CoAs, which can be adapted for this compound.
Method A: Protein Precipitation with UPLC-MS/MS Analysis
This method offers a rapid and straightforward approach for the extraction and quantification of LCACoAs.
1. Sample Preparation (Protein Precipitation):
-
For tissue samples, homogenize ~40 mg of frozen tissue on ice in a solution of 100 mM potassium phosphate (B84403) (pH 4.9) and a solvent mixture of acetonitrile:2-propanol:methanol (B129727) (3:1:1).
-
Include an appropriate internal standard (e.g., a stable isotope-labeled this compound or an odd-chain acyl-CoA like C17:0-CoA) in the homogenization buffer.
-
Vortex the homogenate, sonicate, and then centrifuge at 16,000 x g at 4°C for 10 minutes to pellet proteins.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of methanol:water (1:1, v/v) for analysis.
2. UPLC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase A: Ammonium hydroxide (B78521) in water.
-
Mobile Phase B: Ammonium hydroxide in acetonitrile.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a short run time (e.g., 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer.
-
SRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound and the internal standard. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety.
-
Method B: Solid-Phase Extraction (SPE) with LC-MS/MS Analysis
This method provides a more rigorous cleanup, potentially reducing matrix effects and improving sensitivity.
1. Sample Preparation (Solid-Phase Extraction):
-
Homogenize tissue samples in an appropriate buffer and add an internal standard.
-
Centrifuge the homogenate and load the supernatant onto a pre-conditioned SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge).
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the acyl-CoAs with a stronger solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography:
-
Column: High-resolution C18 reversed-phase column.
-
Mobile Phase A: Ammonium hydroxide in water (pH 10.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to resolve this compound from other acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Selective multireaction monitoring on a triple quadrupole mass spectrometer.
-
SRM Transitions: As in Method A, specific transitions for the analyte and internal standard are monitored.
-
Mandatory Visualization
Caption: Experimental workflow for cross-validation.
Caption: Generalized metabolic pathway of a branched-chain fatty acid.
Confirming the Biological Activity of 10-Methylpentadecanoyl-CoA: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise biological role of novel fatty acids is paramount. This guide provides a comparative framework for confirming the activity of 10-Methylpentadecanoyl-CoA by examining established knockout models for enzymes involved in branched-chain fatty acid metabolism. While direct knockout studies for this compound are not yet available, the principles and experimental approaches from related pathways offer a robust blueprint for investigation.
The metabolism of methyl-branched fatty acids is a critical cellular process, and its disruption is linked to severe neurological disorders such as Refsum disease[1][2][3]. These pathways primarily involve peroxisomal α-oxidation and β-oxidation. Key enzymes in these processes, such as phytanoyl-CoA 2-hydroxylase (PhyH) and acyl-CoA oxidases (ACOX), have been extensively studied using knockout models. By comparing wild-type and knockout models for these enzymes, researchers can elucidate the function of the enzyme and the biological consequences of its absence. This comparative approach is essential for predicting and confirming the metabolic fate and biological activity of novel branched-chain fatty acids like this compound.
Comparative Analysis of Key Enzyme Knockout Models
The following table summarizes the effects observed in knockout models of enzymes likely involved in the metabolism of branched-chain fatty acids. This data provides a basis for predicting the outcomes of similar studies on this compound.
| Knockout Model | Key Enzyme | Primary Metabolic Pathway | Phenotypic Effects and Biomarker Changes | Potential Relevance for this compound |
| PhyH Knockout | Phytanoyl-CoA 2-hydroxylase | α-oxidation | Accumulation of phytanic acid in plasma and tissues, leading to neurological symptoms characteristic of Refsum disease.[1][3] Inactivation of PhyH results in the inability to perform the initial hydroxylation step required for the degradation of phytanic acid.[1][2] | If this compound is a substrate for α-oxidation, a PhyH knockout model would be expected to show an accumulation of this fatty acid and potentially its precursors. |
| ACOX1 Knockout | Straight-chain Acyl-CoA Oxidase | Peroxisomal β-oxidation | Accumulation of very-long-chain fatty acids (VLCFAs).[4] ACOX1 catalyzes the first, rate-limiting step of peroxisomal β-oxidation of straight-chain fatty acids.[4] | While ACOX1 primarily targets straight-chain acyl-CoAs, its knockout provides a model for disrupted peroxisomal β-oxidation. If this compound or its metabolites enter this pathway, an ACOX1 knockout could reveal its dependence on this degradation route. |
| ACOX2/ACOX3 Knockout | Branched-chain Acyl-CoA Oxidase | Peroxisomal β-oxidation | Accumulation of pristanic acid and bile acid intermediates. These oxidases are involved in the β-oxidation of 2-methyl-branched fatty acyl-CoAs.[5] | These models are highly relevant. If this compound undergoes β-oxidation, knocking out the specific branched-chain acyl-CoA oxidase would likely lead to its accumulation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments in the study of branched-chain fatty acid metabolism using knockout models.
Generation of a Knockout Mouse Model
-
Gene Targeting Construct: A targeting vector is designed to replace a critical exon of the target gene (e.g., PhyH) with a selectable marker cassette (e.g., neomycin resistance). Homologous arms flanking the selectable marker are included to facilitate homologous recombination.
-
Electroporation of Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells by electroporation.
-
Selection of Targeted ES Cells: ES cells are cultured in the presence of a selection agent (e.g., G418 for neomycin resistance). Resistant colonies are screened by PCR and Southern blotting to identify those with the correct homologous recombination event.
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then surgically transferred to pseudopregnant female mice.
-
Generation of Chimeric and Germline Transmission: Chimeric offspring (containing both wild-type and knockout cells) are identified by coat color. Chimeras are bred with wild-type mice to test for germline transmission of the targeted allele.
-
Genotyping: Offspring are genotyped by PCR analysis of tail DNA to identify heterozygous and homozygous knockout animals.
Enzyme Activity Assays
Phytanoyl-CoA 2-hydroxylase (PhyH) Activity Assay:
-
Tissue Homogenization: Liver tissue from wild-type and knockout mice is homogenized in a suitable buffer.
-
Subcellular Fractionation: The homogenate is centrifuged to isolate the peroxisomal fraction.
-
Reaction Mixture: The peroxisomal fraction is incubated with a reaction mixture containing phytanoyl-CoA, 2-oxoglutarate, Fe(II), and other necessary cofactors.
-
Product Detection: The formation of the hydroxylated product, 2-hydroxyphytanoyl-CoA, is measured. This can be done using methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) after derivatization.
Metabolite Analysis
Quantification of Branched-Chain Fatty Acids by GC-MS:
-
Lipid Extraction: Total lipids are extracted from plasma or tissue samples using a chloroform/methanol mixture.
-
Saponification and Methylation: The extracted lipids are saponified to release free fatty acids, which are then methylated to form fatty acid methyl esters (FAMEs).
-
GC-MS Analysis: The FAMEs are separated and quantified using a gas chromatograph coupled to a mass spectrometer. A known amount of an internal standard (e.g., a deuterated fatty acid) is added at the beginning of the procedure for accurate quantification.
Visualizing the Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
References
- 1. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Straight-chain acyl-CoA oxidase knockout mouse accumulates extremely long chain fatty acids from alpha-linolenic acid: evidence for runaway carousel-type enzyme kinetics in peroxisomal beta-oxidation diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Methylation on 10-Methylpentadecanoyl-CoA Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 10-Methylpentadecanoyl-CoA and its unbranched counterpart, pentadecanoyl-CoA. While direct experimental data on this compound is limited, this document synthesizes information from related branched-chain fatty acids (BCFAs) to elucidate the functional consequences of its methyl branch. We will explore its effects on metabolism, physical properties, and cellular functions, supported by experimental protocols and data interpretations.
Introduction to Branched-Chain Fatty Acids
Branched-chain fatty acids are characterized by the presence of one or more methyl groups on their carbon backbone. These branches significantly alter the physical and chemical properties of the molecule compared to their straight-chain analogs. The position and number of methyl groups determine the extent of these changes and the specific metabolic pathways the fatty acid will enter.
Comparative Physicochemical Properties
The introduction of a methyl group in the acyl chain of this compound is predicted to alter its physical properties, which in turn affects its biological function.
| Property | Pentadecanoyl-CoA (Unbranched) | This compound (Branched) | Rationale for Difference |
| Melting Point | Higher | Lower | The methyl group disrupts the ordered packing of the acyl chains, reducing the energy required to break the intermolecular forces. |
| Membrane Fluidity | Lower | Higher | The kink in the acyl chain caused by the methyl group increases the space between phospholipid molecules in a membrane, thereby enhancing fluidity. |
| Critical Micelle Concentration (CMC) | Lower | Higher | The branched structure can interfere with the hydrophobic interactions necessary for micelle formation, thus requiring a higher concentration to form micelles. |
Metabolic Fate: A Tale of Two Pathways
The presence of a methyl group on the carbon chain of a fatty acid can sterically hinder the enzymes involved in β-oxidation. While straight-chain fatty acids are typically metabolized exclusively through β-oxidation, branched-chain fatty acids may require an initial α-oxidation step, depending on the position of the methyl group.
β-Oxidation of Pentadecanoyl-CoA
As an odd-chain fatty acid, pentadecanoyl-CoA undergoes β-oxidation, yielding acetyl-CoA in each cycle until the final three-carbon molecule, propionyl-CoA, is produced. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.
Proposed Metabolism of this compound
The methyl group at the C10 position of this compound does not directly block the initial steps of β-oxidation. However, as the chain is shortened, the methyl group will eventually be near the β-carbon, potentially sterically hindering the β-oxidation enzymes. At this point, the molecule would likely be shunted into the α-oxidation pathway to remove a single carbon and reposition the methyl group, allowing β-oxidation to proceed.
Caption: Comparative metabolic pathways of unbranched and branched fatty acyl-CoAs.
Functional Implications of the Methyl Branch
The structural and metabolic differences arising from the methyl group have significant functional consequences.
| Functional Aspect | Pentadecanoyl-CoA | This compound (Inferred) |
| Energy Production | Efficiently catabolized for ATP production. | Slower and potentially less efficient energy production due to the need for α-oxidation. |
| Membrane Integration | Contributes to a more rigid membrane structure. | Increases membrane fluidity, potentially affecting the function of membrane-bound proteins. |
| Cell Signaling | Can be incorporated into signaling lipids. | The branched structure may alter recognition by phospholipases and other signaling enzymes, leading to modified signaling outcomes. |
| Protein Modification | Can be used for acylation of proteins. | The bulkier branched chain may alter the stability and localization of acylated proteins. |
Experimental Protocols
To empirically determine the functional differences between this compound and pentadecanoyl-CoA, the following experimental approaches can be employed.
In Vitro Fatty Acid Oxidation Assay
Objective: To compare the rate of oxidation of this compound and pentadecanoyl-CoA by isolated mitochondria.
Methodology:
-
Isolate mitochondria from rat liver tissue by differential centrifugation.
-
Resuspend the mitochondrial pellet in an appropriate assay buffer.
-
Prepare reaction mixtures containing isolated mitochondria, a respiratory substrate (e.g., malate), and either this compound or pentadecanoyl-CoA.
-
Monitor the rate of oxygen consumption using a Clark-type oxygen electrode. A higher rate of oxygen consumption indicates a higher rate of fatty acid oxidation.
-
In parallel experiments, analyze the reaction products by HPLC or GC-MS to identify metabolic intermediates and confirm the utilization of the respective fatty acyl-CoAs.
In-depth Analysis of 10-Methylpentadecanoyl-CoA: A Field with Scant Published Data
An extensive review of published scientific literature reveals a significant lack of specific research findings on 10-Methylpentadecanoyl-CoA. While the compound is available commercially as a coenzyme A derivative, there is a notable absence of dedicated studies detailing its synthesis, biological activity, mechanism of action, or any comparative analyses against other molecules.
This scarcity of information prevents the creation of a detailed comparison guide with experimental data, as originally intended. Researchers, scientists, and drug development professionals should be aware that investigations into the specific roles and properties of this compound represent a nascent and largely unexplored area of research.
General Context: Branched-Chain Fatty Acid Metabolism
To provide a foundational understanding, it is useful to consider the broader context of branched-chain fatty acids and their corresponding acyl-CoA derivatives. These molecules are known to play various roles in cellular metabolism and are integral components of biological membranes. The metabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine, gives rise to branched-chain acyl-CoAs, which can then be further metabolized or incorporated into complex lipids.
The catabolism of BCAAs is a multi-step enzymatic process. The initial transamination is followed by an oxidative decarboxylation to produce the respective branched-chain acyl-CoA esters. These intermediates then enter specific pathways. For instance, the breakdown of leucine ultimately yields acetoacetate (B1235776) and acetyl-CoA.
Potential (but unconfirmed) Metabolic Pathways
While no specific signaling pathways involving this compound have been documented, we can hypothesize its potential involvement based on general principles of fatty acid metabolism. A logical workflow for investigating a novel acyl-CoA like this would involve several key experimental stages.
Comparative Transcriptomic Analysis of 10-Methylpentadecanoyl-CoA: A Guide to Experimental Design and Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and interpreting a comparative transcriptomic study of cells treated with 10-Methylpentadecanoyl-CoA. Due to a lack of publicly available transcriptomic data specific to this compound, this document outlines a proposed experimental design, data presentation templates, and detailed protocols to enable researchers to generate and analyze their own data. The methodologies and potential signaling pathways are based on established practices in fatty acid research.
Hypothetical Comparative Transcriptomics Data
The following table represents a template for summarizing quantitative RNA-sequencing data. It illustrates how one might compare the effects of this compound against a well-characterized straight-chain fatty acid, palmitoyl-CoA, and a vehicle control. The gene list and expression values are hypothetical and for illustrative purposes only.
| Gene Symbol | Function | Vehicle Control (Normalized Counts) | Palmitoyl-CoA (Log2 Fold Change) | This compound (Log2 Fold Change) |
| SCD | Stearoyl-CoA desaturase | 1500 | -1.5 | 0.8 |
| FASN | Fatty acid synthase | 2300 | -2.1 | 0.5 |
| CPT1A | Carnitine palmitoyltransferase 1A | 1800 | 1.8 | -1.2 |
| PPARG | Peroxisome proliferator-activated receptor gamma | 1200 | 0.5 | 2.5 |
| NFKB1 | Nuclear factor kappa B subunit 1 | 950 | 2.0 | -0.7 |
| IL6 | Interleukin 6 | 400 | 3.5 | -1.5 |
| TNF | Tumor necrosis factor | 600 | 3.1 | -1.1 |
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. The following protocols are standard for a comparative transcriptomics study involving cell culture and RNA sequencing.
Cell Culture and Treatment
-
Cell Line: Select a human cell line relevant to the research question (e.g., HepG2 for liver metabolism, MCF-7 for breast cancer studies).
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Fatty Acid Preparation: Prepare stock solutions of this compound and Palmitoyl-CoA by conjugating them to fatty acid-free bovine serum albumin (BSA) to facilitate cellular uptake. A vehicle control containing only BSA should also be prepared.
-
Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Replace the medium with serum-free medium containing the fatty acid-BSA conjugates or the vehicle control. A typical concentration for in vitro studies is 100 µM.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 6, 12, or 24 hours) to capture both early and late transcriptional responses.
RNA Extraction and Sequencing
-
RNA Isolation: Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples should have a RIN (RNA Integrity Number) value greater than 8.
-
Library Preparation: Prepare sequencing libraries from the isolated RNA using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Perform paired-end sequencing on an Illumina NovaSeq or similar high-throughput sequencing platform to a depth of at least 20 million reads per sample.
Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the quality-filtered reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using featureCounts or a similar tool.
-
Differential Gene Expression Analysis: Use a package like DESeq2 or edgeR in R to normalize the gene counts and perform differential expression analysis between treatment groups and the vehicle control. Genes with a false discovery rate (FDR) < 0.05 and a |log2 fold change| > 1 are typically considered significantly differentially expressed.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use tools like DAVID or Metascape to identify biological pathways and processes that are significantly enriched in the list of differentially expressed genes.
Visualizations
Proposed Experimental Workflow
Caption: A flowchart illustrating the key steps in the comparative transcriptomics study.
Hypothetical Signaling Pathway Modulation
Caption: A potential signaling pathway affected by this compound.
Safety Operating Guide
Prudent Disposal of 10-Methylpentadecanoyl-CoA: A Step-by-Step Guide for Laboratory Personnel
Core Safety and Handling Precautions
Prior to disposal, it is crucial to handle 10-Methylpentadecanoyl-CoA with appropriate personal protective equipment (PPE). The following table summarizes the recommended safety measures based on general guidelines for laboratory chemicals.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | Protects against potential splashes or aerosols. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact with the substance. |
| Body Protection | Laboratory coat. | Minimizes contamination of personal clothing. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If aerosols may be generated, use a certified respirator. | Ensures respiratory safety in case of aerosolization. |
Step-by-Step Disposal Protocol
The following procedure outlines a safe and compliant method for the disposal of this compound. This protocol is based on standard practices for chemical waste management in a laboratory setting.
1. Initial Assessment and Segregation:
-
Evaluate the Waste Stream: Determine if the this compound waste is in a solid or liquid form and if it is mixed with other solvents or reagents.
-
Segregate Waste: Do not mix this compound waste with incompatible materials. It should be collected in a designated, properly labeled waste container.
2. Containerization:
-
Select Appropriate Container: Use a chemically resistant container with a secure lid. For liquid waste, ensure the container is leak-proof.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. Include the date of accumulation.
3. Chemical Inactivation (Optional, based on institutional policy):
-
While specific inactivation protocols for this compound are not documented, hydrolysis of the thioester bond could be a potential method. However, this should only be performed by trained personnel following a validated and institutionally approved standard operating procedure (SOP). In the absence of a specific protocol, direct disposal without inactivation is the recommended course of action.
4. Storage Pending Disposal:
-
Store Safely: Keep the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from heat sources, and separate from general laboratory storage.
-
Follow Institutional Limits: Adhere to your institution's regulations regarding the maximum volume of hazardous waste that can be stored and the time limits for accumulation.
5. Final Disposal:
-
Engage Professional Services: The disposal of the collected waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with regulatory requirements.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheets for all chemicals in your waste stream. If you are ever in doubt about a procedure, contact your institution's Environmental Health and Safety department for guidance.
Safeguarding Your Research: Essential Safety and Handling Protocols for 10-Methylpentadecanoyl-CoA
Immediate Safety and Personal Protective Equipment (PPE)
When handling 10-Methylpentadecanoyl-CoA, a cautious approach is necessary due to the lack of specific hazard data. The primary routes of potential exposure are inhalation, skin contact, and eye contact. Therefore, a comprehensive PPE strategy is crucial.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes or aerosols of the compound, which could cause eye irritation. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing and protects the skin from accidental spills. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. If aerosols may be generated, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling the compound, especially if it is in a powdered form or if aerosols are created during handling. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of the compound.
-
Preparation : Before handling, ensure that the work area, typically a laboratory fume hood, is clean and uncluttered. Have all necessary equipment, including appropriate waste containers, readily available.
-
Personal Protective Equipment : Don the recommended PPE as outlined in the table above.
-
Handling the Compound :
-
If the compound is a solid, handle it in a way that minimizes dust generation.
-
If it is in solution, avoid splashing and aerosol formation.
-
Use only designated and properly calibrated equipment (e.g., pipettes, spatulas) for transferring the compound.
-
-
Spill Management :
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed, labeled container for proper disposal.
-
Clean the spill area with a suitable laboratory detergent and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Post-Handling :
-
After handling, decontaminate all work surfaces and equipment.
-
Remove and dispose of gloves and any other contaminated disposable PPE in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to protect personnel and the environment.
-
Waste Segregation : All waste contaminated with this compound, including unused compound, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, must be segregated as chemical waste.
-
Containerization : Collect waste in a clearly labeled, sealed, and leak-proof container. The label should include the name of the compound and the appropriate hazard warnings (if known, otherwise label as "Caution: Chemical Waste").
-
Institutional Guidelines : Dispose of the chemical waste in accordance with your institution's and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
